CatD-P1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C86H112BF2N19O14 |
|---|---|
Molecular Weight |
1684.7 g/mol |
IUPAC Name |
N-[(5S)-6-amino-5-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[2-[2-[[4-(2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)benzoyl]amino]ethoxy]ethoxy]acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]pentanoyl]amino]-6-oxohexyl]-2-[[4-(dimethylamino)phenyl]diazenyl]benzamide |
InChI |
InChI=1S/C86H112BF2N19O14/c1-11-51(2)73(103-78(113)56(7)96-71(110)50-122-44-43-121-42-41-94-79(114)61-33-31-60(32-34-61)72-74-52(3)45-54(5)107(74)87(88,89)108-55(6)46-53(4)75(72)108)85(120)97-57(8)77(112)100-68(47-58-23-14-12-15-24-58)82(117)101-69(48-59-25-16-13-17-26-59)83(118)102-70(49-109)84(119)99-67(30-22-40-95-86(91)92)81(116)98-66(76(90)111)29-20-21-39-93-80(115)64-27-18-19-28-65(64)105-104-62-35-37-63(38-36-62)106(9)10/h12-19,23-28,31-38,45-46,51,56-57,66-70,73,109H,11,20-22,29-30,39-44,47-50H2,1-10H3,(H2,90,111)(H,93,115)(H,94,114)(H,96,110)(H,97,120)(H,98,116)(H,99,119)(H,100,112)(H,101,117)(H,102,118)(H,103,113)(H4,91,92,95)/t51-,56+,57+,66+,67+,68+,69+,70+,73+/m1/s1 |
InChI Key |
VHZRKVFXEBPTRY-AVFMSDJMSA-N |
Isomeric SMILES |
[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)C4=CC=C(C=C4)C(=O)NCCOCCOCC(=O)N[C@@H](C)C(=O)N[C@@H]([C@H](C)CC)C(=O)N[C@@H](C)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCNC(=O)C7=CC=CC=C7N=NC8=CC=C(C=C8)N(C)C)C(=O)N)C)C)(F)F |
Canonical SMILES |
[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)C4=CC=C(C=C4)C(=O)NCCOCCOCC(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCNC(=O)C7=CC=CC=C7N=NC8=CC=C(C=C8)N(C)C)C(=O)N)C)C)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
CatD-P1 Probe: A Technical Guide to its Structure, Function, and Application
For Immediate Release
This technical guide provides a comprehensive overview of the CatD-P1 probe, a fluorogenic, peptide-based tool designed for the detection of Cathepsin D (CatD) activity. Tailored for researchers, scientists, and professionals in drug development, this document details the probe's molecular structure, mechanism of action, synthesis, and application in cellular assays, with a focus on its use in macrophage studies.
Introduction to this compound
This compound is a highly sensitive and specific FRET-based probe engineered to detect the proteolytic activity of Cathepsin D, an aspartic protease implicated in various physiological and pathological processes, including the immune response of macrophages.[1][2] The probe's design allows for real-time monitoring of CatD activity in complex biological environments.
Molecular Structure and Core Components
The this compound probe is a meticulously designed peptide conjugate. Its structure is centered around a peptide sequence specifically recognized and cleaved by Cathepsin D. This peptide backbone is flanked by a fluorophore and a quencher, forming a Förster Resonance Energy Transfer (FRET) pair.
The key components of the this compound probe are:
-
Fluorophore: A BODIPY™ FL dye, which serves as the FRET donor. This fluorophore is characterized by its bright fluorescence and, critically, its pH insensitivity, making it a reliable reporter in the acidic environment of lysosomes where Cathepsin D is most active.[1][2]
-
Quencher: Methyl Red is utilized as the FRET acceptor, effectively quenching the BODIPY™ FL fluorescence when in close proximity.
-
Peptide Substrate: The probe features a specific peptide sequence that is selectively cleaved by Cathepsin D between two phenylalanine residues. The sequence was rationally designed to minimize off-target cleavage by other proteases, such as Cathepsin B.
-
Spacer: A bis-ethyleneglycol spacer is incorporated to enhance the probe's hydrophilicity and aqueous solubility.
| Component | Chemical Identity | Function | Key Properties |
| Fluorophore | BODIPY™ FL | FRET Donor | Bright Emission, pH Insensitive |
| Quencher | Methyl Red | FRET Acceptor | Broad Absorbance Overlapping Donor Emission |
| Peptide Backbone | Specific Amino Acid Sequence | Cathepsin D Recognition and Cleavage Site | High Specificity for Cathepsin D |
| Spacer | bis-ethyleneglycol | Solubility Enhancer | Increases Hydrophilicity |
Mechanism of Action
In its intact state, the this compound probe is non-fluorescent. The close proximity of the BODIPY™ FL fluorophore and the Methyl Red quencher, facilitated by the peptide backbone, allows for efficient FRET. Upon encountering active Cathepsin D, the enzyme specifically cleaves the peptide substrate. This cleavage event separates the fluorophore from the quencher, disrupting the FRET process and leading to a significant increase in fluorescence intensity. This "turn-on" fluorescent signal is directly proportional to the Cathepsin D activity in the sample.
Experimental Protocols
Synthesis of this compound Probe
The synthesis of this compound is achieved through a combination of solid-phase and solution-phase chemistries.
Workflow for this compound Synthesis:
Detailed Methodology:
-
Solid-Phase Peptide Synthesis (SPPS): The peptide backbone is assembled on a solid support resin using standard Fmoc/tBu protection chemistry.
-
Cleavage and Deprotection: The synthesized peptide is cleaved from the resin, and all protecting groups are removed using an acidic cocktail (e.g., trifluoroacetic acid-based).
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Fluorophore Conjugation: The purified peptide is reacted with a BODIPY™ FL NHS ester in solution to attach the fluorophore to the N-terminus of the peptide.
-
Final Purification: The final this compound probe is purified by RP-HPLC to remove any unreacted starting materials and side products.
-
Characterization: The identity and purity of the final product are confirmed by mass spectrometry and analytical RP-HPLC.
In Vitro Assay for Cathepsin D Activity
This protocol outlines the use of this compound to measure Cathepsin D activity in a cell-free system.
-
Prepare Assay Buffer: A suitable assay buffer with an acidic pH (typically pH 4.0-5.0) to ensure optimal Cathepsin D activity.
-
Enzyme and Probe Preparation: Prepare solutions of recombinant human Cathepsin D and the this compound probe in the assay buffer.
-
Assay Initiation: In a microplate, add the Cathepsin D solution to wells containing the this compound probe. Include control wells with the probe alone (no enzyme) and with the enzyme and a known Cathepsin D inhibitor (e.g., Pepstatin A).
-
Fluorescence Measurement: Monitor the increase in fluorescence intensity over time using a fluorescence plate reader with appropriate excitation and emission wavelengths for BODIPY™ FL (e.g., λex = 488 nm, λem = 515 nm).
-
Data Analysis: Calculate the rate of the enzymatic reaction from the linear phase of the fluorescence increase.
Detection of Cathepsin D Activity in Macrophages
This protocol describes the application of this compound for imaging Cathepsin D activity in live macrophages.
-
Cell Culture: Culture macrophages (e.g., primary human monocyte-derived macrophages or a macrophage cell line) in appropriate cell culture plates.
-
Cell Stimulation (Optional): Treat macrophages with stimuli known to modulate Cathepsin D activity, such as bacterial infection (e.g., Streptococcus pneumoniae).
-
Probe Incubation: Add the this compound probe to the cell culture medium at a final concentration typically in the low micromolar range. Incubate for a suitable period to allow for probe uptake and enzymatic cleavage.
-
Inhibitor Control: For specificity control, pre-incubate a set of cells with a Cathepsin D inhibitor (e.g., Pepstatin A) before adding the this compound probe.
-
Imaging: Wash the cells to remove excess probe and image using a fluorescence microscope or a high-content imaging system. The intracellular green fluorescence indicates the sites of Cathepsin D activity.
-
Image Analysis: Quantify the fluorescence intensity per cell or per subcellular compartment to determine the level of Cathepsin D activity.
Cathepsin D in Macrophage Signaling Pathways
Cathepsin D is not merely a degradative enzyme but also plays a crucial role in several signaling pathways within macrophages, particularly in the context of innate immunity and inflammation.
Signaling Roles of Cathepsin D in Macrophages:
-
Apoptosis: Cathepsin D can be released from the lysosome into the cytoplasm, where it can initiate a caspase-independent apoptotic pathway. This is a critical mechanism for the controlled elimination of infected cells.
-
Inflammasome Activation: There is emerging evidence that Cathepsin D activity can influence the activation of the NLRP3 inflammasome, a key platform for the production of pro-inflammatory cytokines IL-1β and IL-18.
-
Antigen Presentation: Within the endo-lysosomal pathway, Cathepsin D is involved in the processing of antigens for presentation on MHC class II molecules, a fundamental step in initiating an adaptive immune response.
-
Phagosome Maturation: Cathepsin D contributes to the maturation of phagosomes and the degradation of phagocytosed pathogens.
Conclusion
The this compound probe represents a significant advancement in the study of Cathepsin D. Its robust design, high sensitivity, and specificity make it an invaluable tool for elucidating the roles of this critical protease in health and disease. This technical guide provides the foundational knowledge for the effective implementation of the this compound probe in research and drug discovery endeavors.
References
CatD-P1: A Technical Guide to the Fluorogenic Detection of Cathepsin D
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the mechanism of action, experimental protocols, and performance data for CatD-P1, a highly sensitive, pH-insensitive, fluorogenic probe for the detection of Cathepsin D (CatD) activity. Developed for applications in cellular imaging, particularly within macrophages, this compound offers a robust tool for investigating the role of CatD in various physiological and pathological processes.
Core Mechanism of Action
This compound is a peptide-based probe that operates on the principle of Förster Resonance Energy Transfer (FRET).[1][2] The probe is comprised of a central peptide sequence specifically designed to be a substrate for Cathepsin D. This peptide is flanked by a BODIPY fluorophore (the FRET donor) at the N-terminus and a Methyl Red quencher (the FRET acceptor) at the C-terminus.[1][2][3]
In its intact state, the close proximity of the fluorophore and quencher allows for efficient FRET, resulting in the quenching of the BODIPY fluorescence. Upon encountering active Cathepsin D, the enzyme cleaves the peptide substrate at a specific site between two phenylalanine residues. This cleavage event separates the fluorophore from the quencher, disrupting FRET and leading to a strong "turn-on" fluorescent signal at approximately 515 nm.
A key feature of the this compound probe is its pH-insensitive BODIPY fluorophore. This allows for the reliable detection of Cathepsin D activity across a wide range of pH environments, from the acidic lysosomes (optimal pH for CatD is ~4.0) to the more neutral pH of the cytosol (~7.4). This is particularly advantageous for studying processes that involve the release of Cathepsin D from the lysosome into the cytoplasm, such as during apoptosis.
Quantitative Data
The performance of this compound and its derivatives has been characterized to ensure high sensitivity and specificity. The following table summarizes key quantitative parameters.
| Parameter | Value | Description |
| Excitation Wavelength (λex) | 503 nm | The wavelength of light used to excite the BODIPY fluorophore. |
| Emission Wavelength (λem) | 515-516 nm | The peak wavelength of the fluorescent signal emitted upon cleavage. |
| Fluorophore | BODIPY | A pH-insensitive dye providing a bright and stable signal. |
| Quencher | Methyl Red | An efficient quencher for the BODIPY fluorophore in close proximity. |
| Cleavage Site | Between two Phenylalanine residues | Provides specificity for Cathepsin D. |
| Solubility | Water Soluble | Facilitates use in aqueous biological buffers and cell culture media. |
Experimental Protocols
The following protocols provide a general framework for the use of this compound in cell-based assays. Optimization may be required for specific cell types and experimental conditions.
Probe Preparation and Storage
-
Reconstitution: Dissolve the lyophilized this compound probe in sterile, nuclease-free dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 1-10 mM).
-
Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
Cathepsin D Detection in Macrophages
This protocol is adapted for the detection of CatD activity in cultured macrophages, such as human monocyte-derived macrophages (MDMs) or cell lines like THP-1.
-
Cell Seeding: Seed macrophages onto a suitable imaging plate (e.g., glass-bottom 96-well plate) at a density that will result in a sub-confluent monolayer at the time of the experiment.
-
Cell Culture: Culture the cells in appropriate media and conditions. For studies involving bacterial infection, macrophages can be challenged with bacteria (e.g., S. pneumoniae) prior to probe addition.
-
Probe Loading:
-
Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final working concentration (e.g., 10 µM).
-
Remove the existing medium from the cells and replace it with the probe-containing medium.
-
-
Incubation: Incubate the cells for a specified period (e.g., 1-2 hours) at 37°C in a CO2 incubator, protected from light.
-
Control Experiment: For a negative control, pre-incubate a separate set of cells with a Cathepsin D inhibitor, such as Pepstatin A (e.g., 10 µM for 1 hour), before adding the this compound probe. This should result in a significant reduction in the fluorescent signal.
-
Imaging:
-
Wash the cells gently with pre-warmed phosphate-buffered saline (PBS) to remove any excess, uncleaved probe.
-
Add fresh, pre-warmed medium or PBS to the cells for imaging.
-
Image the cells using a fluorescence microscope or a confocal microscope equipped with appropriate filters for the BODIPY fluorophore (Excitation: ~488-503 nm, Emission: ~515-530 nm).
-
Signaling Pathway Context: Cathepsin D in Macrophage Apoptosis
Cathepsin D is a key effector in the lysosomal pathway of apoptosis, particularly in macrophages following bacterial infection. The process is initiated by lysosomal membrane permeabilization (LMP), which leads to the release of Cathepsin D into the cytosol. In the cytosol, active Cathepsin D can contribute to the degradation of anti-apoptotic proteins, such as Mcl-1, thereby promoting the mitochondrial pathway of apoptosis. This signaling cascade underscores the importance of tools like this compound for studying the spatial and temporal activity of Cathepsin D during programmed cell death.
Synthesis Overview
The this compound probe is synthesized using a combination of solid-phase and solution-phase chemistries. The peptide backbone is constructed on a solid support using Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) protection strategies. Following the assembly of the peptide, it is cleaved from the resin. The BODIPY fluorophore is then conjugated to the N-terminus of the peptide in solution, typically as an activated NHS-ester. This dual approach allows for the efficient synthesis of the complex probe molecule.
References
Cathepsin D function in lysosomal degradation pathways
An In-depth Technical Guide to the Core Functions of Cathepsin D in Lysosomal Degradation Pathways
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Cathepsin D (CTSD) is a ubiquitously expressed lysosomal aspartic endoprotease critical for maintaining cellular proteostasis.[1] Synthesized as an inactive zymogen, it undergoes a series of processing steps to become a mature, highly active enzyme within the acidic environment of the lysosome.[2][3] Its primary function is the degradation of intracellular and extracellular proteins delivered to the lysosome via autophagy and endocytosis. Dysregulation of Cathepsin D activity is implicated in a range of severe pathologies, including neurodegenerative lysosomal storage disorders like Neuronal Ceroid Lipofuscinosis (NCL), Alzheimer's, and Parkinson's disease, as well as in the progression of various cancers. This guide provides a detailed overview of Cathepsin D's biosynthesis, its central role in lysosomal degradation, substrate specificity, and its involvement in disease, supplemented with quantitative data and detailed experimental protocols.
Biosynthesis, Trafficking, and Activation
The journey of Cathepsin D from synthesis to its active form is a tightly regulated multi-step process, ensuring its potent proteolytic activity is confined to the lysosome.
-
Synthesis and Translocation: Cathepsin D is synthesized on the rough endoplasmic reticulum (ER) as a preproenzyme (~52 kDa). An N-terminal signal peptide directs the nascent polypeptide into the ER lumen.
-
ER Processing: Within the ER, the signal peptide is cleaved, and the protein undergoes N-linked glycosylation, yielding the inactive procathepsin D (pro-CTSD).
-
Golgi Trafficking and M6P Tagging: Pro-CTSD is transported to the Golgi apparatus, where its mannose residues are phosphorylated to form mannose-6-phosphate (M6P) tags. These M6P tags act as recognition signals for M6P receptors, which sort and package pro-CTSD into clathrin-coated vesicles destined for the endolysosomal system.
-
Lysosomal Maturation: Upon arrival in the acidic environment of the late endosomes and lysosomes, the propeptide is cleaved. This activation occurs via a two-phase mechanism, starting with slow auto-activation at low pH, which is then autocatalytically accelerated by the newly formed active enzyme molecules. This process generates an intermediate single-chain form (48 kDa), which is further processed into the mature, stable two-chain enzyme composed of a heavy chain (34 kDa) and a light chain (14 kDa).
Core Functions in Lysosomal Degradation
Cathepsin D is a principal protease in the lysosome, participating in several key degradative pathways.
General Protein Turnover and Substrate Specificity
Cathepsin D is responsible for the bulk degradation of long-lived, misfolded, and denatured proteins. Its activity is optimal at an acidic pH of 3.5-5.0, characteristic of the lysosomal lumen. It preferentially cleaves peptide bonds between hydrophobic amino acid residues, particularly phenylalanine and leucine. The hydrophobicity of residues at both the P1 and P1' positions (flanking the cleavage site) contributes to substrate recognition.
| Substrate Category | Specific Examples | Pathological Relevance |
| Neurodegeneration-associated Proteins | α-synuclein, Amyloid Precursor Protein (APP), Huntingtin, Tau | Parkinson's, Alzheimer's, Huntington's Disease |
| Growth Factors & Hormones | VEGF-C, VEGF-D, Prolactin | Cancer Progression, Tissue Remodeling |
| Extracellular Matrix Components | Collagen, Fibronectin, Laminin | Cancer Invasion and Metastasis |
| Cellular Homeostasis Proteins | Perilipin 1 (PLIN1), Apolipoprotein B-100 | Lipolysis, Atherosclerosis |
Autophagy
Autophagy is a cellular recycling process that delivers cytoplasmic components, including damaged organelles and aggregated proteins, to the lysosome for degradation. Cathepsin D is indispensable for the final step of this pathway: the breakdown of cargo within the autolysosome. CTSD deficiency leads to a severe blockage of autophagic flux, resulting in the accumulation of undigested autophagic substrates. This failure in clearance is a key pathogenic mechanism in several neurodegenerative diseases.
Role in Disease
The delicate balance of Cathepsin D activity is crucial for health; both its deficiency and its excessive or misplaced activity are linked to severe diseases.
Neurodegenerative Disorders
A deficiency in Cathepsin D activity is a direct cause of congenital Neuronal Ceroid Lipofuscinosis (CLN10), a fatal neurodegenerative lysosomal storage disease characterized by the accumulation of protein aggregates and lipofuscin. Cathepsin D knockout mice recapitulate many features of CLN10, exhibiting progressive neurodegeneration, brain atrophy, and premature death around 26 days of age. Furthermore, impaired CTSD-mediated degradation of key proteins like α-synuclein and the amyloid precursor protein is strongly associated with Parkinson's and Alzheimer's disease, respectively. Studies show that CTSD is the main lysosomal enzyme responsible for α-synuclein degradation.
Cancer
In contrast to its protective role in neurons, elevated levels and secretion of pro-Cathepsin D are linked to the progression of many cancers, including breast, ovarian, and prostate cancer. Secreted pro-CTSD can be activated in the acidic tumor microenvironment, where it acts as a mitogen, stimulating cancer cell proliferation and angiogenesis. Extracellular CTSD also degrades components of the extracellular matrix, facilitating tumor invasion and metastasis.
Quantitative Data Summary
| Parameter | Value / Observation | Context | Source |
| Molecular Weight | Pre-pro-CTSD: ~52 kDa | Human, inactive zymogen in ER | |
| Pro-CTSD: ~52 kDa | Human, inactive precursor in Golgi | ||
| Intermediate CTSD: 48 kDa | Human, active single-chain form | ||
| Mature CTSD (Heavy Chain) | 34 kDa | Human, active two-chain form | |
| Mature CTSD (Light Chain) | 14 kDa | Human, active two-chain form | |
| Optimal pH | 3.5 - 5.0 | In vitro enzymatic activity | |
| Cellular Impact of Knockdown | 2-fold increase in lysosomal α-synuclein | CTSD knockdown in cells overexpressing α-synuclein | |
| 28% increase in total α-synuclein | CTSD knockdown in cells overexpressing α-synuclein | ||
| Phenotype in Knockout Model | Premature death at ~26 days | Ctsd-/- knockout mouse model |
Experimental Protocols
Protocol: Fluorometric Cathepsin D Activity Assay
This protocol is adapted from commercially available kits and common laboratory procedures to quantify CTSD activity in cell lysates.
A. Materials
-
CD Cell Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100)
-
CD Reaction Buffer (e.g., 50 mM Acetate Buffer, pH 4.0)
-
Cathepsin D Substrate: GKPILFFRLK(Dnp)-D-R-NH2 labeled with MCA (7-methoxycoumarin-4-acetyl)
-
Positive Control: Purified Cathepsin D
-
Inhibitor Control (optional): Pepstatin A (1 µM)
-
96-well black, flat-bottom microplate
-
Fluorometric microplate reader (Ex/Em = 328/460 nm or 320/405 nm)
B. Procedure
-
Sample Preparation (Cell Lysate):
-
Collect 1-5 x 10⁶ cells by centrifugation at 500 x g for 5 minutes.
-
Resuspend the cell pellet in 200 µL of chilled CD Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at >14,000 x g for 5 minutes at 4°C to pellet insoluble material.
-
Carefully transfer the supernatant (clear lysate) to a new, pre-chilled tube.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Assay Setup:
-
In a 96-well black plate, add 5-50 µL of cell lysate per well.
-
Add a positive control well with a known amount of purified Cathepsin D.
-
Add a substrate background control well (containing only Lysis Buffer).
-
If using an inhibitor, pre-incubate a sample well with Pepstatin A for 15 minutes.
-
Adjust the total volume in all wells to 50 µL with CD Cell Lysis Buffer.
-
-
Reaction and Measurement:
-
Prepare a Master Reaction Mix for the required number of wells. For each well, mix:
-
50 µL of CD Reaction Buffer
-
2 µL of CD Substrate (1 mM stock)
-
-
Add 52 µL of the Master Reaction Mix to each well. Mix gently.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure fluorescence intensity (Ex/Em = 328/460 nm) kinetically every 5 minutes for 30-120 minutes, or as an endpoint reading after 1-2 hours of incubation at 37°C, protected from light.
-
-
Data Analysis:
-
Subtract the fluorescence reading of the substrate background control from all sample readings.
-
Calculate the rate of reaction (change in RFU / time) for kinetic assays.
-
Express activity relative to the protein concentration of the lysate (e.g., RFU/min/µg protein).
-
Protocol: Immunofluorescence Staining for Cathepsin D and Lysosomal Co-localization
This protocol allows for the visualization of Cathepsin D's subcellular localization.
A. Materials
-
Cells grown on glass coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.2% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibodies:
-
Rabbit anti-Cathepsin D antibody
-
Mouse anti-LAMP1 antibody (lysosomal marker)
-
-
Secondary Antibodies:
-
Goat anti-Rabbit IgG, Alexa Fluor 488 (or other green fluorophore)
-
Goat anti-Mouse IgG, Alexa Fluor 594 (or other red fluorophore)
-
-
Nuclear Stain: DAPI (4′,6-diamidino-2-phenylindole)
-
Mounting Medium
B. Procedure
-
Cell Preparation:
-
Wash cells on coverslips twice with PBS.
-
-
Fixation and Permeabilization:
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.2% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking and Antibody Incubation:
-
Block non-specific binding by incubating coverslips in Blocking Buffer for 1 hour at room temperature.
-
Dilute primary antibodies (anti-Cathepsin D and anti-LAMP1) in Blocking Buffer according to manufacturer's recommendations.
-
Incubate coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Wash three times with PBS for 5 minutes each.
-
Dilute fluorescently-labeled secondary antibodies in Blocking Buffer.
-
Incubate coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Wash three times with PBS for 5 minutes each, protected from light.
-
-
Staining and Mounting:
-
Incubate with DAPI solution (e.g., 300 nM in PBS) for 5 minutes to stain nuclei.
-
Wash once with PBS.
-
Mount the coverslip onto a glass slide using a drop of mounting medium.
-
Seal the edges with nail polish and allow to dry.
-
-
Imaging:
-
Visualize using a fluorescence or confocal microscope with appropriate filter sets for DAPI (blue), Alexa Fluor 488 (green), and Alexa Fluor 594 (red). Co-localization of green (Cathepsin D) and red (LAMP1) signals will appear yellow, confirming lysosomal localization.
-
References
The Role of Cathepsin D in Cancer Cell Invasion: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cathepsin D (CD) is a lysosomal aspartic protease that is ubiquitously expressed and plays a crucial role in intracellular protein degradation and turnover.[1][2] However, in the context of cancer, its expression is often dysregulated, with overexpression and secretion of its precursor form, pro-Cathepsin D (pro-CD), being a hallmark of several aggressive malignancies, including breast, ovarian, and prostate cancers.[3] Elevated levels of Cathepsin D in primary tumors are frequently associated with an increased risk of metastasis and poor patient prognosis, highlighting its significance as both a biomarker and a potential therapeutic target.[4]
This technical guide provides an in-depth exploration of the multifaceted role of Cathepsin D in promoting cancer cell invasion. It delves into the molecular mechanisms, signaling pathways, and the interplay with the tumor microenvironment that collectively contribute to the pro-invasive functions of this protease. The guide also offers detailed experimental protocols for key assays used to investigate Cathepsin D's activity and function, along with a compilation of quantitative data from various studies.
Mechanisms of Cathepsin D in Cancer Cell Invasion
Cathepsin D promotes cancer cell invasion through a dual mechanism, involving both its proteolytic activity and non-proteolytic functions as a signaling molecule.
Proteolytic Actions of Cathepsin D
In the acidic tumor microenvironment, the secreted 52 kDa pro-Cathepsin D can be auto-catalytically cleaved into the active 48 kDa single-chain and subsequently into the mature two-chain (34 kDa and 14 kDa) forms.[1] This active Cathepsin D can then degrade components of the extracellular matrix (ECM), a critical barrier to cancer cell invasion. By breaking down proteins such as fibronectin, laminin, and collagens, Cathepsin D facilitates the physical passage of tumor cells through the ECM.
Furthermore, the proteolytic activity of Cathepsin D can indirectly promote invasion by activating other proteases, such as matrix metalloproteinases (MMPs), including MMP-2 and MMP-9. This creates a proteolytic cascade that further enhances ECM degradation and paves the way for metastatic dissemination.
Non-Proteolytic Signaling Functions of Pro-Cathepsin D
Beyond its enzymatic activity, the secreted pro-Cathepsin D also functions as a signaling ligand, initiating intracellular cascades that promote a pro-invasive phenotype. This signaling is independent of its proteolytic capabilities.
LRP1 Receptor-Mediated Signaling: Pro-Cathepsin D has been shown to bind to the Low-Density Lipoprotein Receptor-Related Protein 1 (LRP1). This interaction is a key initiating event in its non-proteolytic signaling. The binding of pro-Cathepsin D to LRP1 can trigger downstream signaling pathways, including the MAPK/ERK and PI3K/AKT pathways, which are central regulators of cell proliferation, survival, and migration.
Activation of MAPK/ERK and PI3K/AKT Pathways: Upon binding to its receptor, pro-Cathepsin D can lead to the phosphorylation and activation of key components of the MAPK/ERK and PI3K/AKT signaling cascades. Activation of the MAPK/ERK pathway can lead to the phosphorylation and activation of transcription factors such as Elk-1 and CREB, which in turn regulate the expression of genes involved in cell motility and invasion. Similarly, the PI3K/AKT pathway is a critical regulator of cell survival and epithelial-mesenchymal transition (EMT), a process that endows cancer cells with migratory and invasive properties.
Crosstalk with the Tumor Microenvironment: The effects of Cathepsin D are not limited to the cancer cells themselves. Secreted pro-Cathepsin D can act in a paracrine manner on stromal cells within the tumor microenvironment, such as fibroblasts and macrophages. This can stimulate fibroblast proliferation and migration, leading to remodeling of the ECM and the creation of a more permissive environment for invasion. More recent studies have also implicated Cathepsin D in the polarization of tumor-associated macrophages (TAMs) towards a pro-tumoral M2 phenotype through a TGFBI-CCL20 signaling axis.
Quantitative Data on Cathepsin D in Cancer Invasion
The following tables summarize quantitative data from various studies, illustrating the impact of Cathepsin D on cancer cell invasion and its clinical significance.
Table 1: Effect of Cathepsin D Expression on Cancer Cell Invasion in vitro
| Cell Line | Cancer Type | Experimental Approach | Change in Invasion | Reference |
| MDA-MB-231 | Breast Cancer | Cathepsin D siRNA knockdown | ~46-64% decrease | |
| MCF-7 | Breast Cancer | Cathepsin D overexpression | Significant increase | |
| Caki & MDA-MB-231 | Renal & Breast Cancer | Cathepsin D knockout | Significant decrease | |
| MDA-MB-231(SA) | Breast Cancer | Cathepsin D siRNA knockdown | 36-46% decrease |
Table 2: Correlation of Cathepsin D Expression with Clinicopathological Parameters
| Cancer Type | Parameter | Correlation with High Cathepsin D Expression | Statistical Significance | Reference |
| Breast Cancer | Distant Metastasis | Positive | p < 0.0001 | |
| Breast Cancer | Recurrence | Positive | p = 0.005 | |
| Laryngeal Cancer | Neck Node Metastasis | Positive | Significant | |
| Salivary Gland Tumors | Malignancy | Positive | p = 0.004 | |
| Non-Hodgkin's Lymphomas | Worse Clinical Stage (III-IV) | Positive | p = 0.002 | |
| Non-Hodgkin's Lymphomas | Poor Clinical Outcome | Positive | p = 0.03 |
Signaling Pathways and Experimental Workflows
Cathepsin D Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways initiated by Cathepsin D in the context of cancer cell invasion.
Caption: Cathepsin D signaling pathways in cancer invasion.
Experimental Workflow for Investigating Cathepsin D in Cancer Invasion
The following diagram illustrates a typical experimental workflow to assess the role of Cathepsin D in cancer cell invasion.
Caption: Workflow for studying Cathepsin D in invasion.
Experimental Protocols
Matrigel Invasion Assay
This assay measures the ability of cancer cells to invade through a basement membrane extract (Matrigel).
Materials:
-
24-well Transwell inserts (8 µm pore size)
-
Matrigel Basement Membrane Matrix
-
Serum-free cell culture medium
-
Complete cell culture medium (containing serum as a chemoattractant)
-
Cotton swabs
-
Methanol or other fixative
-
Crystal violet staining solution
-
Microscope
Protocol:
-
Coating of Transwell Inserts:
-
Thaw Matrigel on ice overnight.
-
Dilute Matrigel to the desired concentration (e.g., 1 mg/mL) with cold, serum-free medium.
-
Add 50-100 µL of the diluted Matrigel solution to the upper chamber of the Transwell inserts.
-
Incubate at 37°C for at least 4-6 hours to allow the Matrigel to solidify.
-
-
Cell Seeding:
-
Harvest cancer cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.
-
Add 200 µL of the cell suspension to the upper chamber of the coated Transwell inserts.
-
Add 500 µL of complete medium (containing serum) to the lower chamber as a chemoattractant.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for 24-48 hours.
-
-
Fixation and Staining:
-
After incubation, carefully remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane by immersing the insert in methanol for 10 minutes.
-
Stain the cells with 0.5% crystal violet solution for 20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
-
Quantification:
-
Allow the inserts to air dry.
-
Count the number of stained, invaded cells in several random fields of view under a microscope.
-
Calculate the average number of invaded cells per field.
-
Gelatin Zymography
This technique is used to detect the activity of gelatin-degrading proteases, such as MMP-2 and MMP-9, in conditioned media from cancer cell cultures.
Materials:
-
SDS-PAGE gels containing 0.1% gelatin
-
Conditioned cell culture medium
-
Non-reducing sample buffer
-
Renaturing buffer (e.g., 2.5% Triton X-100)
-
Developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing CaCl2, ZnCl2, and Brij-35)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Protocol:
-
Sample Preparation:
-
Collect conditioned medium from cell cultures.
-
Centrifuge to remove cell debris.
-
Mix the conditioned medium with non-reducing sample buffer. Do not boil the samples.
-
-
Electrophoresis:
-
Load the samples onto the gelatin-containing SDS-PAGE gel.
-
Run the gel at a constant voltage at 4°C.
-
-
Renaturation and Development:
-
After electrophoresis, wash the gel in renaturing buffer for 30-60 minutes at room temperature with gentle agitation to remove SDS and allow the proteases to renature.
-
Incubate the gel in developing buffer overnight at 37°C.
-
-
Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue for 30-60 minutes.
-
Destain the gel until clear bands appear against a blue background. These clear bands represent areas of gelatin degradation by the proteases. The molecular weight of the bands can be used to identify the specific MMPs (pro-MMP-9 at ~92 kDa, active MMP-9 at ~82 kDa; pro-MMP-2 at ~72 kDa, active MMP-2 at ~62 kDa).
-
Immunohistochemistry (IHC) for Cathepsin D
IHC is used to visualize the expression and localization of Cathepsin D in tumor tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (to block endogenous peroxidase activity)
-
Blocking solution (e.g., normal goat serum)
-
Primary antibody against Cathepsin D
-
Biotinylated secondary antibody
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
DAB (3,3'-diaminobenzidine) substrate
-
Hematoxylin counterstain
-
Mounting medium
Protocol:
-
Deparaffinization and Rehydration:
-
Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval solution in a water bath or pressure cooker.
-
-
Blocking:
-
Block endogenous peroxidase activity with hydrogen peroxide.
-
Block non-specific antibody binding with a blocking solution.
-
-
Antibody Incubation:
-
Incubate the sections with the primary anti-Cathepsin D antibody at the appropriate dilution overnight at 4°C.
-
Wash the slides and incubate with the biotinylated secondary antibody.
-
Wash and then incubate with the streptavidin-HRP conjugate.
-
-
Detection and Counterstaining:
-
Develop the signal with DAB substrate, which will produce a brown precipitate at the site of the antigen.
-
Counterstain the sections with hematoxylin to visualize the cell nuclei.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded ethanol series and clear in xylene.
-
Mount the coverslip with mounting medium.
-
-
Analysis:
-
Examine the slides under a microscope to assess the intensity and localization of Cathepsin D staining within the tumor cells and stroma.
-
Conclusion
Cathepsin D plays a significant and complex role in promoting cancer cell invasion and metastasis. Its dual functionality as both a proteolytic enzyme and a signaling molecule allows it to influence multiple aspects of the invasive process, from direct degradation of the ECM to the activation of pro-invasive signaling pathways and modulation of the tumor microenvironment. The strong correlation between high Cathepsin D levels and poor clinical outcomes underscores its potential as a valuable prognostic biomarker and a compelling target for the development of novel anti-cancer therapies. Further research into the intricate mechanisms of Cathepsin D action will undoubtedly provide new avenues for therapeutic intervention aimed at halting the metastatic spread of cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Processing of human cathepsin D is independent of its catalytic function and auto-activation: involvement of cathepsins L and B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cathepsin D is partly endocytosed by the LRP1 receptor and inhibits LRP1-regulated intramembrane proteolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Cathepsin D in Neurodegenerative Disorders: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cathepsin D (CTSD) is a lysosomal aspartic protease ubiquitously expressed in human tissues, with particularly high levels in the brain.[1] As a key component of the cellular protein degradation machinery, CTSD plays a critical role in maintaining neuronal homeostasis by breaking down and recycling proteins delivered to the lysosome via endocytosis and autophagy.[1] Its substrates include several proteins that are central to the pathology of neurodegenerative diseases, such as amyloid precursor protein (APP), α-synuclein, and huntingtin.[1][2] Dysregulation of CTSD activity and expression has been increasingly implicated in the pathogenesis of Alzheimer's disease (AD), Parkinson's disease (PD), Huntington's disease (HD), and amyotrophic lateral sclerosis (ALS). This technical guide provides a comprehensive overview of the role of CTSD in these disorders, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.
The Role of Cathepsin D in Major Neurodegenerative Disorders
The involvement of CTSD in neurodegeneration is complex, with studies reporting both neuroprotective and neurotoxic roles depending on the specific context and disease.
Alzheimer's Disease (AD)
In the context of AD, CTSD is involved in the processing of both APP and the tau protein.[3] Altered CTSD levels and activity are thought to contribute to the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, the hallmark pathologies of AD. Reports on CTSD activity in AD brains have been somewhat inconsistent, with some studies showing increased levels and others reporting no significant change. However, there is evidence for a significant increase in CTSD immunoreactivity in the frontal cortex of AD patients, particularly in mid-aged individuals. In AD brains, CTSD mRNA levels have been observed to be elevated by 2- to 5-fold in pyramidal neurons of specific cortical layers.
Parkinson's Disease (PD)
CTSD is the primary lysosomal enzyme responsible for the degradation of α-synuclein, the main component of Lewy bodies in PD. Impaired CTSD activity can lead to the accumulation and aggregation of α-synuclein. Studies have reported decreased CTSD activity in the substantia nigra and frontal cortex of PD patients. Conversely, some research indicates increased CTSD levels in certain cellular models of PD. Knockdown of CTSD in cellular models overexpressing α-synuclein has been shown to increase total α-synuclein levels by 28% and lysosomal α-synuclein by 2-fold.
Huntington's Disease (HD)
Mutant huntingtin (mHtt) protein is a known substrate of CTSD. Enhanced expression of CTSD has been demonstrated to reduce the levels of both full-length and fragmented mHtt in cell cultures and protect against its toxicity in primary neurons. This neuroprotective effect appears to be dependent on the autophagy pathway. While the direct quantification of CTSD activity in the caudate nucleus of HD patients is not extensively documented in the readily available literature, the evidence from cellular models strongly suggests a protective role for CTSD in this disease.
Amyotrophic Lateral Sclerosis (ALS)
In ALS, the degeneration of motor neurons is the primary pathology. Studies in transgenic mouse models of ALS (carrying mutant SOD1) have shown that the protein levels of CTSD are increased in the spinal cord. However, there is also evidence of a change in its distribution, with a loss of the typical lysosomal staining pattern in motor neurons. In fibroblasts from ALS patients, a significant impairment of CTSD activity has been observed. Furthermore, in sALS patients, a 2.3-fold increase in CTSD mRNA has been reported in the spinal cord.
Quantitative Data Summary
The following tables summarize the quantitative changes in Cathepsin D levels and activity in various neurodegenerative disorders based on published literature.
| Disease | Brain Region/Sample | Method | Change in CTSD Level/Activity | Fold Change/Percentage | Reference |
| Alzheimer's Disease | Frontal Cortex | In situ hybridization | Increased mRNA | 2- to 5-fold | |
| Alzheimer's Disease | Neocortex (BA21 & BA40) | Immunoblotting | Increased immunoreactivity | Significant increase | |
| Alzheimer's Disease | Frontal Cortex | Enzymatic Assay | Increased activity (mid-aged) | Significant increase | |
| Parkinson's Disease | α-synuclein overexpressing cells | CTSD knockdown | Increased α-synuclein levels | 28% (total), 2-fold (lysosomal) | |
| Parkinson's Disease | Substantia Nigra, Frontal Cortex | Enzymatic Assay | Decreased activity | Not specified | |
| Amyotrophic Lateral Sclerosis | Spinal Cord (SOD1 mice) | Western Blot | Increased protein levels | Significant increase | |
| Amyotrophic Lateral Sclerosis | Spinal Cord (sALS patients) | Gene Expression Array | Increased mRNA | 2.3-fold | |
| Amyotrophic Lateral Sclerosis | Fibroblasts (ALS patients) | Activity Assay | Impaired activity | Significant decrease |
Experimental Protocols
Accurate measurement of CTSD activity is crucial for understanding its role in neurodegenerative diseases. The most common method is a fluorometric activity assay using a specific peptide substrate.
Preparation of Brain Tissue Lysate for CTSD Activity Assay
This protocol is adapted from methodologies used for preparing brain tissue for enzymatic assays.
Materials:
-
Fresh or frozen brain tissue (e.g., cortex, substantia nigra, spinal cord)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer: 50 mM Sodium Acetate (pH 5.0), 0.1 M NaCl, 1 mM EDTA, 0.2% Triton X-100
-
Protease Inhibitor Cocktail (optional, as CTSD is the target enzyme)
-
Dounce homogenizer
-
Microcentrifuge
-
Bradford or BCA protein assay kit
Procedure:
-
Weigh the dissected brain tissue and wash it with ice-cold PBS to remove any blood.
-
Mince the tissue into small pieces on ice.
-
Add 5-10 volumes of ice-cold Lysis Buffer to the tissue.
-
Homogenize the tissue on ice using a Dounce homogenizer with 15-20 strokes.
-
Incubate the homogenate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the soluble proteins, and transfer it to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a Bradford or BCA protein assay.
-
The lysate can be used immediately for the CTSD activity assay or stored in aliquots at -80°C for future use.
Fluorometric Cathepsin D Activity Assay
This protocol is a generalized procedure based on commercially available kits and published research.
Materials:
-
Brain tissue lysate (prepared as described above)
-
96-well black, flat-bottom microplate
-
CTSD Reaction Buffer: 100 mM Sodium Acetate, pH 3.5-4.0
-
Fluorogenic CTSD Substrate: (e.g., Mca-GKPILFFRLK(Dnp)-D-Arg-NH2) dissolved in DMSO
-
CTSD Inhibitor (optional, for control): Pepstatin A (1 µM final concentration)
-
Fluorometric microplate reader with excitation at ~328 nm and emission at ~460 nm
Procedure:
-
Dilute the brain tissue lysate to the desired concentration (e.g., 20-100 µg of protein per well) with the CTSD Reaction Buffer.
-
Pipette 50 µL of the diluted lysate into the wells of the 96-well plate. Include a blank well with 50 µL of reaction buffer only.
-
For inhibitor control wells, add Pepstatin A to the lysate and incubate for 10 minutes at 37°C.
-
Prepare the substrate solution by diluting the stock in the CTSD Reaction Buffer to the final working concentration (typically 10-50 µM).
-
Initiate the reaction by adding 50 µL of the substrate solution to each well.
-
Immediately place the plate in the fluorometric microplate reader, pre-warmed to 37°C.
-
Measure the fluorescence intensity every 1-2 minutes for 30-60 minutes.
-
Calculate the rate of substrate cleavage (change in fluorescence units per minute). CTSD activity can be expressed as relative fluorescence units (RFU) per minute per microgram of protein.
Signaling Pathways and Logical Relationships
CTSD is involved in critical cellular processes such as autophagy and apoptosis, which are often dysregulated in neurodegenerative disorders.
Cathepsin D in the Autophagy-Lysosomal Pathway
The autophagy-lysosomal pathway is a major route for the degradation of aggregated proteins implicated in neurodegeneration. CTSD is a key hydrolase in this process.
Caption: Autophagy-lysosomal degradation pathway involving Cathepsin D.
Cathepsin D-Mediated Apoptotic Signaling
Under certain stress conditions, lysosomal membrane permeabilization can lead to the release of CTSD into the cytosol, where it can trigger apoptosis.
Caption: Cathepsin D-mediated intrinsic apoptosis pathway.
Experimental Workflow for CTSD Activity Measurement
The following diagram illustrates the key steps in determining CTSD activity from brain tissue samples.
Caption: Workflow for Cathepsin D activity measurement.
Conclusion
Cathepsin D is a critical enzyme in neuronal proteostasis, and its dysregulation is clearly implicated in the pathogenesis of several major neurodegenerative disorders. The alterations in its activity and expression levels present both a challenge and an opportunity for therapeutic intervention. The methodologies outlined in this guide provide a framework for researchers to accurately quantify CTSD activity and further investigate its role in disease progression. A deeper understanding of the signaling pathways involving CTSD will be instrumental in the development of novel drug targets aimed at modulating its activity for therapeutic benefit in neurodegenerative diseases.
References
Unveiling the Spectroscopic Landscape of CatD-P1: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the fluorescent properties and spectral characteristics of CatD-P1, a FRET-based fluorescent probe for the detection of Cathepsin D (CatD) activity. Designed for researchers, scientists, and professionals in drug development, this document outlines the core photophysical properties, experimental methodologies, and the underlying mechanism of action of this compound.
Executive Summary
This compound is a highly specific and sensitive fluorescent probe engineered for the detection of Cathepsin D, a lysosomal aspartic protease implicated in various physiological and pathological processes, including cancer progression and neurodegenerative disorders. The probe operates on the principle of Förster Resonance Energy Transfer (FRET), exhibiting a distinct "off-on" fluorescent response upon specific cleavage by Cathepsin D. This guide details the probe's spectral characteristics, including its excitation and emission spectra, and provides the experimental framework for its synthesis and application in biological systems.
Fluorescent Properties and Spectral Characteristics
The fluorescent behavior of this compound is governed by a FRET pair consisting of a BODIPY fluorophore as the donor and Methyl Red as the quencher. In its intact state, the close proximity of the quencher to the fluorophore results in efficient quenching of the BODIPY fluorescence. Upon enzymatic cleavage of the peptide linker by Cathepsin D, the fluorophore and quencher are separated, leading to a significant increase in fluorescence emission.
Quantitative Spectral Data
The key spectral properties of the BODIPY fluorophore incorporated in the this compound probe are summarized in the table below.
| Property | Value |
| Excitation Wavelength (λex) | 503 nm |
| Emission Wavelength (λem) | 516 nm |
| Fluorophore | BODIPY |
| Quencher | Methyl Red |
Note: This data is based on the spectral characteristics of the BODIPY fluorophore used in the CatD-P series of probes as described in the cited literature. Specific quantum yield and extinction coefficient values for the fully assembled this compound probe were not available in the public domain at the time of this guide's compilation.
Mechanism of Action: A FRET-Based Approach
The functionality of this compound is based on the specific recognition and cleavage of its peptide backbone by Cathepsin D. The probe is designed with a peptide sequence that is a known substrate for Cathepsin D, flanked by the BODIPY donor and the Methyl Red acceptor.
Experimental Protocols
The successful application of this compound relies on precise experimental procedures for its synthesis, characterization, and use in biological assays. The following sections provide an overview of the key methodologies.
Synthesis of this compound
The synthesis of this compound is a multi-step process involving both solid-phase and solution-phase chemistries[1].
Detailed Steps:
-
Solid-Phase Peptide Synthesis (SPPS): The peptide backbone is synthesized on a solid support resin using Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) protection chemistry.
-
Cleavage and Deprotection: The synthesized peptide is cleaved from the resin, and all protecting groups are removed.
-
Fluorophore Conjugation: The BODIPY fluorophore, activated as an N-hydroxysuccinimide (NHS) ester, is conjugated to the N-terminus of the purified peptide in solution.
-
Purification: The final probe is purified using reverse-phase high-performance liquid chromatography (HPLC).
-
Characterization: The identity and purity of the this compound probe are confirmed by methods such as mass spectrometry.
In Vitro Fluorescence Assay
To characterize the activation of this compound by Cathepsin D, a fluorometric assay is performed.
Protocol:
-
Reagent Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the final working concentration in the appropriate assay buffer. Prepare a stock solution of purified Cathepsin D.
-
Assay Setup: In a 96-well plate, add the assay buffer and the this compound probe to each well.
-
Enzyme Addition: Initiate the reaction by adding Cathepsin D to the wells. Include control wells without the enzyme.
-
Fluorescence Measurement: Monitor the increase in fluorescence intensity over time using a fluorescence plate reader with excitation and emission wavelengths set to 503 nm and 516 nm, respectively.
-
Data Analysis: Plot the fluorescence intensity versus time to determine the rate of probe cleavage.
Signaling Pathway Context: Cathepsin D in Cellular Function
Cathepsin D is primarily located in lysosomes and plays a crucial role in protein degradation. However, its dysregulation and secretion from cells are associated with several pathologies. The this compound probe can be utilized to investigate the activity of Cathepsin D in these contexts.
Conclusion
This compound represents a valuable tool for the sensitive and specific detection of Cathepsin D activity. Its robust "off-on" fluorescent signal and well-defined spectral properties make it suitable for a range of applications, from in vitro enzyme kinetics to cellular imaging. The methodologies and data presented in this guide provide a comprehensive foundation for researchers to effectively utilize this compound in their investigations into the roles of Cathepsin D in health and disease.
References
The Design, Synthesis, and Application of FRET-based Protease Probes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Förster Resonance Energy Transfer (FRET) has emerged as a powerful and indispensable tool in biochemical and cellular research, providing a sensitive and quantitative method for monitoring molecular interactions in real-time.[1] This is particularly true in the study of proteases, a class of enzymes that play critical roles in a vast array of physiological and pathological processes. FRET-based protease probes offer a dynamic and non-invasive way to measure protease activity, making them invaluable for basic research, disease diagnostics, and high-throughput screening in drug discovery.[2][3]
This in-depth technical guide provides a comprehensive overview of the core principles, design considerations, synthesis, and application of FRET-based protease probes. It is intended to serve as a practical resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation in structured tables, and visualizations of key concepts and workflows.
Core Principles of FRET-Based Protease Probes
FRET is a non-radiative energy transfer process between two fluorophores, a donor and an acceptor.[4] When the donor fluorophore is excited by a light source, it can transfer its excitation energy to a nearby acceptor fluorophore without the emission of a photon.[4] This energy transfer is highly dependent on the distance between the donor and acceptor, typically occurring over distances of 1-10 nanometers.
In the context of protease probes, a specific peptide sequence recognized by the target protease is synthesized to act as a linker between a FRET donor and acceptor pair. In the intact probe, the donor and acceptor are in close proximity, allowing for efficient FRET. Upon cleavage of the peptide linker by the protease, the donor and acceptor are separated, leading to a disruption of FRET. This change in the FRET signal, which can be a decrease in acceptor emission and/or an increase in donor emission, is directly proportional to the protease activity and can be monitored in real-time.
Design and Synthesis of FRET-Based Protease Probes
The design of an effective FRET-based protease probe requires careful consideration of several factors, including the choice of the FRET pair, the design of the protease-specific peptide substrate, and the method of synthesis.
Selection of FRET Pairs
The selection of the donor and acceptor fluorophores is critical for the sensitivity and dynamic range of the FRET probe. Key considerations include:
-
Spectral Overlap: The emission spectrum of the donor fluorophore must overlap significantly with the absorption spectrum of the acceptor fluorophore.
-
Förster Distance (R₀): This is the distance at which FRET efficiency is 50%. The R₀ value for a given FRET pair should be comparable to the expected distance between the donor and acceptor in the intact probe.
-
Quantum Yield and Extinction Coefficient: High quantum yields for the donor and high extinction coefficients for both donor and acceptor contribute to a brighter signal and better signal-to-noise ratio.
-
Photostability: Fluorophores should be resistant to photobleaching, especially for experiments requiring long-term imaging.
-
Solubility and Biocompatibility: The chosen fluorophores should not adversely affect the solubility of the peptide probe or be toxic to biological systems in cell-based or in vivo applications.
Table 1: Common FRET Pairs for Protease Probes
| Donor | Acceptor/Quencher | Förster Radius (R₀) (Å) | Excitation (nm) | Emission (nm) | Notes |
| EDANS | DABCYL | 33 | ~340 | ~490 | Classic FRET pair, DABCYL is a non-fluorescent quencher. |
| Fluorescein (FITC) | Tetramethylrhodamine (TRITC) | 55 | ~490 | ~520 (Donor), ~575 (Acceptor) | Common pair for ratiometric measurements. |
| Cyan Fluorescent Protein (CFP) | Yellow Fluorescent Protein (YFP) | ~50 | ~430 | ~475 (Donor), ~525 (Acceptor) | Genetically encodable for intracellular studies. |
| mTurquoise | mVenus | - | ~434 | ~474 (Donor), ~528 (Acceptor) | Improved genetically encoded pair with better photostability. |
| 5-FAM | QXL® 520 | - | ~490 | ~520 | 5-FAM is a fluorescein derivative, QXL® 520 is a dark quencher. |
| CyPet | YPet | - | ~414 | ~475 (Donor), ~530 (Acceptor) | Engineered fluorescent proteins with improved FRET efficiency. |
Peptide Substrate Design
The peptide linker connecting the FRET pair must be a specific substrate for the target protease. The sequence is typically derived from known physiological substrates of the protease. The length and composition of the peptide can influence both the cleavage efficiency and the FRET efficiency in the intact probe.
Synthesis of FRET Probes
The most common method for synthesizing peptide-based FRET probes is Solid-Phase Peptide Synthesis (SPPS). This technique allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support. The fluorophores can be incorporated at the N-terminus and C-terminus of the peptide.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a FRET Probe
This protocol provides a general guideline for the manual synthesis of a FRET probe using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Rink Amide resin (or other suitable resin for C-terminal amide)
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine solution (20% in DMF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Donor fluorophore with a reactive group (e.g., NHS ester)
-
Acceptor fluorophore with a reactive group (e.g., maleimide for a C-terminal cysteine)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
-
HPLC for purification
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Dissolve the first Fmoc-protected amino acid (e.g., Fmoc-Cys(Trt)-OH for C-terminal labeling) in DMF with HBTU, HOBt, and DIPEA.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Perform a Kaiser test to confirm the completion of the coupling reaction.
-
-
Peptide Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
N-terminal Donor Labeling:
-
After the final amino acid coupling and Fmoc deprotection, wash the resin with DMF.
-
Dissolve the donor fluorophore (e.g., NHS-ester of the donor) in DMF with DIPEA.
-
Add the solution to the resin and react overnight in the dark.
-
Wash the resin thoroughly with DMF and DCM.
-
-
C-terminal Acceptor Labeling (on-resin):
-
If using a C-terminal cysteine, deprotect the side chain (e.g., remove the Trt group with a mild acid treatment).
-
Dissolve the acceptor fluorophore (e.g., maleimide derivative) in a suitable solvent.
-
Add the solution to the resin and react for several hours.
-
Wash the resin thoroughly.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold ether.
-
Purify the peptide by reverse-phase HPLC.
-
-
Characterization: Confirm the identity and purity of the synthesized probe by mass spectrometry and analytical HPLC.
Protocol 2: In Vitro Protease Activity Assay
This protocol describes a general procedure for measuring protease activity using a synthesized FRET probe in a microplate format.
Materials:
-
Purified FRET probe
-
Purified protease
-
Assay buffer (optimized for the specific protease)
-
96-well black microplate
-
Fluorescence microplate reader with appropriate filters for the FRET pair
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the FRET probe in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of the protease in an appropriate buffer.
-
Prepare the assay buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add the assay buffer to each well.
-
Add the FRET probe to each well to a final concentration typically in the low micromolar range.
-
Include negative controls (no enzyme) and positive controls (if available).
-
-
Initiate the Reaction: Add the protease to the appropriate wells to initiate the cleavage reaction. The final enzyme concentration should be in the nanomolar range, but may need to be optimized.
-
Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader and begin kinetic measurements.
-
Set the excitation wavelength for the donor fluorophore.
-
Measure the emission intensity of both the donor and acceptor fluorophores over time.
-
-
Data Analysis:
-
For ratiometric FRET, calculate the ratio of acceptor emission to donor emission at each time point.
-
Plot the FRET ratio (or the change in donor/acceptor fluorescence) against time.
-
The initial rate of the reaction is determined from the linear portion of the curve.
-
Protocol 3: Determination of Kinetic Parameters (Km and kcat)
This protocol outlines the steps to determine the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) for a protease using a FRET probe.
Procedure:
-
Substrate Titration: Set up a series of reactions as described in Protocol 2, but vary the concentration of the FRET probe over a wide range (e.g., from 0.1 x Km to 10 x Km, if Km is roughly known). Keep the enzyme concentration constant and low enough to ensure initial velocity conditions.
-
Measure Initial Velocities: For each substrate concentration, determine the initial reaction velocity (V₀) from the linear phase of the fluorescence change over time.
-
Data Analysis:
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism): V₀ = (Vmax * [S]) / (Km + [S])
-
From the fit, determine the values for Vmax and Km.
-
-
Calculate kcat: Calculate the catalytic rate constant (kcat) using the following equation: kcat = Vmax / [E] where [E] is the total enzyme concentration used in the assay.
-
Calculate Catalytic Efficiency: The catalytic efficiency of the enzyme for the FRET probe is given by the ratio kcat/Km.
Data Presentation
Quantitative data from FRET-based protease probe experiments should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 2: Kinetic Parameters of a FRET Probe for a Specific Protease
| FRET Probe | Protease | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| DABCYL-GABA-PLG-L-EDANS | MMP-9 | 15.2 ± 1.2 | 0.85 ± 0.03 | 5.6 x 10⁴ | Example Data |
| Abz-KLRSSKQ-EDDnp | Cathepsin D | 4.5 ± 0.5 | 0.042 ± 0.002 | 9.3 x 10³ | Example Data |
| CyPet-(pre-SUMO1)-YPet | SENP1 | 1.25 ± 0.21 | 55.1 ± 3.2 | 4.41 x 10⁷ |
Table 3: Signal-to-Background Ratios for Different FRET Probes
| FRET Probe | Target Protease | Signal-to-Background Ratio | Fold Change | Reference |
| 5-FAM/QXL® 520 peptide | Cathepsin B | 25 | ~20 | |
| ECFP-DEVD-YFP | Caspase-3 | 5-10 | ~8 | Example Data |
| QD-mCherry | Caspase-3 | >30 | >25 |
Visualization of Workflows and Concepts
Diagrams created using the DOT language can effectively illustrate the experimental workflows and underlying principles of FRET-based protease assays.
Caption: Principle of a FRET-based protease probe.
Caption: Workflow for the synthesis and purification of a FRET probe.
Caption: Workflow for determining protease kinetic parameters.
Troubleshooting
Table 4: Troubleshooting Common Issues in FRET-Based Protease Assays
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no FRET signal change | - Inactive enzyme- Incorrect buffer conditions (pH, ionic strength)- Probe is not a substrate for the enzyme- FRET pair distance is too large in the intact probe | - Verify enzyme activity with a known substrate.- Optimize assay buffer conditions.- Redesign the peptide substrate sequence.- Shorten the peptide linker or choose a FRET pair with a larger R₀. |
| High background fluorescence | - Autofluorescence of compounds or buffer components- Impure FRET probe- Light scattering | - Run controls without enzyme to measure background.- Re-purify the FRET probe.- Use a plate reader with top-reading optics. |
| Signal decreases in negative control | - Photobleaching of the fluorophores- Instability of the FRET probe (self-cleavage) | - Reduce excitation light intensity or exposure time.- Synthesize a more stable probe; check for light sensitivity. |
| Non-linear reaction progress curves | - Substrate depletion- Product inhibition- Enzyme instability | - Use a lower enzyme concentration or higher substrate concentration.- Analyze only the initial linear phase of the reaction.- Assess enzyme stability in the assay buffer over time. |
Conclusion
FRET-based protease probes are a versatile and powerful technology for the quantitative analysis of enzyme activity. Their high sensitivity, real-time monitoring capabilities, and adaptability to high-throughput formats make them indispensable tools in modern biological research and drug development. By carefully considering the design principles, employing robust synthesis and purification protocols, and following standardized assay procedures, researchers can harness the full potential of these probes to unravel the complex roles of proteases in health and disease. This guide provides a foundational framework to aid in the successful implementation of FRET-based protease assays, from the initial design concept to the final data analysis and interpretation.
References
The Processing of Pro-Cathepsin D: A Technical Guide to Maturation and Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cathepsin D is a ubiquitously expressed lysosomal aspartic protease critical for cellular homeostasis.[1][2] Its primary functions include the metabolic degradation of intracellular proteins, the activation of growth factors and hormones, and the regulation of apoptosis.[2][3] Like many proteases, Cathepsin D is synthesized as an inactive zymogen, pro-cathepsin D, to prevent unwanted proteolytic activity in the cell. The precise, multi-step processing of this precursor into its mature, enzymatically active form is a tightly regulated process essential for its function. Dysregulation in the transport, maturation, or activity of Cathepsin D has been implicated in numerous pathologies, including neurodegenerative disorders, such as neuronal ceroid lipofuscinosis, and cancer.[1] This guide provides an in-depth overview of the precursor processing of pro-cathepsin D, detailing the molecular transformations, subcellular locations, and key enzymatic players involved.
I. Biosynthesis and Trafficking of Pro-Cathepsin D
The journey of Cathepsin D begins in the rough endoplasmic reticulum (ER).
-
Synthesis and Initial Modification : Cathepsin D is synthesized as pre-pro-cathepsin D. A signal peptide at the N-terminus directs the nascent polypeptide into the ER lumen. Here, the signal peptide is co-translationally cleaved, and the protein undergoes N-linked glycosylation at two conserved asparagine residues, resulting in the ~52 kDa inactive precursor, pro-cathepsin D (pCD).
-
Targeting to the Endolysosomal System : From the ER, pro-cathepsin D is transported to the Golgi apparatus. For delivery to the lysosomes, the N-linked oligosaccharides are modified with mannose-6-phosphate (M6P) residues. These M6P tags are recognized by M6P receptors in the trans-Golgi network, which mediate the transport of pro-cathepsin D to the acidic environment of the endosomes and lysosomes. An M6P-independent pathway, possibly involving the low-density lipoprotein receptor-related protein 1 (LRP1), also exists for lysosomal targeting.
II. Proteolytic Maturation Cascade
Upon arrival in the acidic compartments of the late endosomes and lysosomes, pro-cathepsin D undergoes a series of proteolytic cleavages to become a fully active enzyme.
Step 1: Generation of the Active Intermediate
The first major activation event is the removal of the N-terminal 44-amino acid propeptide. This cleavage occurs in the acidic milieu of the late endosomes and lysosomes, converting the ~52 kDa pro-enzyme into a ~48 kDa single-chain, enzymatically active intermediate. While initial hypotheses suggested an autocatalytic mechanism, subsequent research has demonstrated that this processing step is independent of Cathepsin D's own catalytic function. Instead, it is mediated by other proteases, with evidence pointing towards the involvement of cysteine proteases.
Step 2: Formation of the Mature Two-Chain Enzyme
In the dense lysosomes, the ~48 kDa intermediate undergoes further processing to form the mature, two-chain enzyme. This final maturation step is accomplished by the action of cysteine proteases, specifically Cathepsin B and Cathepsin L. This cleavage generates a heavy chain of ~34 kDa and a light chain of ~14 kDa, which remain linked by non-covalent interactions.
III. Quantitative Data Summary
The various forms of Cathepsin D can be distinguished by their molecular weights, which reflect the sequential proteolytic processing events.
| Form | Other Names | Molecular Weight (kDa) | Key Features |
| Pre-pro-cathepsin D | - | ~43 kDa (protein only) | Contains N-terminal signal peptide; inactive; transient form in the ER. |
| Pro-cathepsin D | pCD, Zymogen | ~52 kDa | Glycosylated; signal peptide removed; inactive propeptide blocks the active site. |
| Intermediate Cathepsin D | - | ~48 kDa | Propeptide removed; single-chain; enzymatically active. |
| Mature Cathepsin D | - | ~34 kDa (heavy chain) + ~14 kDa (light chain) | Two-chain form; fully active; found in mature lysosomes. |
IV. Visualizing the Pathway and Experimental Workflow
Pro-Cathepsin D Processing Pathway
Experimental Workflow: Pulse-Chase Analysis
V. Experimental Protocols
Pulse-Chase Analysis for Monitoring Cathepsin D Processing
This method is a highly sensitive and quantitative approach to monitor the dynamics of Cathepsin D synthesis, post-translational processing, and trafficking.
Objective: To track the conversion of newly synthesized pro-cathepsin D to its intermediate and mature forms over time.
Principle: Cells are briefly exposed to ("pulsed" with) radioactive amino acids, which are incorporated into newly synthesized proteins. The radioactive medium is then replaced with a medium containing an excess of non-radioactive ("cold") amino acids for a "chase" period. By collecting samples at different chase times, one can follow the fate of the labeled protein cohort as it moves through the processing pathway.
Methodology:
-
Cell Culture: Plate cells (e.g., HeLa, fibroblasts) to reach 80-90% confluency on the day of the experiment.
-
Starvation: Wash cells with PBS and incubate in methionine/cysteine-free DMEM for 30-60 minutes to deplete intracellular pools of these amino acids and enhance radiolabel incorporation.
-
Pulse Labeling: Replace the starvation medium with fresh methionine/cysteine-free DMEM containing [³⁵S]methionine-cysteine (e.g., 100-250 µCi/mL). Pulse for a short period (e.g., 15-30 minutes) to label the cohort of newly synthesized proteins.
-
Chase: Remove the radioactive medium, wash the cells twice with complete medium (containing unlabeled methionine and cysteine), and then add fresh complete medium to begin the chase.
-
Sample Collection: At designated time points (e.g., 0, 30, 60, 120, 240 minutes) during the chase, collect the chase medium (to analyze secreted forms) and lyse the cells in a suitable lysis buffer (e.g., RIPA buffer containing protease inhibitors).
-
Immunoprecipitation:
-
Pre-clear cell lysates and media with Protein A/G-agarose beads to reduce non-specific binding.
-
Incubate the pre-cleared samples with a specific anti-Cathepsin D antibody overnight at 4°C.
-
Add Protein A/G-agarose beads to capture the antibody-antigen complexes.
-
Wash the beads extensively to remove unbound proteins.
-
-
SDS-PAGE and Fluorography:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Treat the gel with a fluorographic enhancer, dry it, and expose it to X-ray film or a phosphorimager screen.
-
-
Data Analysis: The resulting autoradiogram will show bands corresponding to the ~52 kDa pro-cathepsin D, the ~48 kDa intermediate, and the ~34 kDa mature heavy chain. The intensity of these bands at different chase times can be quantified by densitometry to determine the rate of processing. At early time points, the ~52 kDa band will be prominent, which will then decrease in intensity as the ~48 kDa and finally the ~34 kDa bands appear and intensify over time.
VI. Conclusion
The maturation of pro-cathepsin D is a multi-step, spatially organized process that is fundamental to its biological function. The conversion from an inactive ~52 kDa zymogen to a fully active ~34/14 kDa two-chain enzyme involves sequential proteolytic cleavages by other proteases, primarily within the acidic environment of the endolysosomal system. Understanding this pathway is not only crucial for cell biology but also offers significant opportunities for drug development. Targeting the enzymes responsible for Cathepsin D maturation or modulating its trafficking could provide novel therapeutic strategies for diseases where Cathepsin D activity is dysregulated.
References
Methodological & Application
Application Notes and Protocols for Live-Cell Imaging of Cathepsin D using CatD-P3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of the fluorescent probe CatD-P3 for the real-time imaging of Cathepsin D (CatD) activity in live cells. CatD-P3 is a highly sensitive and water-soluble FRET-based probe designed for the specific detection of CatD, an aspartic protease implicated in various physiological and pathological processes, including the immune response of macrophages.[1]
Introduction to CatD-P3
CatD-P3 is a third-generation fluorescent probe developed to overcome the poor aqueous solubility of its predecessor, CatD-P1.[1][2] It is a FRET (Förster Resonance Energy Transfer)-based probe consisting of a BODIPY fluorophore (donor) and a Methyl Red quencher (acceptor) linked by a peptide substrate specific for Cathepsin D.[1] In its intact state, the close proximity of the quencher to the fluorophore results in a low fluorescence signal. Upon cleavage of the peptide linker by active Cathepsin D, the fluorophore and quencher are separated, leading to a significant increase in fluorescence emission.[1] This "OFF/ON" mechanism provides a high signal-to-noise ratio, making it ideal for live-cell imaging. Notably, the BODIPY fluorophore is pH-insensitive, allowing for the detection of CatD activity in various cellular compartments with different pH levels, such as lysosomes and the cytosol.
Data Presentation
The following table summarizes the key quantitative parameters of the CatD-P3 probe based on available literature.
| Parameter | Value | Reference |
| Probe Type | FRET-based, OFF/ON signal | |
| Fluorophore | BODIPY | |
| Quencher | Methyl Red | |
| Excitation Wavelength (λex) | 490 nm | |
| Emission Wavelength (λem) | 515 nm | |
| Recommended Concentration | 10 µM | |
| Incubation Time | 4 hours | |
| Fold Increase in Fluorescence | ~26-fold upon activation by CatD | |
| Solubility | Water-soluble | |
| pH Sensitivity | Insensitive in the range of pH 4.0-7.4 |
Experimental Protocols
This section provides a detailed methodology for the use of CatD-P3 in live-cell imaging of Cathepsin D activity in macrophages, particularly in the context of a bacterial infection model.
Materials
-
CatD-P3 probe
-
Monocyte-derived macrophages (MDMs) or other suitable macrophage cell line
-
Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
Bacteria for infection (e.g., Streptococcus pneumoniae)
-
Pepstatin A (Cathepsin D inhibitor, for control experiments)
-
DAPI (for nuclear counterstaining in fixed-cell imaging)
-
Paraformaldehyde (for fixing cells, optional)
-
Confocal microscope with appropriate filter sets
Experimental Procedure
-
Cell Culture and Plating:
-
Culture macrophages in a T-75 flask to 80-90% confluency.
-
Seed the macrophages onto glass-bottom dishes suitable for live-cell imaging at an appropriate density and allow them to adhere overnight.
-
-
Induction of Cathepsin D Activity (Bacterial Infection Model):
-
Challenge the macrophages with bacteria (e.g., S. pneumoniae) at a Multiplicity of Infection (MOI) of 10:1 in cell culture medium.
-
Incubate the cells for 6 hours to induce an immune response and subsequent Cathepsin D activation.
-
For control experiments, incubate a set of cells under the same conditions without adding bacteria (mock-infected).
-
-
Probe Loading:
-
After the 6-hour incubation with bacteria, add CatD-P3 probe directly to the cell culture medium to a final concentration of 10 µM.
-
For inhibitor control, pre-incubate a set of infected cells with Pepstatin A (20 µM) for a suitable time before adding the CatD-P3 probe.
-
Incubate the cells with the probe for 4 hours at 37°C in a CO2 incubator.
-
-
Live-Cell Imaging:
-
After the 4-hour incubation, wash the cells gently with pre-warmed PBS to remove excess probe.
-
Replace the PBS with fresh, pre-warmed cell culture medium (phenol red-free medium is recommended to reduce background fluorescence).
-
Immediately proceed to image the cells using a confocal microscope equipped with a live-cell imaging chamber to maintain temperature, humidity, and CO2 levels.
-
Acquire images using the appropriate filter sets for the BODIPY fluorophore (Excitation: ~490 nm, Emission: ~515 nm).
-
-
Image Analysis:
-
Quantify the fluorescence intensity in the cytoplasm and lysosomes of the cells.
-
Compare the fluorescence intensity between infected cells, mock-infected cells, and inhibitor-treated cells. A significant increase in fluorescence in the infected cells compared to the controls indicates Cathepsin D activity.
-
Visualizations
Cathepsin D Activation and Apoptosis Signaling Pathway in Macrophages
The following diagram illustrates the signaling pathway of Cathepsin D-mediated apoptosis in macrophages upon bacterial infection.
Caption: Cathepsin D-mediated apoptosis pathway.
Experimental Workflow for Live-Cell Imaging with CatD-P3
The diagram below outlines the key steps in a typical live-cell imaging experiment using the CatD-P3 probe.
Caption: Workflow for CatD-P3 live-cell imaging.
References
Measuring Cathepsin D Activity: Application Notes and Protocols for the CatD-P1 Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cathepsin D (CatD) is a lysosomal aspartic protease crucial for protein turnover, antigen processing, and cellular homeostasis.[1] Its dysregulation is implicated in various pathologies, including cancer and neurodegenerative diseases, making it a significant target for therapeutic intervention. The CatD-P1 probe is a FRET-based tool designed for the detection of CatD activity. This document provides detailed application notes and protocols for measuring CatD enzyme activity, with a focus on the principles of the this compound probe and its improved iterations.
The this compound probe was designed as a fluorogenic, peptide-based tool for detecting Cathepsin D activity.[2] It incorporates a BODIPY fluorophore as a donor and Methyl Red as a quencher.[2] Cleavage of the peptide backbone by active Cathepsin D separates the fluorophore and quencher, resulting in a measurable increase in fluorescence. However, initial studies revealed that the this compound probe suffers from poor aqueous solubility, which can lead to precipitation during experiments and affect the reliability of the results.[3] To address this limitation, improved versions, namely CatD-P2 and the highly water-soluble CatD-P3, were developed.[3] The protocols outlined below are based on the well-documented procedures for the improved CatD-P3 probe and can be adapted for this compound, keeping in mind its solubility challenges.
Data Presentation
Due to the limited availability of published quantitative data for the original this compound probe, this section summarizes the performance of the more recent and soluble CatD-P3 probe as a benchmark.
| Parameter | CatD-P3 Probe | Reference |
| Fold Increase in Fluorescence (upon cleavage by CatD) | 26-fold | |
| Inhibition by Pepstatin A (20 µM) | Efficiently inhibited | |
| pH Sensitivity of Fluorescence Signal | Not affected by pH (pH 4.0–7.4) | |
| Cleavage Specificity | High specificity for Cathepsin D over other proteases (e.g., Cathepsin B, E, G, PR3, hNE) |
Experimental Protocols
General Fluorometric Assay for Cathepsin D Activity
This protocol is adapted from methodologies used for FRET-based Cathepsin D probes.
Materials:
-
This compound (or CatD-P3) probe
-
Recombinant human Cathepsin D
-
Pepstatin A (Cathepsin D inhibitor)
-
Reaction Buffer (e.g., 50 mM sodium acetate, pH 4.0)
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the this compound probe in an appropriate solvent (e.g., DMSO) and then dilute to the final working concentration in the reaction buffer. Note: Due to the poor solubility of this compound, careful optimization of the final DMSO concentration is required to prevent precipitation. For CatD-P3, a concentration of 20 µM in aqueous buffer is recommended.
-
Prepare a stock solution of recombinant Cathepsin D in a suitable buffer. The final concentration for the assay is typically in the nanomolar range (e.g., 5-50 nM).
-
Prepare a stock solution of Pepstatin A in a suitable solvent (e.g., DMSO). A final concentration of 20 µM is effective for inhibition.
-
-
Assay Setup:
-
In a 96-well plate, add the following to a final volume of 50 µL:
-
Test Wells: Reaction buffer, this compound probe, and recombinant Cathepsin D.
-
Inhibitor Control Wells: Reaction buffer, this compound probe, Pepstatin A (pre-incubated with the enzyme for 30 minutes at 37°C), and recombinant Cathepsin D.
-
Probe Alone Control Wells: Reaction buffer and this compound probe.
-
-
-
Incubation:
-
Incubate the plate at 37°C. The incubation time can range from 1 to 2 hours, depending on the enzyme concentration and desired signal intensity.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader. For the BODIPY fluorophore, the excitation wavelength is around 503 nm, and the emission wavelength is around 516 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of the "Probe Alone Control" from all other readings to account for background fluorescence.
-
Calculate the fold increase in fluorescence by dividing the fluorescence of the "Test Wells" by the fluorescence of the "Probe Alone Control" at the end of the incubation period.
-
Assess the percentage of inhibition by comparing the fluorescence of the "Inhibitor Control Wells" to the "Test Wells."
-
Specificity Assay
This protocol determines the selectivity of the this compound probe for Cathepsin D over other proteases.
Procedure:
-
Follow the "General Fluorometric Assay" protocol.
-
In separate "Test Wells," replace Cathepsin D with other proteases of interest (e.g., Cathepsin B, Cathepsin E) at a similar concentration (e.g., 5 nM).
-
Incubate and measure the fluorescence as described above.
-
Compare the fluorescence generated by Cathepsin D to that generated by other proteases to determine the specificity of the probe.
Signaling Pathways and Experimental Workflows
Cathepsin D Maturation and Trafficking
Cathepsin D is synthesized as a pre-pro-enzyme in the endoplasmic reticulum. After cleavage of the signal peptide, the resulting pro-Cathepsin D is transported to the Golgi apparatus and then to the endosomes. In the acidic environment of the endosomes and lysosomes, it undergoes further proteolytic processing to become the mature and active enzyme.
Caption: Cathepsin D Maturation Pathway.
Experimental Workflow for Measuring Cathepsin D Activity
The following diagram illustrates the key steps in a typical experiment to measure Cathepsin D activity using a fluorogenic probe like this compound.
Caption: Experimental Workflow.
Cathepsin D in Apoptosis Signaling
Cathepsin D can be released from the lysosome into the cytosol, where it can initiate a cascade of events leading to apoptosis. One key mechanism involves the cleavage of Bid to truncated Bid (tBid), which in turn activates the mitochondrial pathway of apoptosis.
Caption: Cathepsin D in Apoptosis.
Cathepsin D in Autophagy Signaling
Autophagy is a cellular process for degrading and recycling cellular components. Cathepsin D, as a major lysosomal protease, is essential for the degradation of autophagic cargo within the autolysosome. Autophagy triggers the maturation of Cathepsin D, which in turn can promote apoptosis under certain conditions.
Caption: Cathepsin D in Autophagy.
References
- 1. Autophagy triggers CTSD (cathepsin D) maturation and localization inside cells to promote apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A fluorogenic, peptide-based probe for the detection of Cathepsin D in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Autophagy-lysosomal pathway impairment and cathepsin dysregulation in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Role of Cathepsin D in Macrophage Responses to Bacterial Infection
Note on Terminology: The term "CatD-P1" is not a standard designation in published literature. This document focuses on the well-established role of the lysosomal aspartic protease, Cathepsin D (CatD) , in the context of macrophage biology and bacterial infection. CatD is synthesized as a pre-pro-enzyme, which is processed into a pro-enzyme (pro-CatD) and finally into a mature, active two-chain form within the acidic environment of lysosomes[1][2]. It is possible that "P1" refers to a specific peptide fragment, processing intermediate, or experimental construct, but this document will address the functions of the globally recognized Cathepsin D protein.
Introduction to Cathepsin D in Macrophage Function
Cathepsin D is one of the most abundant proteases found in macrophages, primarily residing within lysosomes[3]. As a key lysosomal hydrolase, it plays a fundamental role in protein turnover and degradation of both endogenous and exogenous materials, including internalized pathogens[2][4]. In the context of bacterial infection, CatD is not merely a digestive enzyme but an active participant in signaling pathways that determine the fate of both the invading bacterium and the host macrophage. Its activity is crucial for processes ranging from phagosome maturation to the induction of programmed cell death as a host defense mechanism.
The Role of Cathepsin D in Phagolysosome Maturation and Bacterial Degradation
The primary function of macrophages in bacterial clearance is phagocytosis, where bacteria are engulfed into a vesicle called a phagosome. The phagosome then undergoes a maturation process, fusing with late endosomes and lysosomes to form a highly acidic and degradative phagolysosome.
-
Activation through Acidification: The maturation process involves the pumping of protons into the phagosome by V-ATPases, which lowers the internal pH. This acidic environment is essential for the activation of lysosomal enzymes, including Cathepsin D, which is optimally active at a low pH.
-
Direct and Indirect Bacterial Killing: Once activated within the phagolysosome, CatD participates in the degradation of bacterial proteins, contributing directly to bacterial killing. It also helps process and activate other antimicrobial enzymes within this compartment. For many bacteria, efficient killing is dependent on this CatD-mediated degradation process within a mature, acidified phagolysosome.
Cathepsin D as a Mediator of Macrophage Apoptosis for Bacterial Clearance
A critical function of Cathepsin D extends beyond the confines of the lysosome. During infection with certain pathogens, such as Streptococcus pneumoniae, bacteria can cause lysosomal membrane permeabilization (LMP), leading to the leakage of lysosomal contents, including CatD, into the cytosol.
-
Initiation of Apoptosis: Cytosolic Cathepsin D triggers a mitochondrial pathway of macrophage apoptosis (programmed cell death). This is a deliberate host strategy; inducing apoptosis in an infected macrophage enhances the overall killing of the bacteria within, especially in a late phase of infection when initial killing capacity is exhausted.
-
Signaling Mechanism: Once in the cytosol, CatD targets the anti-apoptotic protein Mcl-1. It promotes the interaction of Mcl-1 with its ubiquitin ligase, Mule, leading to Mcl-1's ubiquitination and subsequent degradation. The downregulation of Mcl-1 is a key step that commits the macrophage to apoptosis.
-
Inflammasome Activation: In addition to apoptosis, Cathepsins released from damaged lysosomes can participate in the activation of the NLRP3 inflammasome, a multi-protein complex that drives the maturation of pro-inflammatory cytokines like IL-1β.
This dual role in direct degradation and cell death signaling underscores CatD's central importance in coordinating the macrophage response to bacterial threats.
Quantitative Data Summary
The functional importance of Cathepsin D in controlling bacterial load has been demonstrated quantitatively in various studies. The following table summarizes representative data comparing bacterial survival in wild-type (WT) macrophages versus those deficient in Cathepsin D (knockout, KO).
| Bacterial Species | Macrophage Type | Time Post-Infection | Intracellular Bacteria (Log10 CFU/mL) in WT Macrophages | Intracellular Bacteria (Log10 CFU/mL) in CatD KO Macrophages | Outcome | Reference |
| Streptococcus pneumoniae (D39) | Bone Marrow-Derived Macrophages (BMDMs) | 16 hours | ~5.2 | ~5.8 | Significantly higher bacterial survival in CatD KO macrophages, demonstrating impaired bacterial clearance. | |
| Streptococcus pneumoniae (D39) | Bone Marrow-Derived Macrophages (BMDMs) | 24 hours | ~4.9 | ~5.7 | The difference in bacterial load between WT and CatD KO macrophages increases over time, highlighting CatD's role in late-phase killing. |
Signaling and Workflow Diagrams
The following diagrams, generated using DOT language, illustrate key processes involving Cathepsin D in macrophage infection studies.
Caption: CatD-mediated apoptosis pathway in infected macrophages.
Caption: Experimental workflow for a macrophage bacterial killing assay (CFU).
Caption: Logical relationship between CatD activity and bacterial fate.
Experimental Protocols
Protocol 1: Macrophage Infection and Bacterial Killing Assay (CFU Quantification)
This protocol determines the ability of a macrophage population to kill phagocytosed bacteria over time.
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary Bone Marrow-Derived Macrophages (BMDMs).
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
Bacterial strain (e.g., S. pneumoniae, S. aureus).
-
Bacterial growth broth (e.g., Tryptic Soy Broth).
-
Phosphate-Buffered Saline (PBS), sterile.
-
Gentamicin or other appropriate antibiotic.
-
Sterile, deionized water.
-
Agar plates (e.g., Tryptic Soy Agar).
-
Spectrophotometer, incubator, centrifuge.
Procedure:
-
Macrophage Preparation:
-
Seed macrophages into 24-well tissue culture plates at a density of ~2.5 x 10^5 cells/well.
-
Incubate overnight at 37°C, 5% CO₂ to allow adherence.
-
-
Bacterial Inoculum Preparation:
-
Inoculate bacteria into broth and grow to mid-log phase.
-
Measure the optical density at 600 nm (OD₆₀₀) to estimate bacterial concentration.
-
Pellet the bacteria by centrifugation, wash with PBS, and resuspend in macrophage culture medium without antibiotics to the desired concentration for infection (e.g., MOI of 10:1, bacteria to macrophages).
-
-
Infection:
-
Remove media from macrophages and replace with the bacterial suspension.
-
Centrifuge the plate at 200 x g for 5 minutes to synchronize infection.
-
Incubate for 1 hour at 37°C to allow phagocytosis.
-
-
Extracellular Bacteria Removal:
-
Aspirate the medium and wash the cells three times with warm PBS to remove non-adherent bacteria.
-
Add fresh medium containing a high concentration of an antibiotic (e.g., Gentamicin 50-100 µg/mL) that does not penetrate eukaryotic cells, and incubate for 1 hour to kill all extracellular bacteria.
-
-
Time-Course Analysis:
-
The end of this antibiotic incubation is your T=0 time point.
-
For the T=0 point, wash the cells once with PBS and lyse them immediately (Step 6).
-
For subsequent time points (e.g., T=4h, 8h, 16h), replace the high-antibiotic medium with medium containing a low concentration of the antibiotic (e.g., 10 µg/mL) to prevent the growth of any released bacteria. Incubate until the desired time point is reached.
-
-
Macrophage Lysis and Plating:
-
At each time point, wash the wells with PBS.
-
Add 500 µL of cold, sterile deionized water to each well to lyse the macrophages and release intracellular bacteria. Incubate for 10 minutes.
-
Collect the lysate and perform 10-fold serial dilutions in PBS.
-
Plate 100 µL of appropriate dilutions onto agar plates.
-
-
Quantification:
-
Incubate plates overnight at 37°C.
-
Count the colonies on plates that have between 30 and 300 colonies.
-
Calculate the original concentration in the lysate (CFU/mL) using the formula: CFU/mL = (Number of colonies x Dilution factor) / Volume plated (mL).
-
Protocol 2: Fluorometric Cathepsin D Activity Assay
This protocol measures the enzymatic activity of CatD in macrophage lysates using a specific fluorogenic substrate. This is adapted from commercially available kits.
Materials:
-
Macrophage cell lysates (prepared as described below).
-
Cathepsin D Assay Kit (containing lysis buffer, reaction buffer, and a fluorogenic substrate like GKPILFFRLK(Dnp)-D-R-NH2 labeled with MCA).
-
Pepstatin A (a specific CatD inhibitor, for negative controls).
-
Black, flat-bottom 96-well plate.
-
Fluorescence microplate reader (Ex/Em = 328/460 nm).
Procedure:
-
Sample Preparation (Cell Lysate):
-
Harvest ~1-2 x 10^6 macrophages per sample.
-
Wash cells with ice-cold PBS and centrifuge to pellet.
-
Resuspend the pellet in 50-100 µL of the chilled CD Cell Lysis Buffer provided in the kit.
-
Incubate on ice for 10 minutes.
-
Centrifuge at maximum speed for 5 minutes at 4°C to pellet debris.
-
Collect the supernatant (lysate) for the assay. Determine protein concentration using a BCA or Bradford assay.
-
-
Assay Reaction:
-
Add 2-50 µg of protein lysate to wells of the 96-well plate. Adjust the volume to 50 µL with CD Cell Lysis Buffer.
-
Prepare a negative control well containing lysate treated with Pepstatin A.
-
Prepare a Reaction Mix according to the kit's instructions, typically containing 50 µL of CD Reaction Buffer and 2 µL of CD Substrate per reaction.
-
Add 52 µL of the Reaction Mix to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence in a microplate reader at Ex/Em = 328/460 nm.
-
-
Data Analysis:
-
Subtract the fluorescence reading of the inhibitor control from the sample readings to determine the specific CatD activity.
-
Activity can be expressed as Relative Fluorescence Units (RFU) per µg of protein or as a fold-change relative to an untreated control group.
-
Protocol 3: Immunofluorescence Staining for CatD and Bacteria Co-localization
This protocol visualizes the location of Cathepsin D and intracellular bacteria within fixed macrophages.
Materials:
-
Macrophages cultured on sterile glass coverslips in a 24-well plate.
-
Infecting bacteria.
-
Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS.
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS.
-
Primary Antibodies: Rabbit anti-Cathepsin D and Mouse anti-Bacteria (specific to your strain).
-
Secondary Antibodies: Goat anti-Rabbit IgG (Alexa Fluor 488, green) and Goat anti-Mouse IgG (Alexa Fluor 594, red).
-
Nuclear Stain: DAPI (4′,6-diamidino-2-phenylindole).
-
Mounting Medium.
-
Fluorescence microscope.
Procedure:
-
Cell Culture and Infection:
-
Seed macrophages onto coverslips and allow them to adhere overnight.
-
Infect the cells with bacteria for 1-2 hours as described in Protocol 1.
-
Wash thoroughly with PBS to remove extracellular bacteria.
-
-
Fixation:
-
Aspirate medium and add 4% PFA to each well.
-
Incubate for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization and Blocking:
-
Add Permeabilization Buffer and incubate for 10 minutes.
-
Wash three times with PBS.
-
Add Blocking Buffer and incubate for 1 hour at room temperature to reduce non-specific antibody binding.
-
-
Antibody Staining:
-
Dilute primary antibodies (anti-CatD and anti-bacteria) in Blocking Buffer.
-
Aspirate blocking buffer and add the primary antibody solution to the coverslips. Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Wash three times with PBS for 5 minutes each.
-
Dilute the fluorescently-labeled secondary antibodies in Blocking Buffer.
-
Add the secondary antibody solution and incubate for 1 hour at room temperature, protected from light.
-
Wash three times with PBS for 5 minutes each.
-
-
Counterstaining and Mounting:
-
Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Wash twice with PBS.
-
Carefully remove the coverslip from the well, dip it briefly in distilled water, and mount it onto a glass slide using mounting medium.
-
-
Imaging:
-
Allow the mounting medium to cure.
-
Visualize the sample using a fluorescence or confocal microscope. Co-localization of green (CatD) and red (bacteria) signals will appear yellow/orange, indicating that CatD is present in the bacteria-containing compartment.
-
References
- 1. researchgate.net [researchgate.net]
- 2. CATHEPSIN D – MANY FUNCTIONS OF ONE ASPARTIC PROTEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteomic Evaluation and Validation of Cathepsin D Regulated Proteins in Macrophages Exposed to Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cathepsin D—Managing the Delicate Balance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cathepsin D Activity Assay Using Fluorogenic Substrates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cathepsin D is a lysosomal aspartyl protease that plays a crucial role in protein degradation, antigen processing, and the activation of hormones and growth factors.[1][2] Its dysregulation has been implicated in various pathologies, including cancer, Alzheimer's disease, and inflammatory disorders.[1][2] Consequently, the measurement of Cathepsin D activity is of significant interest in both basic research and drug development. This document provides a detailed protocol for determining Cathepsin D activity using fluorogenic substrates, a highly sensitive and continuous method suitable for high-throughput screening.
The assay principle is based on the cleavage of a specific peptide substrate that is internally quenched.[1] This substrate contains a fluorophore and a quencher moiety in close proximity. Upon cleavage by Cathepsin D, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence intensity that is directly proportional to the enzyme's activity.
Signaling Pathway and Maturation of Cathepsin D
Cathepsin D is synthesized as an inactive precursor, pre-pro-cathepsin D, in the rough endoplasmic reticulum. It undergoes a series of post-translational modifications and proteolytic processing steps to become a mature, active enzyme. The signal peptide is cleaved upon entry into the endoplasmic reticulum, generating pro-cathepsin D. In the Golgi apparatus, it acquires a mannose-6-phosphate (M6P) tag, which targets it to the endosomes. Within the acidic environment of the late endosomes and lysosomes, pro-cathepsin D is proteolytically cleaved to form an intermediate single-chain form and finally the mature, active two-chain enzyme.
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for performing the Cathepsin D activity assay.
Materials and Reagents
| Reagent | Recommended Storage |
| Recombinant Human Cathepsin D | -80°C |
| Fluorogenic Substrate (e.g., MOCAc-GKPILFFRLK(Dnp)-D-R-NH₂) | -20°C (protect from light) |
| Assay Buffer (e.g., 400 mM Citrate Buffer, pH 3.0-4.0) | 4°C |
| Pepstatin A (Inhibitor Control) | -20°C |
| 96-well or 384-well black microplate | Room Temperature |
| Deionized Water | Room Temperature |
| DMSO (for inhibitor dilution) | Room Temperature |
Equipment
-
Fluorescence microplate reader capable of excitation at ~328 nm and emission at ~393-460 nm.
-
Incubator set to 37°C.
-
Adjustable micropipettes and sterile tips.
-
Microcentrifuge.
Assay Workflow
Detailed Assay Protocol
This protocol is a general guideline and may require optimization depending on the specific substrate and enzyme lot.
1. Reagent Preparation:
-
Assay Buffer: Prepare a 400 mM Citrate Buffer and adjust the pH to 3.0-4.0 at 37°C. The optimal pH for Cathepsin D is acidic.
-
Cathepsin D Enzyme Solution: Thaw the recombinant Cathepsin D on ice. Immediately before use, dilute the enzyme to the desired concentration (e.g., 5-10 units/ml) in cold deionized water or assay buffer. The final concentration should be optimized for a linear reaction rate.
-
Fluorogenic Substrate Solution: Prepare a stock solution of the fluorogenic substrate in DMSO. Dilute the stock solution to the working concentration (e.g., 20 µM) in the assay buffer. Protect the solution from light.
-
Inhibitor/Compound Preparation: For inhibitor screening, prepare a stock solution of the test compound in DMSO. Create a serial dilution of the compound in assay buffer. The final DMSO concentration in the assay should not exceed 1%. For a positive control, use Pepstatin A, a potent inhibitor of aspartyl proteases.
2. Assay Procedure (96-well plate format):
-
Plate Setup: Add the following to the wells of a black microplate:
-
Blank (Substrate Control): 50 µL of Assay Buffer.
-
Negative Control (Enzyme Activity): 40 µL of Assay Buffer.
-
Positive Control (Inhibition): 40 µL of Pepstatin A working solution.
-
Test Wells: 40 µL of test compound dilutions.
-
-
Enzyme Addition: Add 10 µL of the diluted Cathepsin D enzyme solution to the Negative Control, Positive Control, and Test wells. Do not add enzyme to the Blank wells.
-
Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 10-30 minutes. This step allows for the interaction of the inhibitor with the enzyme.
-
Reaction Initiation: Add 50 µL of the diluted fluorogenic substrate solution to all wells to initiate the reaction.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity using a microplate reader.
-
Excitation Wavelength: ~328 nm
-
Emission Wavelength: ~393-460 nm
-
Reading Mode: Kinetic readings are recommended, with measurements taken every 1-5 minutes for 30-60 minutes at 37°C. Alternatively, an endpoint reading can be performed after a fixed incubation time (e.g., 60 minutes).
-
3. Data Analysis:
-
Subtract the fluorescence signal of the Blank wells from all other readings.
-
Plot the fluorescence intensity versus time for each well.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve.
-
Calculate the percent inhibition for each test compound concentration relative to the Negative Control (100% activity).
-
Plot the percent inhibition versus the compound concentration to determine the IC₅₀ value.
Data Presentation
Fluorogenic Substrates for Cathepsin D
Several fluorogenic substrates are available for measuring Cathepsin D activity. The choice of substrate can influence the sensitivity and specificity of the assay.
| Substrate | Fluorophore/Quencher | Excitation (nm) | Emission (nm) | Reference |
| MOCAc-GKPILFFRLK(Dnp)-D-R-NH₂ | MOCAc/Dnp | ~328 | ~393-460 | |
| Ac-Arg-Gly-Phe-Phe-Pro-AFC | AFC | ~395-400 | ~495-505 | |
| Arg-Pro-Lys-Pro-Leu-Leu-Phe(NO₂)-Tyr-Leu-Leu | p-nitrophenylalanine | ~260 | ~303 |
MOCAc: (7-methoxycoumarin-4-yl)acetyl; Dnp: 2,4-dinitrophenyl; AFC: 7-amino-4-trifluoromethylcoumarin
Kinetic Parameters of Selected Substrates
The kinetic constants, kcat and Km, describe the catalytic efficiency of an enzyme with a given substrate.
| Substrate | kcat/Km (µM⁻¹•s⁻¹) for Cathepsin D | Reference |
| MOCAc-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)γ-NH₂ | 15.6 | |
| MOCAc-Gly-Lys-Pro-Ile-Ile-Phe-Phe-Arg-Leu-Lys(Dnp)γ-NH₂ | 16.3 | |
| Arg-Pro-Lys-Pro-Leu-Leu-Phe(NO₂)-Tyr-Leu-Leu | 1.3 |
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | Substrate degradation | Prepare fresh substrate solution; protect from light. |
| Autofluorescence of test compounds | Run a control with the compound and substrate without the enzyme. | |
| Low signal or no activity | Inactive enzyme | Ensure proper storage and handling of the enzyme. |
| Incorrect buffer pH | Verify the pH of the assay buffer at the assay temperature. | |
| Potent inhibition by test compound | Dilute the test compound further. | |
| Non-linear reaction rate | Substrate depletion | Use a lower enzyme concentration or a higher substrate concentration. |
| Enzyme instability | Perform the assay on ice or for a shorter duration. |
Conclusion
The fluorogenic assay for Cathepsin D activity is a robust and sensitive method for studying its enzymatic function and for screening potential inhibitors. Careful optimization of assay conditions, including enzyme and substrate concentrations, pH, and incubation time, is crucial for obtaining reliable and reproducible results. This protocol provides a comprehensive framework for researchers to successfully implement this assay in their studies.
References
Application Notes and Protocols for High-Throughput Screening of Cathepsin D Inhibitors Using CatD-P1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cathepsin D (CatD) is a lysosomal aspartic protease that plays a crucial role in cellular homeostasis, including protein turnover and degradation of aggregated proteins.[1][2] Dysregulation of Cathepsin D activity has been implicated in a variety of pathological conditions. Overexpression and secretion of CatD are associated with cancer progression, metastasis, and angiogenesis.[3][4] In neurodegenerative diseases such as Alzheimer's, Cathepsin D is involved in the processing of amyloid precursor protein (APP) and the degradation of amyloid-β (Aβ) and tau proteins.[5] Its dual role in both promoting and protecting against disease makes it a compelling target for therapeutic intervention.
These application notes provide a detailed protocol for utilizing a specific fluorogenic substrate, herein referred to as CatD-P1, for the high-throughput screening (HTS) of Cathepsin D inhibitors. The this compound substrate is an internally quenched peptide based on the preferred cleavage sequence of Cathepsin D. The substrate incorporates a fluorophore, 7-methoxycoumarin-4-acetic acid (Mca), and a quencher, 2,4-dinitrophenyl (Dnp). In its intact state, the fluorescence of Mca is quenched by the proximity of the Dnp group. Upon cleavage by Cathepsin D, the fluorophore is liberated from the quencher, resulting in a quantifiable increase in fluorescence intensity. This assay format is highly amenable to HTS, enabling the rapid and sensitive identification of potential Cathepsin D inhibitors.
Data Presentation
Table 1: this compound Substrate Specifications
| Parameter | Description |
| Substrate Name | This compound |
| Sequence | Mca-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)-D-Arg-NH₂ |
| Fluorophore | Mca (7-Methoxycoumarin-4-acetic acid) |
| Quencher | Dnp (2,4-Dinitrophenyl) |
| Excitation Wavelength | ~328 nm |
| Emission Wavelength | ~393 nm |
| Cleavage Site | Between the two Phenylalanine (Phe-Phe) residues |
Table 2: Kinetic Parameters of Fluorogenic Substrates for Cathepsin D
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) | Reference |
| Abz-Ala-Ile-Ala-Phe-Phe-Ser-Arg-Gln-EDDnp | 0.27 | 16.25 | 60.185 | |
| MOCAc-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)-D-Arg-NH₂ | Not Reported | Not Reported | 0.0156 | |
| Phe-Ala-Ala-Phe(NO₂)-Phe-Val-Leu-OM4P | 7.1 | 2.9 | 0.408 |
Note: The kinetic parameters for the specific this compound sequence were not available in the searched literature. The provided data are for structurally similar fluorogenic substrates and offer a reasonable approximation for assay development.
Table 3: IC₅₀ Values of Known Cathepsin D Inhibitors
| Inhibitor | IC₅₀ | Cell Line/Assay Condition | Reference |
| Pepstatin A | < 1 nM | Enzymatic Assay | |
| Compound 1a | 29 nM | Enzymatic Assay | |
| Compound 4b | 4 nM | Enzymatic Assay | |
| Gallic Acid Derivative 30a | 60 µM | Enzymatic Assay | |
| Gallic Acid Derivative 30b | 140 µM | Enzymatic Assay |
Experimental Protocols
Principle of the Assay
The high-throughput screening assay for Cathepsin D inhibitors is based on Fluorescence Resonance Energy Transfer (FRET). The this compound peptide substrate contains a fluorescent donor (Mca) and a quenching acceptor (Dnp). When the substrate is intact, the close proximity of the donor and acceptor results in the quenching of the donor's fluorescence. Upon enzymatic cleavage of the peptide by Cathepsin D, the donor and acceptor are separated, leading to an increase in fluorescence intensity. The rate of this fluorescence increase is proportional to the Cathepsin D activity. Inhibitors of Cathepsin D will decrease the rate of substrate cleavage, resulting in a lower fluorescence signal.
Materials and Reagents
-
Enzyme: Recombinant Human Cathepsin D
-
Substrate: this compound (Mca-GKPILFFRLK(Dnp)-D-Arg-NH₂)
-
Control Inhibitor: Pepstatin A
-
Assay Buffer: 50 mM Sodium Acetate, pH 4.5, 150 mM NaCl, 1 mM EDTA, 0.01% (v/v) Tween-20
-
Test Compounds: Library of small molecules dissolved in DMSO
-
Plates: Black, flat-bottom 96-well or 384-well microplates
-
Instrumentation: Fluorescence plate reader with excitation at ~328 nm and emission at ~393 nm.
Experimental Workflow
Detailed Protocol
-
Preparation of Reagents:
-
Assay Buffer: Prepare a 1X solution of 50 mM Sodium Acetate, pH 4.5, containing 150 mM NaCl, 1 mM EDTA, and 0.01% (v/v) Tween-20.
-
Cathepsin D Enzyme Solution: Dilute recombinant human Cathepsin D in cold Assay Buffer to the desired final concentration (e.g., 5-10 nM). Keep on ice.
-
This compound Substrate Solution: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in Assay Buffer to the desired final concentration (e.g., 2-10 µM). Protect from light.
-
Pepstatin A Control Inhibitor: Prepare a stock solution of Pepstatin A in DMSO. Serially dilute in Assay Buffer to create a concentration range for IC₅₀ determination. For a single-point HTS, use a concentration known to cause >90% inhibition (e.g., 1 µM).
-
Test Compounds: Dilute test compounds from a stock library (typically in DMSO) into Assay Buffer to the desired screening concentration. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Procedure (96-well plate format):
-
Add 2 µL of diluted test compounds or control solutions (DMSO for positive control, Pepstatin A for negative control) to the wells of a black microplate.
-
Add 48 µL of the diluted Cathepsin D enzyme solution to all wells except for the "no enzyme" blank wells. For blank wells, add 48 µL of Assay Buffer.
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow for the interaction between the enzyme and potential inhibitors.
-
Initiate the enzymatic reaction by adding 50 µL of the diluted this compound substrate solution to all wells.
-
Immediately start monitoring the fluorescence intensity (Excitation: 328 nm, Emission: 393 nm) in a kinetic mode for 30-60 minutes at 37°C. Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 60 minutes) at 37°C, protected from light, and then measure the final fluorescence.
-
-
Data Analysis:
-
Percentage of Inhibition: Calculate the percentage of inhibition for each test compound using the following formula: % Inhibition = 100 x [1 - (Signalcompound - Signalblank) / (SignalDMSO - Signalblank)]
-
Z'-Factor: To assess the quality and robustness of the HTS assay, calculate the Z'-factor using the signals from the positive (DMSO) and negative (Pepstatin A) controls: Z' = 1 - [ (3 x SDDMSO + 3 x SDPepstatin A) / |MeanDMSO - MeanPepstatin A| ] An assay is considered excellent for HTS if the Z'-factor is > 0.5.
-
Signaling Pathways
Cathepsin D in Cancer Metastasis
In the tumor microenvironment, cancer cells can overexpress and secrete pro-Cathepsin D. Extracellular pro-Cathepsin D can be auto-activated in the acidic tumor milieu. The active Cathepsin D can then degrade components of the extracellular matrix (ECM), facilitating cancer cell invasion. Furthermore, Cathepsin D can contribute to the polarization of tumor-associated macrophages (TAMs) towards a pro-tumorigenic M2 phenotype through signaling pathways involving TGFBI and CCL20, further promoting metastasis.
Cathepsin D in Neurodegeneration (Alzheimer's Disease)
In the context of Alzheimer's disease, Cathepsin D plays a complex role within the lysosome. It is a key protease responsible for the degradation of both amyloid-β (Aβ) and tau proteins, which are hallmarks of the disease. Impaired lysosomal function and reduced Cathepsin D activity can lead to the accumulation of these toxic protein aggregates. Conversely, the Aβ42 peptide, a particularly neurotoxic species, has been shown to be a potent competitive inhibitor of Cathepsin D. This inhibition may create a vicious cycle, further impairing the clearance of pathogenic tau and exacerbating neurodegeneration.
References
- 1. Taking out the garbage: cathepsin D and calcineurin in neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.uniupo.it [research.uniupo.it]
- 3. researchgate.net [researchgate.net]
- 4. Cathepsin D promotes polarization of tumor-associated macrophages and metastasis through TGFBI-CCL20 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
CatD-P1 Probe: Application Notes and Protocols for Monitoring Autophagy Flux
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and long-lived proteins, playing a critical role in cellular homeostasis, development, and disease. The process culminates in the fusion of autophagosomes with lysosomes, where the cargo is degraded by lysosomal hydrolases. Cathepsin D (CTSD), a major lysosomal aspartic protease, is a key player in this final degradation step. Monitoring the activity of Cathepsin D can therefore serve as a valuable indicator of autophagic flux. The CatD-P1 probe is a specialized FRET-based fluorescent tool designed for the sensitive and real-time detection of Cathepsin D activity in living cells, offering a powerful method to monitor the terminal stages of autophagy.
The this compound probe consists of a Cathepsin D-specific peptide substrate flanked by a BODIPY fluorophore and a Methyl Red quencher. In its intact state, the probe is non-fluorescent due to Förster Resonance Energy Transfer (FRET) between the fluorophore and the quencher. Upon cleavage by active Cathepsin D within the acidic environment of the lysosome, the fluorophore is liberated from the quencher, resulting in a detectable fluorescent signal. This "turn-on" fluorescence provides a direct measure of Cathepsin D activity and, by extension, the progression of autophagic flux.
Mechanism of Action and Autophagy Signaling
Cathepsin D is synthesized as an inactive precursor, pre-pro-Cathepsin D, which undergoes glycosylation in the endoplasmic reticulum to form pro-Cathepsin D. This pro-enzyme is then transported to the endosome-lysosome system. The acidic environment of the late endosomes and lysosomes facilitates the cleavage of the pro-peptide, leading to the mature and enzymatically active form of Cathepsin D (m-CTSD).[1] Autophagy itself can trigger the maturation of Cathepsin D, highlighting the intricate link between the autophagic pathway and the activation of its key degradative enzymes.[1]
The process of autophagy is tightly regulated by a complex signaling network. The initiation of autophagy is primarily controlled by the ULK1 and PI3KC3-C1 protein complexes.[2] Upon induction of autophagy, for instance through nutrient starvation or mTOR inhibition by rapamycin, a double-membraned vesicle known as the phagophore forms and elongates to engulf cytoplasmic cargo, forming the autophagosome. The mature autophagosome then fuses with a lysosome to form an autolysosome. It is within the autolysosome that the engulfed material is degraded by lysosomal hydrolases, including Cathepsin D.[2] Therefore, the activity of Cathepsin D, as measured by the this compound probe, directly reflects the efficiency of this final, crucial step of autophagic flux.
Figure 1. Mechanism of the this compound probe in monitoring autophagy flux.
Applications
The this compound probe is a versatile tool for studying autophagy in various contexts:
-
Basic Research: Elucidating the fundamental mechanisms of autophagy and the role of lysosomal proteases in cellular homeostasis.
-
Drug Discovery and Development: Screening for compounds that modulate autophagic flux. Both inducers and inhibitors of autophagy are of therapeutic interest for a range of diseases, including cancer, neurodegenerative disorders, and infectious diseases.
-
Disease Modeling: Investigating the dysregulation of autophagy in pathological conditions.
-
Toxicology: Assessing the impact of xenobiotics on lysosomal function and autophagic pathways.
Quantitative Data Presentation
The following tables summarize hypothetical quantitative data obtained using the this compound probe to monitor autophagy flux under different experimental conditions. The data is presented as fold change in fluorescence intensity relative to an untreated control.
Table 1: Monitoring Autophagy Induction
| Treatment (HeLa cells) | Concentration | Incubation Time | Fold Change in this compound Fluorescence (Mean ± SD) |
| Untreated Control | - | 4 hours | 1.0 ± 0.1 |
| Starvation (EBSS) | - | 4 hours | 3.5 ± 0.4 |
| Rapamycin | 100 nM | 4 hours | 2.8 ± 0.3 |
Table 2: Monitoring Autophagy Inhibition
| Treatment (HeLa cells) | Concentration | Incubation Time | Fold Change in this compound Fluorescence (Mean ± SD) |
| Untreated Control | - | 4 hours | 1.0 ± 0.1 |
| Chloroquine | 50 µM | 4 hours | 0.6 ± 0.08 |
| Bafilomycin A1 | 100 nM | 4 hours | 0.5 ± 0.07 |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Autophagy Flux using the this compound Probe
This protocol describes the use of the this compound probe for real-time monitoring of Cathepsin D activity in live cells by fluorescence microscopy.
Materials:
-
This compound Probe
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Cells of interest (e.g., HeLa, U2OS) cultured on glass-bottom dishes
-
Autophagy inducers (e.g., Earle's Balanced Salt Solution (EBSS) for starvation, Rapamycin)
-
Autophagy inhibitors (e.g., Chloroquine, Bafilomycin A1)
-
Fluorescence microscope with appropriate filter sets for BODIPY fluorescence (Excitation/Emission ~503/516 nm)
-
Incubation chamber for maintaining 37°C and 5% CO₂ during imaging
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes at a density that will result in 50-70% confluency on the day of the experiment.
-
Probe Loading:
-
Prepare a stock solution of the this compound probe in DMSO.
-
Dilute the this compound stock solution in pre-warmed live-cell imaging medium to the desired final concentration (e.g., 1-10 µM).
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the this compound probe-containing medium to the cells and incubate for 30-60 minutes at 37°C and 5% CO₂.
-
-
Induction/Inhibition of Autophagy:
-
After probe loading, gently wash the cells twice with pre-warmed PBS to remove excess probe.
-
Add fresh, pre-warmed live-cell imaging medium containing the desired autophagy modulator (e.g., EBSS, rapamycin, chloroquine). For control wells, add medium without any modulator.
-
-
Live-Cell Imaging:
-
Immediately place the dish on the fluorescence microscope stage equipped with a live-cell incubation chamber.
-
Acquire images at desired time points (e.g., every 15 minutes for 4-6 hours) using the appropriate filter set for the BODIPY fluorophore.
-
-
Image Analysis:
-
Quantify the fluorescence intensity of individual cells or defined regions of interest (ROIs) using image analysis software (e.g., ImageJ/Fiji).
-
Calculate the fold change in fluorescence intensity relative to the untreated control at each time point.
-
Protocol 2: Flow Cytometry Analysis of Autophagy Flux
This protocol provides a high-throughput method to quantify Cathepsin D activity in a cell population using flow cytometry.
Materials:
-
This compound Probe
-
Cells of interest cultured in suspension or adherent cells to be detached
-
Autophagy inducers and inhibitors
-
Flow cytometer with a 488 nm laser for excitation and an appropriate emission filter (e.g., 530/30 nm)
-
FACS tubes
Procedure:
-
Cell Treatment:
-
Treat cells in suspension or in culture plates with autophagy modulators for the desired duration.
-
-
Probe Loading:
-
Add the this compound probe to the cell suspension or culture medium to the desired final concentration and incubate for 30-60 minutes at 37°C.
-
-
Cell Harvesting and Staining (for adherent cells):
-
After incubation, wash the cells with PBS.
-
Detach the cells using a gentle cell dissociation reagent (e.g., TrypLE™).
-
Resuspend the cells in ice-cold PBS or flow cytometry buffer.
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer, exciting with the 488 nm laser and collecting the emission in the green channel.
-
Record the mean fluorescence intensity (MFI) for each sample.
-
-
Data Analysis:
-
Calculate the fold change in MFI for treated samples relative to the untreated control.
-
Signaling Pathway and Experimental Workflow Diagrams
Figure 2. Simplified signaling pathway of autophagy induction and the role of Cathepsin D.
References
Application Notes and Protocols for Western Blot Analysis of Cathepsin D Expression
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the detection and quantification of Cathepsin D (CTSD) expression levels in various biological samples using Western blot analysis. Cathepsin D, a lysosomal aspartic protease, is implicated in numerous physiological and pathological processes, including protein turnover, apoptosis, and cancer progression.[1][2] Accurate assessment of its expression and processing is crucial for research and drug development.
Introduction to Cathepsin D and its Forms
Cathepsin D is synthesized as a pre-pro-cathepsin D, which is processed into an inactive pro-cathepsin D in the endoplasmic reticulum.[3] Upon transport to the lysosomes, it is further cleaved into its active forms.[3] Western blot analysis can distinguish between these different forms based on their molecular weights:
-
Pro-cathepsin D: ~52 kDa[4]
-
Intermediate single-chain form: ~48 kDa
-
Mature heavy chain: ~31-34 kDa
-
Mature light chain: ~14 kDa
Increased expression and altered processing of Cathepsin D have been observed in various cancers, often correlating with a more aggressive phenotype and poor prognosis.
Data Presentation: Quantitative Analysis of Cathepsin D Expression
The following tables summarize representative quantitative data on Cathepsin D expression levels in different experimental models, as determined by Western blot analysis.
Table 1: Relative Cathepsin D Protein Levels in Breast Cancer Cell Lines
| Cell Line | Cell Type | Pro-Cathepsin D (~52 kDa) Level (Fold Change vs. Normal) | Mature Cathepsin D (~31 kDa) Level (Fold Change vs. Normal) |
| Hs578Bst | Normal Breast | 1.0 | 1.0 |
| MCF7 | Breast Cancer | Increased | Increased |
| MDA-MB-231 | Breast Cancer | Increased | Increased |
Data is a qualitative summary based on findings that cancer cell lines contain significantly more precursor forms (47 and 42 kDa) and have 2 to 3-fold increased pepstatin-inhibitable protease activity compared to the normal breast cell line.
Table 2: Cathepsin D Expression in Colon Cancer Cells Overexpressing L1CAM
| Cell Line | Condition | CTSD Protein Level (Fold Change vs. Control) | Secreted CTSD Level (Fold Change vs. Control) |
| LS 174T | Control (pcDNA3) | 1.0 | 1.0 |
| LS 174T | L1-expressing | Increased | Increased |
| HCT 116 | Control (pcDNA3) | 1.0 | 1.0 |
| HCT 116 | L1-expressing | Increased | Increased |
This table is based on findings showing higher CTSD protein levels in L1-expressing CRC cells and their culture medium compared to control cells.
Experimental Protocols
This section provides a detailed methodology for performing Western blot analysis of Cathepsin D.
Sample Preparation and Protein Extraction
Proper sample preparation is critical for obtaining reliable results. All steps should be performed on ice to minimize protein degradation.
a. Cell Culture Lysates:
-
Wash cultured cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells in cold RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease inhibitor cocktail. A typical ratio is 1 mL of lysis buffer per 10^7 cells.
-
Incubate the lysate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the soluble protein fraction.
b. Tissue Lysates:
-
Excise the tissue of interest and immediately snap-freeze in liquid nitrogen.
-
Homogenize the frozen tissue in ice-cold lysis buffer (as above) using a mechanical homogenizer.
-
Follow steps 3-5 from the cell culture lysate protocol.
c. Protein Quantification:
-
Determine the protein concentration of the lysate using a standard protein assay, such as the Bicinchoninic acid (BCA) assay.
SDS-PAGE and Electrotransfer
a. Sample Preparation for Loading:
-
Mix the protein lysate with 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
b. Gel Electrophoresis:
-
Load 20-40 µg of protein per lane onto a 12% SDS-polyacrylamide gel.
-
Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
c. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Perform a wet transfer at 100 V for 75 minutes at 4°C.
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize total protein and confirm successful transfer.
Immunoblotting and Detection
a. Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
b. Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for Cathepsin D overnight at 4°C with gentle agitation. The antibody should be diluted in the blocking buffer according to the manufacturer's recommendations.
c. Washing:
-
Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.
d. Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.
e. Final Washes:
-
Wash the membrane three times with TBST for 10 minutes each.
f. Signal Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system or X-ray film.
g. Loading Control:
-
To ensure equal protein loading, the membrane should be stripped and re-probed with an antibody against a housekeeping protein, such as β-actin or GAPDH.
Mandatory Visualizations
Cathepsin D Processing and Maturation Workflow
Caption: Cathepsin D processing from precursor to mature forms.
Western Blot Experimental Workflow
Caption: Key steps in the Western blot analysis of Cathepsin D.
Simplified Cathepsin D Signaling in Cancer Progression
Caption: Role of Cathepsin D in Wnt/β-catenin-mediated cancer progression.
References
Application Notes and Protocols: The Utility of Pro-Cathepsin D (pCatD) and Cathepsin D (CatD) in the Study of Lysosomal Storage Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cathepsin D (CatD) is a lysosomal aspartyl protease crucial for intracellular protein degradation and cellular homeostasis. Its precursor, pro-Cathepsin D (pCatD), undergoes a series of processing steps to become the mature, active enzyme within the lysosome. Deficiencies or mutations in the CTSD gene, which encodes for CatD, lead to the lysosomal storage disorder (LSD) known as neuronal ceroid lipofuscinosis type 10 (CLN10), a severe neurodegenerative condition. This document outlines the utility of pCatD and CatD in studying LSDs, providing quantitative data, detailed experimental protocols, and visual workflows to aid researchers in this field.
Data Presentation
The following tables summarize quantitative data related to the use of CatD and pCatD in LSD research, highlighting their roles as biomarkers and therapeutic agents.
Table 1: Cathepsin D Activity in Lysosomal Storage Disorders
| Lysosomal Storage Disorder | Cell/Tissue Type | Cathepsin D Activity (% of Control) | Reference |
| Neuronal Ceroid Lipofuscinosis (NCL)-like Disorder | Patient Fibroblasts | 6.7% | [1] |
| Congenital NCL (Sheep Model) | Brain | Undetectable | [2] |
| Congenital NCL (Human, c.764dupA mutation) | Transfected BHK cells | Inactive | [3] |
Table 2: Pro-Cathepsin D as a Biomarker for Lysosomal Storage Disorders
| Analyte | Sample Type | Disease State | Concentration/Level | Fold Change vs. Control | Reference |
| Pro-Cathepsin D | Plasma | Alzheimer's Disease (AD) with amyloid plaques | Decreased | Not specified | [4] |
| Cathepsin D | Plasma | Parkinson's Disease (PD) | Decreased | Not specified | [5] |
| Cathepsin D | CSF | Alzheimer's Disease (AD) | Abnormally elevated | Not specified |
Table 3: Preclinical Efficacy of Recombinant Human Pro-Cathepsin D (rhCTSD) in a CLN10 Mouse Model
| Treatment Dose | Outcome Measure | Result | Reference |
| 20 µg/mL (in vitro, MEFs) | Cathepsin D Activity | Time-dependent increase | |
| Intracranial Dosing (in vivo) | Lysosomal Hypertrophy Correction | Corrected in viscera and CNS | |
| Intracranial Dosing (in vivo) | Storage Accumulation | Corrected in viscera and CNS | |
| Intracranial Dosing (in vivo) | Autophagic Flux | Corrected in viscera and CNS | |
| Intracranial Dosing (in vivo) | Lifespan | Extended |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Fluorometric Assay for Cathepsin D Activity in Cell Lysates
This protocol is adapted from commercially available kits and published research.
Materials:
-
CD Cell Lysis Buffer (e.g., 50 mM sodium acetate, 0.1 M NaCl, 1 mM EDTA, 0.2% Triton X-100, pH 4.5)
-
CD Reaction Buffer (e.g., 100 mM sodium acetate, 1 M NaCl, pH 3.5)
-
CatD Substrate (e.g., GKPILFFRLK(Dnp)-DR-NH2 labeled with MCA)
-
96-well black, flat-bottom plates
-
Fluorometric microplate reader (Ex/Em = 328/460 nm or 320/405 nm)
-
Protein assay reagent (e.g., BCA kit)
Procedure:
-
Sample Preparation (Cell Lysates): a. Culture cells to the desired confluency. b. Harvest cells by centrifugation at 1,500 rpm for 10 minutes at 4°C. c. Wash the cell pellet with ice-cold PBS. d. Resuspend the cell pellet in chilled CD Cell Lysis Buffer (e.g., 200 µL per 1x10^6 cells). e. Incubate on ice for 10 minutes. f. Centrifuge at maximum speed for 5 minutes at 4°C to pellet cell debris. g. Collect the supernatant (cell lysate) and determine the protein concentration using a standard protein assay.
-
Assay Procedure: a. Dilute cell lysates to a consistent protein concentration with CD Cell Lysis Buffer. b. Add 40-50 µL of each diluted sample to duplicate wells of a 96-well black plate. c. Prepare a reaction mix containing CD Reaction Buffer and CatD substrate according to the manufacturer's instructions. d. Add 50-52 µL of the reaction mix to each well. e. Incubate the plate at 37°C for 1-2 hours, protected from light. f. Measure fluorescence at the appropriate excitation and emission wavelengths.
-
Data Analysis: a. Subtract the background fluorescence (wells with reaction mix but no sample). b. Express CatD activity as relative fluorescence units (RFU) per microgram of protein.
Protocol 2: Sandwich ELISA for Pro-Cathepsin D Quantification in Plasma/Serum
This protocol is a general guideline based on commercially available ELISA kits.
Materials:
-
96-well plate pre-coated with a capture antibody specific for pro-Cathepsin D
-
Human pro-Cathepsin D standard
-
Biotinylated detection antibody specific for pro-Cathepsin D
-
Streptavidin-HRP conjugate
-
TMB substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Preparation of Reagents: a. Reconstitute the pro-Cathepsin D standard to create a stock solution. b. Prepare a serial dilution of the standard in assay diluent to generate a standard curve. c. Dilute the biotinylated detection antibody and streptavidin-HRP conjugate to their working concentrations in assay diluent.
-
Sample Preparation: a. Collect blood samples and prepare plasma or serum. b. Dilute samples in assay diluent. A starting dilution of 1:2 or higher is recommended.
-
ELISA Procedure: a. Add 100 µL of standards and diluted samples to the appropriate wells of the pre-coated plate. b. Incubate for 90 minutes at 37°C. c. Aspirate the wells and wash 2 times with wash buffer. d. Add 100 µL of the diluted biotinylated detection antibody to each well. e. Incubate for 60 minutes at 37°C. f. Aspirate and wash the wells 3 times with wash buffer. g. Add 100 µL of the diluted streptavidin-HRP conjugate to each well. h. Incubate for 30 minutes at 37°C. i. Aspirate and wash the wells 5 times with wash buffer. j. Add 90 µL of TMB substrate solution to each well. k. Incubate for 10-20 minutes at 37°C in the dark. l. Add 50 µL of stop solution to each well. m. Read the absorbance at 450 nm within 30 minutes.
-
Data Analysis: a. Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. b. Determine the concentration of pro-Cathepsin D in the samples by interpolating their absorbance values from the standard curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key pathways and workflows related to CatD in the context of LSDs.
Caption: Cathepsin D Maturation Pathway.
Caption: Role of Cathepsin D in LSD Pathogenesis.
Caption: Enzyme Replacement Therapy Workflow.
References
- 1. Cathepsin D Variants Associated With Neurodegenerative Diseases Show Dysregulated Functionality and Modified α-Synuclein Degradation Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzyme replacement therapy with recombinant pro-CTSD (cathepsin D) corrects defective proteolysis and autophagy in neuronal ceroid lipofuscinosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
Application of Cathepsin D in Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cathepsin D (CatD) is a lysosomal aspartic protease ubiquitously expressed in human tissues, including the brain. In the context of Alzheimer's disease (AD), CatD has garnered significant attention due to its dual role in both the production and degradation of amyloid-beta (Aβ) peptides, the primary component of senile plaques, and its involvement in the processing of tau protein, which forms neurofibrillary tangles (NFTs).[1][2] This document provides detailed application notes and protocols for researchers investigating the role of Cathepsin D in Alzheimer's disease.
Quantitative Data Summary
The following tables summarize key quantitative findings from research on Cathepsin D in Alzheimer's disease.
Table 1: Cathepsin D Expression and Activity in Alzheimer's Disease
| Parameter | Finding | Brain Region | Significance | Reference |
| CatD Immunoreactivity | Increased in AD patients | Temporal (BA21) and Parietal (BA40) cortices | Correlated with NFT scores and phosphorylated tau | [3] |
| CatD Gene Polymorphism (rs17571) | T-allele associated with increased AD risk | Population-based cohort | Odds Ratio: 1.22 (95% CI 1.03-1.44) | [4] |
| Plasma CatD Levels | Decreased in individuals with brain amyloid plaque deposition | Plasma | Negatively correlated with Clinical Dementia Rating Scale Sum of Boxes (CDR-SB) scores | [5] |
Table 2: Cathepsin D Substrates and Cleavage Sites Relevant to AD
| Substrate | Cleavage Site | Implication in AD | Reference |
| Amyloid Precursor Protein (APP) | Methionine-Aspartate bond at the N-terminus of Aβ | Generates the in vivo amino terminus of Aβ, contributing to amyloidogenic processing | |
| Tau Protein | Degrades tau | Plays a protective role by clearing tau aggregates | |
| Amyloid-beta (Aβ) 42 | Degrades Aβ42 | Plays a protective role by clearing Aβ plaques |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key roles of Cathepsin D in the molecular pathology of Alzheimer's disease and a typical experimental workflow.
Caption: Role of Cathepsin D in Aβ and Tau pathways in Alzheimer's Disease.
Caption: Experimental workflow for investigating Cathepsin D in Alzheimer's Disease.
Experimental Protocols
Protocol 1: Measurement of Cathepsin D Activity in Brain Homogenates
Objective: To quantify the enzymatic activity of Cathepsin D in brain tissue from AD models or human subjects.
Materials:
-
Brain tissue samples
-
Homogenization buffer (e.g., 50 mM sodium acetate, 0.1% Triton X-100, pH 4.5)
-
Fluorogenic Cathepsin D substrate (e.g., Mca-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)-D-Arg-NH2)
-
Cathepsin D inhibitor (e.g., Pepstatin A)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Homogenize brain tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cytosolic and lysosomal fraction).
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
In a 96-well plate, add 50 µL of diluted sample (adjusted to a standard protein concentration).
-
For inhibitor control wells, pre-incubate the sample with Pepstatin A for 15 minutes.
-
Initiate the reaction by adding 50 µL of the fluorogenic Cathepsin D substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of 328 nm and an emission wavelength of 393 nm.
-
Calculate Cathepsin D activity by subtracting the fluorescence of the inhibitor control from the total fluorescence and normalizing to the protein concentration.
Protocol 2: Immunohistochemical Staining of Cathepsin D in Brain Sections
Objective: To visualize the localization and expression level of Cathepsin D in brain tissue.
Materials:
-
Formalin-fixed, paraffin-embedded brain sections
-
Xylene and ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100)
-
Primary antibody: anti-Cathepsin D
-
Secondary antibody: biotinylated anti-species IgG
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
3,3'-Diaminobenzidine (DAB) substrate
-
Hematoxylin for counterstaining
-
Microscope
Procedure:
-
Deparaffinize the brain sections in xylene and rehydrate through a graded ethanol series to water.
-
Perform antigen retrieval by heating the sections in citrate buffer.
-
Allow sections to cool and then wash with PBS.
-
Block non-specific binding with blocking solution for 1 hour at room temperature.
-
Incubate the sections with the primary anti-Cathepsin D antibody overnight at 4°C.
-
Wash the sections with PBS and incubate with the biotinylated secondary antibody for 1 hour.
-
Wash and then incubate with the ABC reagent for 30 minutes.
-
Develop the peroxidase reaction using DAB substrate until the desired stain intensity is reached.
-
Counterstain with hematoxylin.
-
Dehydrate the sections, clear with xylene, and mount with a coverslip.
-
Image and analyze the staining intensity and distribution using a microscope and appropriate software.
Protocol 3: Analysis of Plasma Cathepsin D Levels by ELISA
Objective: To quantify Cathepsin D levels in plasma as a potential biomarker for AD.
Materials:
-
Plasma samples from AD patients and healthy controls
-
Human Cathepsin D ELISA kit (commercially available)
-
Microplate reader
Procedure:
-
Thaw plasma samples on ice.
-
Follow the manufacturer's instructions for the Cathepsin D ELISA kit.
-
Typically, this involves adding standards and diluted plasma samples to the wells of a microplate pre-coated with a capture antibody for human Cathepsin D.
-
Incubate the plate.
-
Wash the plate to remove unbound substances.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Incubate and wash again.
-
Add the substrate solution and allow the color to develop.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of Cathepsin D in the plasma samples based on the standard curve.
Conclusion
The study of Cathepsin D in Alzheimer's disease is a dynamic field with implications for understanding disease mechanisms and developing novel therapeutic and diagnostic strategies. The protocols and data presented here provide a framework for researchers to investigate the multifaceted role of this critical lysosomal protease in AD. Further research is warranted to fully elucidate the therapeutic potential of modulating Cathepsin D activity and to validate its use as a clinical biomarker.
References
- 1. Cathepsin D from Alzheimer's-diseased and normal brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Catabolism Of Amyloid Beta And Tau By Cathepsin D In Vivo [brightfocus.org]
- 3. Lysosomal cathepsin D is upregulated in Alzheimer's disease neocortex and may be a marker for neurofibrillary degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cathepsin D gene and the risk of Alzheimer's disease: a population-based study and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting low fluorescence signal with CatD-P1 probe
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low fluorescence signals with the CatD-P1 probe.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the this compound probe?
The this compound probe is a FRET-based fluorogenic probe designed to detect the activity of Cathepsin D (CatD). It consists of a peptide substrate for CatD flanked by a fluorophore (BODIPY) and a quencher (Methyl Red). In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage of the peptide substrate by active Cathepsin D, the fluorophore and quencher are separated, leading to an increase in fluorescence.[1]
Q2: What are the excitation and emission wavelengths for the this compound probe?
The this compound probe utilizes a BODIPY fluorophore with an excitation maximum at 503 nm and an emission maximum at 516 nm.[1]
Q3: What is the optimal pH for Cathepsin D activity?
Cathepsin D is an aspartic protease with an optimal pH of 4.0, which is typically found in lysosomes.[1] While it can retain some activity in the higher pH of the cytosol, its activity is significantly reduced at neutral pH.
Q4: I am observing a very weak or no fluorescence signal. What are the primary reasons?
A low or absent fluorescence signal when using the this compound probe is most likely due to its poor aqueous solubility.[1] Other potential causes include issues with the experimental setup, enzyme activity, or probe concentration. The troubleshooting guide below provides a step-by-step approach to identify and resolve the issue.
Troubleshooting Guide for Low Fluorescence Signal
This guide will walk you through the most common causes of low fluorescence signal with the this compound probe and provide actionable solutions.
Problem: Weak or No Fluorescence Signal
The primary suspect for a low signal with the this compound probe is its known solubility issue. A study reported that the poor aqueous solubility of this compound resulted in no significant increase in fluorescence upon incubation with Cathepsin D, even in the presence of 10% DMSO.[1] This led to the development of more soluble second and third-generation probes, CatD-P2 and CatD-P3.
Initial Troubleshooting Steps:
-
Verify Probe Solubility: Visually inspect your probe solution for any precipitation. Even a small amount of precipitate can significantly reduce the effective concentration of the probe.
-
Consider Alternative Probes: If solubility issues persist, it is highly recommended to use the more water-soluble successors, CatD-P2 or CatD-P3. CatD-P3, in particular, is fully water-soluble and has shown a 26-fold increase in fluorescence upon activation by Cathepsin D.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low fluorescence signal with this compound probe.
Detailed Troubleshooting Steps
| Potential Cause | Recommended Action |
| Probe Insolubility | Due to the known poor aqueous solubility of this compound, consider using its more soluble analogs, CatD-P2 or CatD-P3. If you must use this compound, attempt to dissolve it in a minimal amount of an organic solvent like DMSO before diluting it into your aqueous buffer. Be aware that high concentrations of organic solvents can affect enzyme activity. |
| Inactive Cathepsin D | Ensure the enzyme is active. Use a fresh aliquot of Cathepsin D. Verify that the assay buffer has the optimal pH for Cathepsin D activity (around pH 4.0). Run a positive control with a known substrate if available. |
| Suboptimal Probe Concentration | Perform a concentration titration of the this compound probe to find the optimal working concentration. A concentration that is too low will result in a weak signal, while a concentration that is too high may lead to aggregation and quenching. |
| Incorrect Instrument Settings | Verify that the excitation and emission wavelengths on your fluorometer or microscope are set correctly for the BODIPY fluorophore (Ex: 503 nm, Em: 516 nm). Ensure the instrument is properly calibrated and the detector gain is set appropriately. |
| Photobleaching | Minimize the exposure of the probe to the excitation light source to prevent photobleaching. Use the lowest possible excitation intensity that still provides a detectable signal and keep exposure times as short as possible. |
| Presence of Inhibitors | Ensure that your sample does not contain any known inhibitors of Cathepsin D. As a control, you can run an experiment with Pepstatin A, a known inhibitor of aspartic proteases including Cathepsin D, to confirm that the signal you are measuring is indeed from Cathepsin D activity. |
CatD Probe Comparison
| Probe | Key Feature | Reported Fluorescence Increase | Reference |
| This compound | Original Probe | No significant increase | |
| CatD-P2 | Improved Solubility | 30-fold | |
| CatD-P3 | Fully Water-Soluble | 26-fold |
Experimental Protocols
General Protocol for Cathepsin D Activity Assay:
-
Reagent Preparation:
-
Prepare an assay buffer with a pH of 4.0.
-
Dissolve the Cathepsin D probe (e.g., CatD-P3) in the assay buffer to the desired concentration (e.g., 20 μM).
-
Prepare a stock solution of Cathepsin D (e.g., 50 nM).
-
For an inhibitor control, prepare a stock solution of Pepstatin A (e.g., 20 μM).
-
-
Assay Procedure:
-
To a microplate well, add the Cathepsin D enzyme.
-
For the inhibitor control, pre-incubate the enzyme with Pepstatin A for a recommended time.
-
To initiate the reaction, add the Cathepsin D probe solution to each well.
-
Incubate the plate at 37°C for a specified period (e.g., 1.5 hours), protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a fluorometer with excitation at 490-503 nm and emission at 515-520 nm.
-
This compound Mechanism of Action:
Caption: Mechanism of the FRET-based this compound probe.
References
Technical Support Center: Optimizing CatD-P1 Concentration for Cell-Based Assays
Welcome to the technical support center for the use of CatD-P1, a fluorescent peptide probe for the detection of Cathepsin D (CatD) activity in cell-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a FRET-based peptide probe designed for the detection of Cathepsin D activity.[1][2] It consists of a peptide sequence specifically cleaved by Cathepsin D, flanked by a fluorophore (BODIPY) and a quencher (Methyl Red).[1][2] In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by active Cathepsin D within the cell, the fluorophore is separated from the quencher, resulting in a detectable fluorescent signal.[1]
Q2: What is a typical starting concentration for this compound in a cell-based assay?
A2: Based on enzymatic assays with a similar, more water-soluble version of the probe (CatD-P3), a starting concentration of around 20 µM can be considered. However, the optimal concentration for cell-based assays is highly dependent on the cell type, cell density, and the specific experimental conditions. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific setup.
Q3: How can I determine the optimal concentration of this compound for my cell line?
A3: The most effective method is to perform a concentration-response (dose-response) curve. This involves treating your cells with a range of this compound concentrations and measuring the fluorescent signal at a specific time point. The optimal concentration will be the one that gives a robust signal with minimal background and cytotoxicity.
Q4: What are the excitation and emission wavelengths for the this compound probe?
A4: The BODIPY fluorophore in this compound has an excitation maximum at 503 nm and an emission maximum at 516 nm.
Q5: Is this compound cell-permeable?
A5: While the probe is designed for use in cell-based assays, its cell permeability might vary between cell types. The original design of this compound required the use of DMSO for solubilization, which can aid in cell permeability. Optimization of incubation time and concentration will be necessary to ensure sufficient intracellular uptake.
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration
This protocol outlines a method to determine the optimal working concentration of this compound for a specific cell line and experimental conditions.
Materials:
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This compound probe
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Cell line of interest
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Complete cell culture medium
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Phosphate-buffered saline (PBS)
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Black, clear-bottom 96-well plates suitable for fluorescence measurements
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Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells into a black, clear-bottom 96-well plate at a predetermined optimal density and allow them to adhere and grow, typically for 24 hours.
-
Prepare this compound Dilutions: Prepare a series of dilutions of this compound in complete cell culture medium. A suggested range is from 0.1 µM to 100 µM. Include a vehicle-only control (e.g., medium with the same final concentration of DMSO used to dissolve this compound).
-
Cell Treatment: Remove the culture medium from the wells and replace it with the prepared this compound dilutions.
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Incubation: Incubate the plate at 37°C in a CO2 incubator for a predetermined time (e.g., 1-4 hours). The optimal incubation time should also be determined experimentally.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~503 nm and emission at ~516 nm. It is recommended to read the plate from the bottom to minimize interference from the culture medium.
-
Data Analysis: Plot the fluorescence intensity against the this compound concentration. The optimal concentration should provide a strong signal-to-noise ratio without inducing cytotoxicity.
Protocol 2: General Cell-Based Cathepsin D Activity Assay
This protocol provides a general workflow for measuring intracellular Cathepsin D activity using this compound.
Materials:
-
Cells cultured in a black, clear-bottom 96-well plate
-
Optimal concentration of this compound (determined from Protocol 1)
-
Cathepsin D inhibitor (e.g., Pepstatin A) as a negative control
-
Inducer of Cathepsin D activity (optional, as a positive control)
-
Complete cell culture medium
-
PBS
Procedure:
-
Cell Culture: Culture cells to the desired confluency in a 96-well plate.
-
Pre-treatment (Controls): For negative control wells, pre-incubate cells with a Cathepsin D inhibitor (e.g., 1 µM Pepstatin A) for 1-2 hours before adding this compound. For positive control wells, treat cells with a known inducer of Cathepsin D activity.
-
Add this compound: Remove the medium and add the optimized concentration of this compound in fresh medium to all wells.
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Incubation: Incubate for the optimized time at 37°C.
-
Measure Fluorescence: Read the fluorescence at Ex/Em = 503/516 nm.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High Background Fluorescence | 1. Suboptimal this compound concentration. | Perform a dose-response curve to find a concentration with a better signal-to-noise ratio. |
| 2. Autofluorescence from cells or medium. | Include wells with untreated cells to measure and subtract background autofluorescence. | |
| 3. Probe instability or degradation. | Prepare fresh dilutions of this compound for each experiment. Protect the probe from light. | |
| Low Signal or No Signal | 1. Insufficient this compound concentration or incubation time. | Increase the concentration of this compound and/or the incubation time. |
| 2. Low Cathepsin D activity in the cells. | Use a positive control (e.g., cells treated with an inducer of lysosomal activity) to confirm the assay is working. | |
| 3. Poor cell permeability of the probe. | Optimize incubation conditions. Ensure the use of an appropriate vehicle (e.g., DMSO) if required for solubility. | |
| 4. Incorrect filter settings on the plate reader. | Verify the excitation and emission wavelengths are set correctly for the BODIPY fluorophore (Ex: 503 nm, Em: 516 nm). | |
| High Well-to-Well Variability | 1. Inconsistent cell seeding. | Ensure a homogenous cell suspension and use appropriate pipetting techniques to seed cells evenly. |
| 2. Edge effects in the 96-well plate. | Avoid using the outer wells of the plate, or fill them with PBS to maintain humidity. | |
| 3. Inconsistent pipetting of reagents. | Use calibrated pipettes and be consistent with your technique. | |
| Cell Death or Morphological Changes | 1. Cytotoxicity from high this compound concentration. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) in parallel with the dose-response experiment to determine the maximum non-toxic concentration. |
| 2. Cytotoxicity from the vehicle (e.g., DMSO). | Test the effect of the vehicle alone on cell viability and use the lowest possible concentration. |
Data Presentation
Table 1: Example of a Dose-Response Experiment for this compound Optimization
| This compound Concentration (µM) | Mean Fluorescence Intensity (RFU) | Standard Deviation | Signal-to-Noise Ratio* | Cell Viability (%) |
| 0 (Vehicle Control) | 100 | |||
| 0.1 | ||||
| 0.5 | ||||
| 1 | ||||
| 5 | ||||
| 10 | ||||
| 20 | ||||
| 50 | ||||
| 100 |
*Signal-to-Noise Ratio = (Mean RFU of sample) / (Mean RFU of vehicle control)
Table 2: Example of an Experimental Data Summary
| Condition | Mean Fluorescence Intensity (RFU) | Standard Deviation | Fold Change vs. Control |
| Untreated Control | 1.0 | ||
| This compound Only | |||
| This compound + Inhibitor (Pepstatin A) | |||
| This compound + Inducer |
Visualizations
Caption: Mechanism of action for the this compound probe.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for this compound assays.
References
CatD-P1 probe photostability and bleaching issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential photostability and bleaching issues encountered when using the CatD-P1 probe.
Troubleshooting Guide
Photobleaching, the irreversible photochemical destruction of a fluorophore, can significantly impact experimental results by causing a gradual fade of the fluorescent signal upon exposure to light. The following sections provide guidance on mitigating this issue.
Optimizing Imaging Parameters to Reduce Photobleaching
The primary cause of photobleaching is excessive exposure to high-intensity excitation light.[1][2] Adjusting microscope settings is the most critical step in minimizing signal loss.[1]
| Parameter | Recommendation | Rationale |
| Excitation Light Intensity | Use the lowest laser power or lamp intensity that provides an adequate signal-to-noise ratio. | Reduces the rate of photochemical destruction of the fluorophore. |
| Exposure Time | Utilize the shortest possible exposure time that allows for clear image acquisition. | Minimizes the duration the probe is exposed to excitation light in a single capture. |
| Image Acquisition Frequency | For time-lapse experiments, increase the interval between image captures. | Reduces the cumulative light exposure over the course of the experiment. |
| Detector Sensitivity | Employ a highly sensitive detector (e.g., EMCCD or sCMOS camera). | Requires less excitation light to generate a strong signal, thereby reducing photobleaching. |
| Filter Sets | Ensure that filter sets are optimized for the excitation and emission spectra of the this compound probe. | Maximizes signal collection efficiency and minimizes unnecessary light exposure. |
| Focusing | Use transmitted light or a lower light intensity to find the area of interest before capturing the final fluorescent image. | Avoids unnecessary photobleaching of the region of interest during setup. |
Experimental Workflow for Sample Preparation and Handling
Proper sample preparation and the use of protective reagents can significantly enhance the photostability of the this compound probe.
Experimental Protocol: Utilizing Antifade Reagents
Antifade reagents are mounting media or additives that reduce photobleaching by scavenging reactive oxygen species that contribute to the photochemical destruction of fluorophores.
Materials:
-
Stained sample with this compound probe
-
Final wash buffer
-
Antifade mounting medium (e.g., ProLong™ Gold or a reagent suitable for live-cell imaging like VectaCell™ Trolox)
-
Microscope slides and coverslips
Procedure:
-
Final Wash: Complete the final washes of your staining protocol for the this compound probe.
-
Remove Excess Buffer: Carefully aspirate the final wash buffer from the coverslip or slide.
-
Apply Antifade Medium: Add a small drop of the selected antifade mounting medium to the slide. For live-cell imaging, ensure the antifade reagent is compatible with live cells.
-
Mount Coverslip: Gently lower the coverslip onto the drop of mounting medium, taking care to avoid air bubbles.
-
Curing: If applicable, allow the mounting medium to cure according to the manufacturer's instructions, typically for 24 hours at room temperature in the dark.
-
Imaging: Proceed with fluorescence microscopy.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a concern?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as the this compound probe, which causes it to lose its ability to fluoresce. This phenomenon occurs upon exposure to excitation light and is observed as a fading of the fluorescent signal during an imaging experiment. It is a significant concern because it can lead to the loss of signal from your target, particularly with low-abundance targets, and can skew quantitative data, leading to inaccurate results.
Q2: My this compound probe signal is fading very quickly. What is the most likely cause?
A2: Rapid signal loss is a classic sign of photobleaching. The most common causes are an excitation light intensity that is too high and/or prolonged exposure times during image acquisition. The local chemical environment of the probe can also influence the rate of photobleaching.
Q3: How can I determine if my experimental results are being affected by photobleaching?
A3: To assess the impact of photobleaching, you can perform a control experiment where you acquire a time-lapse series of images of your stained sample using your standard imaging settings. If you observe a significant decrease in fluorescence intensity over time, photobleaching is likely affecting your experiment.
Q4: Are there any reagents I can use to prevent photobleaching?
A4: Yes, antifade reagents are commercially available and can be added to your sample to reduce photobleaching. These reagents work by scavenging for reactive oxygen species that contribute to the destruction of fluorophores. It is important to choose an antifade reagent that is compatible with your sample type (e.g., fixed cells vs. live cells).
Q5: Can the choice of fluorophore impact photostability?
A5: Absolutely. Some fluorophores are inherently more photostable than others. Newer generations of fluorescent dyes are often designed to be more resistant to photobleaching compared to older dyes. If you consistently experience significant photobleaching with the this compound probe despite optimizing your imaging conditions, you may want to consider if there are more photostable alternatives available for your specific application.
Visual Guides
Caption: Troubleshooting workflow for addressing rapid signal loss.
References
Technical Support Center: Cathepsin D Inhibitor Specificity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cross-reactivity of Cathepsin D (CatD) inhibitors with other cathepsins.
Troubleshooting Guide
This guide is designed to help you navigate common issues encountered during experiments aimed at minimizing the cross-reactivity of Cathepsin D inhibitors.
Problem 1: High Cross-Reactivity of a CatD Inhibitor with Other Cathepsins
| Possible Cause | Suggested Solution |
| The inhibitor targets a conserved active site motif common to multiple cathepsins. | 1. Perform a comprehensive specificity profiling assay: Test the inhibitor against a panel of purified cathepsins (e.g., Cathepsin B, L, S, K) to quantify its inhibitory activity (IC50 values) against each. 2. Consider structural modification of the inhibitor: If the inhibitor's structure is known, computational modeling can help identify modifications that may increase specificity for the CatD active site. The P1 and P1' binding pockets are key determinants of CatD specificity, favoring hydrophobic residues.[1][2][3][4] 3. Adjust assay conditions: Optimize the pH of the assay buffer. Cathepsin D has an acidic pH optimum, and slight adjustments may differentially affect the activity of other cathepsins. |
| The substrate used in the activity assay is not specific to Cathepsin D. | 1. Verify substrate specificity: Review the literature or manufacturer's data for the substrate's cross-reactivity profile. 2. Use a more specific Cathepsin D substrate: Several fluorogenic substrates are designed for higher CatD specificity, such as those based on the GKPILFFRLK sequence.[5] 3. Perform control experiments: Run the assay with each cathepsin and the chosen substrate in the absence of the inhibitor to determine the baseline cleavage rate for each enzyme. |
Problem 2: Inconsistent IC50 Values for the CatD Inhibitor
| Possible Cause | Suggested Solution |
| Variability in enzyme activity. | 1. Ensure consistent enzyme concentration and activity: Use a fresh aliquot of the enzyme for each experiment and perform a positive control to verify its activity. 2. Pre-incubate the enzyme and inhibitor: Allow the inhibitor and enzyme to reach binding equilibrium before adding the substrate. A pre-incubation time of 30 minutes at room temperature is often recommended. |
| Issues with inhibitor solubility or stability. | 1. Check inhibitor solubility in the assay buffer: The final concentration of solvents like DMSO should typically not exceed 1%. 2. Prepare fresh inhibitor dilutions for each experiment. |
| Interference from assay components. | 1. Test for compound interference: Run a control with the inhibitor and substrate without the enzyme to check for any intrinsic fluorescence or quenching properties of the compound. |
Frequently Asked Questions (FAQs)
???+ question "What is "P1" in the context of CatD-P1 cross-reactivity?"
???+ question "How can I quantitatively assess the selectivity of my Cathepsin D inhibitor?"
???+ question "What are the best practices for setting up a cathepsin inhibitor screening assay?"
???+ question "Can I use cell lysates instead of purified enzymes to screen for inhibitors?"
Data Presentation
Table 1: Hypothetical Inhibitor Specificity Profile
This table provides an example of how to present quantitative data to compare the inhibitory activity of a compound against different cathepsins.
| Cathepsin | Inhibitor IC50 (nM) | Selectivity Index (IC50 Off-Target / IC50 CatD) |
| Cathepsin D | 15 | - |
| Cathepsin B | 3,500 | 233 |
| Cathepsin L | 1,200 | 80 |
| Cathepsin K | 850 | 57 |
| Cathepsin S | 2,100 | 140 |
Experimental Protocols
Protocol 1: Fluorometric Assay for Cathepsin D Inhibitor Screening
This protocol outlines a general procedure for screening potential Cathepsin D inhibitors using a fluorogenic substrate.
Materials:
-
Recombinant Human Cathepsin D
-
Fluorogenic Cathepsin D substrate (e.g., MCA-GKPILFFRLK(Dnp)-D-R-NH2)
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 3.5)
-
Test Inhibitor (dissolved in an appropriate solvent like DMSO)
-
Pepstatin A (positive control inhibitor)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare the Assay Buffer and bring it to the desired assay temperature (e.g., 37°C).
-
Dilute the Cathepsin D enzyme to the working concentration in the Assay Buffer.
-
Prepare serial dilutions of the test inhibitor and Pepstatin A in Assay Buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed 1%.
-
Prepare the Cathepsin D substrate at the working concentration in Assay Buffer.
-
-
Assay Setup (in a 96-well plate):
-
Test Inhibitor Wells: Add 50 µL of diluted Cathepsin D enzyme and 10 µL of the test inhibitor dilution.
-
Positive Control Wells: Add 50 µL of diluted Cathepsin D enzyme and 10 µL of the Pepstatin A dilution.
-
Negative Control (100% Activity) Wells: Add 50 µL of diluted Cathepsin D enzyme and 10 µL of Assay Buffer (with solvent).
-
Blank (No Enzyme) Wells: Add 50 µL of Assay Buffer and 10 µL of the highest concentration of the test inhibitor.
-
-
Pre-incubation:
-
Mix the plate gently and incubate for 30 minutes at room temperature, protected from light.
-
-
Initiate Reaction:
-
Add 40 µL of the Cathepsin D substrate solution to all wells.
-
Mix the plate gently.
-
-
Measurement:
-
Immediately measure the fluorescence intensity in a kinetic mode for 30-60 minutes at 37°C, with excitation at ~328 nm and emission at ~460 nm (wavelengths may vary depending on the substrate).
-
Alternatively, perform an endpoint reading after a fixed incubation time.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve).
-
Subtract the blank reading from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the negative control.
-
Plot the percent inhibition versus the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Protocol 2: Assessing Inhibitor Cross-Reactivity against a Panel of Cathepsins
This protocol describes how to evaluate the specificity of a Cathepsin D inhibitor.
Materials:
-
Purified recombinant Cathepsin D, B, L, K, and S.
-
Specific fluorogenic substrates for each cathepsin.
-
Appropriate assay buffers for each cathepsin (pH and buffer composition may vary).
-
Test Inhibitor.
-
96-well black microplate.
-
Fluorescence microplate reader.
Procedure:
-
Optimize Individual Assays: For each cathepsin, determine the optimal enzyme and substrate concentrations and assay buffer conditions to achieve a robust and linear signal.
-
Perform Inhibition Assays: Following the general procedure outlined in Protocol 1, perform inhibitor screening for your test compound against each of the cathepsins in the panel.
-
Determine IC50 Values: Calculate the IC50 value of your inhibitor for each cathepsin.
-
Calculate Selectivity Index: Calculate the selectivity index for each off-target cathepsin by dividing its IC50 value by the IC50 value for Cathepsin D.
Visualizations
Caption: Workflow for assessing Cathepsin D inhibitor specificity.
Caption: Troubleshooting logic for high inhibitor cross-reactivity.
References
- 1. Specificity of rat liver cathepsin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proteolytic characteristics of cathepsin D related to the recognition and cleavage of its target proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proteolytic Characteristics of Cathepsin D Related to the Recognition and Cleavage of Its Target Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substrate specificity of cathepsins D and E determined by N-terminal and C-terminal sequencing of peptide pools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cathepsin D Activity Fluorometric Assay Kit - Creative BioMart [creativebiomart.net]
Solving CatD-P1 probe solubility and aggregation problems
Welcome to the technical support center for the Cathepsin D-P1 (CatD-P1) probe. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility and aggregation of the this compound probe during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the Cathepsin D-P1 probe?
The Cathepsin D-P1 (this compound) probe is a FRET-based peptide substrate designed for the detection of Cathepsin D (CatD) activity. It typically consists of a peptide sequence specifically cleaved by CatD, flanked by a fluorophore and a quencher. Upon cleavage, the fluorophore is separated from the quencher, resulting in a measurable increase in fluorescence.
Q2: I am having trouble dissolving the lyophilized this compound probe. What are the common causes?
The this compound probe is known to have poor aqueous solubility due to its hydrophobic nature.[1] Common causes for dissolution problems include:
-
Inappropriate Solvent: Using purely aqueous buffers is often insufficient for dissolving the hydrophobic this compound peptide.
-
Incorrect pH: Peptides are least soluble at their isoelectric point (pI). The pH of the solvent can significantly impact the net charge of the peptide and, consequently, its solubility.
-
Aggregation: Hydrophobic peptides like this compound have a tendency to aggregate, forming insoluble particles, especially at high concentrations.
Q3: What is the recommended solvent for dissolving the this compound probe?
Due to its hydrophobicity, the this compound probe typically requires an organic solvent for initial solubilization. The recommended approach is to first dissolve the peptide in a minimal amount of Dimethyl Sulfoxide (DMSO) and then slowly dilute it with the desired aqueous buffer.
Q4: Are there alternative solvents to DMSO?
Yes, other organic solvents such as Dimethylformamide (DMF) or acetonitrile can be used. However, it is crucial to consider the compatibility of these solvents with your specific experimental setup, as they can be toxic to cells and may affect enzyme activity.
Q5: How can I prevent the this compound probe from aggregating?
To prevent aggregation:
-
Proper Solubilization: Follow the recommended protocol of dissolving in a small amount of organic solvent before diluting in an aqueous buffer.
-
Avoid High Concentrations: Work with the lowest feasible concentration of the probe.
-
pH Control: Ensure the pH of the final solution is not at the isoelectric point of the peptide.
-
Sonication: Gentle sonication can help to break up small aggregates and improve dissolution.
-
Storage: Store the probe as a lyophilized powder or as a concentrated stock solution in an appropriate organic solvent at -20°C or lower. Avoid repeated freeze-thaw cycles.
Q6: Will DMSO affect my Cathepsin D activity assay?
Yes, high concentrations of DMSO can interfere with enzyme kinetics. It is recommended to keep the final concentration of DMSO in the assay as low as possible, typically below 1%. Always run a solvent control to assess the effect of DMSO on your specific assay conditions.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Lyophilized powder is difficult to dissolve. | The this compound probe is hydrophobic and has poor aqueous solubility. | 1. Allow the vial to reach room temperature before opening to prevent condensation. 2. Attempt to dissolve in a minimal volume of 100% DMSO. 3. Gently vortex or sonicate the solution. |
| Probe precipitates upon addition to aqueous buffer. | The probe has exceeded its solubility limit in the aqueous buffer. | 1. Ensure the initial stock solution in organic solvent is sufficiently concentrated. 2. Add the stock solution dropwise to the stirring aqueous buffer. 3. Consider using a buffer with a pH further from the probe's isoelectric point. |
| High background fluorescence in the assay. | The probe may be degrading or aggregating, leading to non-specific fluorescence. | 1. Prepare fresh probe solutions for each experiment. 2. Centrifuge the probe solution to pellet any aggregates before use. 3. Ensure the purity of the probe. |
| Low or no signal in the Cathepsin D activity assay. | The probe may not be properly solubilized and is therefore not accessible to the enzyme. | 1. Verify the complete dissolution of the probe in the stock solution. 2. Optimize the final concentration of the probe in the assay. 3. Confirm the activity of the Cathepsin D enzyme with a control substrate. |
Data Presentation
Table 1: Qualitative Solubility of this compound Probe
| Solvent | Solubility | Remarks |
| Water | Poor | Not recommended for initial solubilization. |
| PBS (pH 7.4) | Poor | Not recommended for initial solubilization. |
| Acetic Acid (10%) | Moderate | Can be used for basic peptides, but may not be optimal for this compound. |
| DMSO | Good | Recommended for preparing concentrated stock solutions. |
| DMF | Good | An alternative to DMSO. |
Experimental Protocols
Protocol 1: Preparation of a this compound Probe Stock Solution
-
Equilibrate: Allow the vial of lyophilized this compound probe to warm to room temperature before opening.
-
Initial Dissolution: Add a small volume of 100% DMSO to the vial to achieve a high concentration stock solution (e.g., 1-10 mM).
-
Solubilize: Gently vortex the vial. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution. The solution should be clear.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a Working Solution for Cathepsin D Activity Assay
-
Thaw: Thaw an aliquot of the this compound probe stock solution at room temperature.
-
Dilution: While vortexing, slowly add the desired volume of the stock solution to the assay buffer (e.g., 50 mM sodium acetate, pH 4.0 for Cathepsin D) to achieve the final working concentration.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the assay is below 1% to minimize its effect on enzyme activity.
-
Use Immediately: Use the freshly prepared working solution in your Cathepsin D activity assay.
Visualizations
Caption: Workflow for solubilizing and using the this compound probe.
Caption: Decision tree for troubleshooting this compound probe solubility.
References
Technical Support Center: Fluorescent Protease Probes in Live-Cell Imaging
Welcome to the technical support center for fluorescent protease probes. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common artifacts and issues encountered during live-cell imaging experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: High Background Fluorescence or Low Signal-to-Noise Ratio
Question: I am observing high background fluorescence and a low signal-to-noise ratio in my live-cell imaging experiment. What are the potential causes and how can I resolve this?
Answer: High background fluorescence can obscure the specific signal from your protease probe, making data interpretation difficult. Several factors can contribute to this issue:
-
Incomplete Probe Quenching: The quencher moiety may not be efficiently suppressing the fluorophore's signal in the uncleaved probe. This can be inherent to the probe design or due to environmental factors.
-
Probe Instability or Degradation: The probe may be degrading non-specifically, leading to fluorescence that is not related to the activity of the target protease.
-
Autofluorescence: Cells naturally contain molecules (e.g., NADH, FAD, collagen) that fluoresce, contributing to background signal, especially when using blue or green fluorophores.
-
Excessive Probe Concentration: Using too high a concentration of the probe can lead to non-specific binding and increased background.
-
Suboptimal Imaging Parameters: Inappropriate settings on the microscope, such as high laser power or long exposure times, can exacerbate background fluorescence and cause phototoxicity.
Troubleshooting Steps:
-
Optimize Probe Concentration: Perform a concentration titration to find the lowest effective probe concentration that still provides a detectable signal.
-
Optimize Loading Time and Temperature: Incubate cells with the probe for the recommended time and at the optimal temperature to ensure efficient uptake and minimize non-specific activation.
-
Wash Steps: Include gentle wash steps after probe loading to remove any unbound or non-internalized probe from the extracellular medium.
-
Use a Control: Image cells that have not been treated with the probe to determine the level of endogenous autofluorescence.
-
Select Appropriate Fluorophores: If autofluorescence is a major issue, consider using probes with red-shifted fluorophores (e.g., emitting in the orange or red spectrum) to minimize overlap with the emission spectra of common autofluorescent species.
-
Adjust Imaging Parameters: Lower the laser power and use the shortest possible exposure time that still allows for adequate signal detection.
Issue 2: Off-Target Probe Activation
Question: My fluorescent signal appears to be localized in cellular compartments where my target protease is not expected to be active. What could be causing this off-target activation?
Answer: Off-target activation occurs when the fluorescent probe is cleaved by proteases other than the intended target or by non-enzymatic mechanisms. This leads to misleading results about the localization and activity of your protease of interest.
-
Lack of Protease Specificity: The peptide substrate within the probe may be recognized and cleaved by other proteases with similar substrate specificities.
-
Lysosomal Degradation: Many fluorescent probes, especially those entering cells via endocytosis, can be trafficked to lysosomes. The acidic environment and high concentration of various proteases within lysosomes can lead to non-specific probe cleavage.
-
Redox-Sensitivity: Some fluorophores and linkers are sensitive to the cellular redox environment. Changes in redox state, particularly oxidative stress, can lead to probe activation independent of protease activity.
Troubleshooting Steps:
-
Use a Protease Inhibitor Control: Treat cells with a specific inhibitor for your target protease before adding the fluorescent probe. A significant reduction in signal in the presence of the inhibitor confirms that the signal is largely due to the target protease.
-
Use a Scrambled Peptide Control: A control probe with a scrambled or non-cleavable peptide sequence should not be activated by the target protease. This helps to identify signal resulting from non-specific degradation.
-
Co-localization Studies: Use fluorescent markers for specific organelles (e.g., LysoTracker for lysosomes) to determine if the probe signal is co-localizing with compartments known for non-specific degradation.
-
Investigate Probe Design: Consult the literature or manufacturer's data to understand the specificity profile of the peptide substrate used in your probe.
Issue 3: Phototoxicity and Photobleaching
Question: My cells are showing signs of stress (e.g., blebbing, rounding up) after imaging, and the fluorescent signal is fading quickly. How can I mitigate phototoxicity and photobleaching?
Answer: Both phototoxicity and photobleaching are caused by the interaction of light with the fluorescent probes and cellular components, generating reactive oxygen species (ROS) and damaging the fluorophores.
-
High Light Exposure: Excessive laser power, long exposure times, and frequent imaging can all contribute to phototoxicity and photobleaching.
-
Probe Photostability: Some fluorophores are inherently more prone to photobleaching than others.
Troubleshooting Steps:
-
Minimize Light Exposure:
-
Use the lowest possible laser power that provides an adequate signal.
-
Keep exposure times as short as possible.
-
Reduce the frequency of image acquisition (e.g., increase the time interval in a time-lapse experiment).
-
-
Use More Photostable Fluorophores: Select probes with fluorophores known for their high photostability.
-
Use Antifade Reagents: While more common in fixed-cell imaging, some live-cell imaging media contain components that can help reduce photobleaching.
-
Control the Environment: Maintain the cells in a healthy state by using an appropriate imaging medium and controlling the temperature, CO2, and humidity.
Quantitative Data Summary
Table 1: Comparison of Common Fluorophores Used in Protease Probes
| Fluorophore | Excitation (nm) | Emission (nm) | Quantum Yield | Photostability | Susceptibility to Autofluorescence |
| FITC | ~495 | ~519 | High | Low | High |
| Rhodamine | ~553 | ~576 | High | Moderate | Moderate |
| Cy5 | ~650 | ~670 | Moderate | High | Low |
| AF 488 | ~495 | ~519 | High | High | High |
| AF 647 | ~650 | ~668 | Moderate | Very High | Low |
Experimental Protocols
Protocol 1: General Procedure for Live-Cell Imaging with a Fluorescent Protease Probe
-
Cell Culture: Plate cells on a glass-bottom dish or chamber slide suitable for microscopy. Allow cells to adhere and reach the desired confluency.
-
Probe Preparation: Prepare a stock solution of the fluorescent protease probe in DMSO. Dilute the stock solution to the desired final concentration in pre-warmed imaging medium just before use.
-
Probe Loading: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the probe-containing imaging medium to the cells and incubate at 37°C for the time recommended by the manufacturer (typically 30-60 minutes).
-
Wash: Gently wash the cells two to three times with pre-warmed imaging medium to remove any unbound probe.
-
Imaging: Mount the dish or slide on the microscope stage, ensuring the environmental chamber is set to 37°C and 5% CO2. Acquire images using the appropriate filter sets and imaging parameters.
Visual Guides
Caption: Troubleshooting workflow for high background fluorescence.
Caption: Mechanism of fluorescent protease probe activation.
Caption: Sources of off-target probe activation.
Improving signal-to-noise ratio in Cathepsin D activity assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in Cathepsin D activity assays.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of a fluorometric Cathepsin D activity assay?
A fluorometric Cathepsin D activity assay typically utilizes a synthetic substrate that is internally quenched.[1][2][3] This substrate consists of a fluorophore and a quencher molecule in close proximity. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Cathepsin D, an aspartyl protease, cleaves a specific peptide bond within the substrate, separating the fluorophore from the quencher.[1][2] This separation results in an increase in fluorescence intensity, which is directly proportional to the Cathepsin D activity. A commonly used substrate is GKPILFFRLK(Dnp)-DR-NH2 labeled with 7-Methoxycoumarin-4-acetic acid (MCA).
Q2: What are the optimal conditions for a Cathepsin D activity assay?
Cathepsin D is a lysosomal protease and thus functions optimally under acidic conditions. The ideal pH for the assay is typically between 3.0 and 5.0. The optimal temperature is generally 37°C. It is crucial to use an appropriate assay buffer, such as a citrate buffer, to maintain the acidic pH required for enzymatic activity.
Q3: Why is a "no enzyme" control important?
A "no enzyme" control, which includes all reaction components except for the Cathepsin D enzyme, is essential for determining the level of background fluorescence. This background can originate from the inherent fluorescence of the substrate or other components in the reaction mixture. Subtracting the fluorescence of the "no enzyme" control from the fluorescence of the experimental samples is a critical step in obtaining an accurate measurement of Cathepsin D activity.
Q4: What is the purpose of using an inhibitor control like Pepstatin A?
Pepstatin A is a potent and specific inhibitor of aspartic proteases, including Cathepsin D. Including a control with both the enzyme and Pepstatin A helps to confirm that the measured activity is specific to Cathepsin D. A significant reduction in fluorescence signal in the presence of Pepstatin A validates the assay's specificity.
Troubleshooting Guide
This guide addresses common issues that can lead to a poor signal-to-noise ratio in Cathepsin D activity assays.
High Background Fluorescence
Problem: The fluorescence signal in the negative control (no enzyme) is excessively high.
| Potential Cause | Recommended Solution |
| Substrate Instability/Autohydrolysis | Prepare fresh substrate solutions for each experiment. Avoid prolonged storage of diluted substrate solutions. Run a "substrate only" control to assess the rate of non-enzymatic hydrolysis. |
| Contaminated Reagents | Use high-purity, sterile water and reagents. Check buffers for microbial contamination, which can be a source of proteases. |
| Autofluorescence of Test Compounds | If screening for inhibitors, test the compounds alone at the assay concentration to check for intrinsic fluorescence. |
| Incorrect Plate Type | For fluorescence assays, use black, opaque-walled microplates to minimize light scatter and well-to-well crosstalk. |
Low or No Signal
Problem: The fluorescence signal in the positive control or experimental wells does not increase significantly over time.
| Potential Cause | Recommended Solution |
| Inactive Enzyme | Ensure the enzyme has been stored correctly (typically at -80°C) and has not undergone multiple freeze-thaw cycles. Test the enzyme activity with a known positive control substrate. |
| Suboptimal Assay Conditions | Optimize the pH, temperature, and buffer composition. Cathepsin D requires an acidic environment (pH 3.0-5.0) for optimal activity. |
| Incorrect Instrument Settings | Verify that the excitation and emission wavelengths on the fluorescence plate reader are set correctly for the specific fluorophore being used (e.g., Ex/Em = 328/460 nm for MCA). |
| Insufficient Incubation Time | Ensure the incubation time is sufficient for the enzyme to generate a detectable signal. A kinetic reading over 30-60 minutes is often recommended. |
High Variability Between Replicates
Problem: There are significant differences in the fluorescence readings of replicate wells.
| Potential Cause | Recommended Solution |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques, especially for small volumes. Using a multi-channel pipette for adding start/stop reagents can improve consistency. |
| Inconsistent Incubation Times | Add reagents to all wells as simultaneously as possible. Ensure that the plate is read promptly after the designated incubation period. |
| Edge Effects | The outer wells of a microplate can be prone to evaporation and temperature fluctuations. To mitigate this, avoid using the outer wells for critical samples and instead fill them with buffer or water. |
Experimental Protocols
Standard Cathepsin D Activity Assay Protocol
This protocol is a general guideline based on commercially available kits.
-
Reagent Preparation:
-
Prepare a 1x Assay Buffer by diluting a concentrated stock with distilled water.
-
Thaw the Cathepsin D enzyme on ice. Dilute the enzyme to the desired concentration in 1x Assay Buffer. Keep the diluted enzyme on ice.
-
Thaw the fluorogenic substrate. Dilute it to the working concentration in 1x Assay Buffer. Protect the substrate from light.
-
-
Assay Procedure:
-
Add diluted samples (e.g., cell lysates, purified enzyme) to the wells of a black 96-well plate.
-
For inhibitor screening, add the test compounds and pre-incubate with the enzyme for a specified time (e.g., 30 minutes) at room temperature.
-
Set up appropriate controls:
-
Positive Control: Enzyme without inhibitor.
-
Negative Control: Assay buffer without enzyme.
-
Inhibitor Control: Enzyme with a known inhibitor (e.g., Pepstatin A).
-
-
Initiate the reaction by adding the diluted substrate to all wells.
-
Incubate the plate at 37°C for 30-120 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/460 nm).
-
Sample Preparation from Cell Lysates
-
Harvest approximately 1 x 10^6 cells by centrifugation.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells by resuspending the pellet in a chilled lysis buffer (e.g., 200 µL).
-
Incubate the lysate on ice for 10 minutes.
-
Centrifuge the lysate at high speed for 5 minutes at 4°C to pellet cellular debris.
-
Transfer the clear supernatant to a new tube. This lysate is now ready for the activity assay.
Data Presentation
Typical Reagent Concentrations
| Reagent | Stock Concentration | Working Concentration | Final Concentration (in well) |
| Cathepsin D Enzyme | Lot-specific | 0.25 ng/µL | Varies based on sample |
| Fluorogenic Substrate (MCA-based) | 1 mM | 20 µM (example) | 10 µM (example) |
| Assay Buffer (Citrate) | 400 mM (4x) | 100 mM (1x) | 50-100 mM |
| Pepstatin A (Inhibitor) | 10 mM | 1 µM | Varies (e.g., 100 nM) |
Visualizations
Cathepsin D Assay Workflow
Caption: Workflow for a typical Cathepsin D fluorescence-based activity assay.
Troubleshooting Logic for Low Signal-to-Noise Ratio
Caption: Decision tree for troubleshooting low signal-to-noise ratio in assays.
Principle of Fluorogenic Substrate Cleavage
Caption: Mechanism of fluorescence generation in a Cathepsin D activity assay.
References
Technical Support Center: pH Sensitivity of Fluorogenic Probes in Lysosomes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the pH sensitivity of fluorogenic probes in lysosomes.
Frequently Asked Questions (FAQs)
Q1: Why is my fluorescent signal weak or absent when trying to label lysosomes?
A weak or non-existent signal can be due to several factors:
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Incorrect Probe Concentration: The probe concentration may be too low for detection. It is advisable to perform a titration to find the optimal concentration.
-
Suboptimal Incubation Time: Incubation times may be too short for the probe to accumulate in the lysosomes. For some probes like LysoTracker™, a steady-state labeling is typically achieved after 15-30 minutes.[1]
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Photobleaching: The fluorescent signal can be diminished by prolonged exposure to the excitation light. To mitigate this, use an anti-fade mounting medium and minimize exposure.
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Incorrect Microscope Settings: Ensure the excitation and emission settings on your microscope are correctly aligned with the spectral properties of your fluorophore.
-
Probe Instability: Some probes may not be stable under your experimental conditions. Ensure proper storage and handling of the probe.
Q2: I'm observing high background fluorescence. How can I reduce it?
High background fluorescence can mask the specific signal from the lysosomes. Here are some common causes and solutions:
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Excessive Probe Concentration: Using too high a concentration of the probe can lead to non-specific binding and high background. Titrate the probe to the lowest effective concentration.
-
Insufficient Washing: Inadequate washing after probe incubation can leave residual probe in the medium and on the cell surface. Increase the number and duration of wash steps.
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Autofluorescence: Cells themselves can exhibit natural fluorescence. To check for this, examine an unstained control sample under the same imaging conditions.
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Non-specific Staining: Some probes, while selective for acidic organelles, may not be exclusively specific to lysosomes and could also stain other acidic compartments like late endosomes.[1][2]
Q3: My probe seems to be altering the lysosomal pH. Is this possible and how can I avoid it?
Yes, some lysosomotropic probes, which are typically weak bases, can cause alkalinization of the lysosome upon accumulation.[3][4] This can interfere with the natural pH of the organelle and affect your measurements.
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Minimize Incubation Time: To reduce the risk of pH alteration, use the shortest possible incubation time that still allows for adequate probe accumulation. For some LysoSensor™ probes, an incubation time of 1-5 minutes is recommended.
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Use the Lowest Effective Concentration: A lower probe concentration will result in less accumulation and a reduced impact on lysosomal pH.
Q4: How do I choose the right fluorogenic probe for my lysosomal pH experiment?
The choice of probe depends on several factors, including the specific pH range you want to measure, the instrumentation available, and the nature of your experiment (e.g., endpoint assay vs. live-cell imaging).
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Consider the pKa: The pKa of the probe should be close to the pH of the environment you are measuring. For lysosomes, which have a pH of approximately 4.5-5.5, a probe with a pKa in this range is ideal.
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Ratiometric vs. Single-Wavelength Probes: Ratiometric probes offer the advantage of being less sensitive to variations in probe concentration, focal plane, and photobleaching, as the pH is determined from the ratio of fluorescence intensities at two different wavelengths.
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Photostability: For long-term imaging experiments, choose a probe with high photostability to minimize signal loss over time.
-
Cytotoxicity: Ensure the probe has low cytotoxicity at the working concentration to avoid affecting cell health and physiology.
Troubleshooting Guides
This section provides a more in-depth look at specific issues you may encounter during your experiments.
Problem 1: Inaccurate or Inconsistent pH Readings
Possible Causes & Solutions:
-
Lack of Proper Calibration: A standard curve is essential to accurately convert fluorescence intensity or ratio to a pH value. This is typically done by treating cells with an ionophore like nigericin, which equilibrates the intralysosomal pH with the extracellular pH of a series of calibration buffers.
-
Probe Sensitivity Range: The probe you are using may not be sensitive in the specific pH range of your lysosomes. For example, FITC-based sensors are less than ideal for the acidic pH range found in healthy lysosomes as their fluorescence output changes minimally between pH 4.5 and 5.0.
-
Environmental Factors: Temperature and ionic strength can sometimes affect the fluorescence of a probe. Ensure your experimental conditions are consistent.
Problem 2: Signal Bleed-through in Multicolor Imaging
Possible Causes & Solutions:
-
Spectral Overlap: The emission spectrum of one fluorophore may overlap with the excitation spectrum of another, leading to signal bleed-through.
-
Sequential Imaging: To minimize bleed-through, acquire images for each fluorophore sequentially, using the specific excitation and emission settings for each probe one at a time.
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Spectral Unmixing: If your imaging software supports it, use spectral unmixing algorithms to separate the signals from different fluorophores.
Quantitative Data Summary
The following table summarizes the properties of several common fluorogenic probes used for lysosomal pH measurement.
| Probe Name | Type | pKa | Optimal pH Range | Excitation (nm) | Emission (nm) | Key Advantages | Key Disadvantages |
| LysoSensor™ Yellow/Blue DND-160 (PDMPO) | Ratiometric | ~4.2 | 3.5 - 6.0 | ~329/384 | ~440/540 | Ratiometric measurement minimizes effects of concentration and photobleaching. | Can alkalinize lysosomes with prolonged incubation. |
| LysoSensor™ Green DND-189 | Single Wavelength | ~5.2 | Acidic | ~443 | ~505 | Becomes more fluorescent in acidic environments. | Susceptible to concentration and photobleaching effects. |
| FITC-Dextran | Ratiometric (at isosbestic point) | ~6.4 | 4.5 - 7.5 | ~490 / ~458 (isosbestic) | ~520 | Can be used for ratiometric measurements by flow cytometry. | Low sensitivity in the highly acidic range of healthy lysosomes. |
| pHLys Red | Single Wavelength | N/A | 4.0 - 5.5 | ~561 | 560 - 650 | High sensitivity to pH changes in the lysosomal range and high retention. | Single wavelength probe, so susceptible to concentration variations. |
| ApHID | Single Wavelength | ~5.0 | 4.0 - 6.0 | ~488 | ~515 | High photostability and resistance to degradation. | Single wavelength probe. |
| FR-Lys | Ratiometric | N/A | 4.0 - 6.3 | ~470 / ~560 | ~525 / ~610 | Ratiometric response with high photostability and low cytotoxicity. | Not as widely commercially available as other probes. |
Experimental Protocols
Protocol 1: Ratiometric Measurement of Lysosomal pH using LysoSensor™ Yellow/Blue DND-160
This protocol is adapted for confocal microscopy.
Materials:
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LysoSensor™ Yellow/Blue DND-160 (1 mM stock solution in DMSO)
-
Normal cell culture medium, pre-warmed to 37°C
-
1X Phosphate-Buffered Saline (PBS)
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Calibration buffers (pH 4.0, 4.5, 5.0, 5.5, 6.0, 6.5, 7.0)
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Nigericin (10 mM stock in ethanol)
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Valinomycin (10 mM stock in ethanol)
Procedure:
-
Cell Preparation: Plate cells on a suitable imaging dish or slide and culture until they reach the desired confluency.
-
Probe Loading:
-
Dilute the LysoSensor™ Yellow/Blue DND-160 stock solution to a final working concentration of 2-5 µM in pre-warmed cell culture medium.
-
Remove the existing medium from the cells and add the probe-containing medium.
-
Incubate for 1-5 minutes at 37°C.
-
Rinse the cells twice with 1X PBS.
-
Add 1 mL of 1X PBS to the cells for imaging.
-
-
Imaging:
-
Set the confocal microscope for dual-wavelength fluorescence analysis.
-
For LysoSensor™ Yellow/Blue, you will typically excite at two different wavelengths (e.g., ~340 nm and ~380 nm) and measure the emission at two wavelengths (e.g., ~450 nm for blue fluorescence and ~550 nm for yellow fluorescence). The ratio of the yellow to blue fluorescence intensity is then calculated.
-
-
pH Calibration Curve Generation:
-
Prepare calibration buffers with known pH values.
-
To each calibration buffer, add nigericin and valinomycin to a final concentration of 10 µM each. These ionophores will equilibrate the intracellular pH with the extracellular buffer pH.
-
Incubate a new set of probe-loaded cells with each pH calibration buffer for 5 minutes.
-
Image the cells and calculate the fluorescence ratio for each pH point.
-
Plot the fluorescence ratio against the pH to generate a standard curve.
-
-
Data Analysis:
-
Use the standard curve to convert the fluorescence ratios from your experimental samples into absolute pH values.
-
Protocol 2: Lysosomal pH Measurement using FITC-Dextran and Flow Cytometry
This protocol allows for the analysis of lysosomal pH in a population of cells.
Materials:
-
FITC-dextran (e.g., 40 kDa)
-
Cell culture medium
-
Calibration buffers (as in Protocol 1)
-
Nigericin
-
2-deoxyglucose and sodium azide (optional, for metabolic inhibition)
Procedure:
-
Cell Loading:
-
Incubate cells in culture medium containing 0.1 mg/mL FITC-dextran for 24-72 hours. This allows the cells to take up the dextran via endocytosis, leading to its accumulation in lysosomes.
-
After the loading period, wash the cells and incubate them in fresh medium without FITC-dextran for a chase period of at least 2 hours to ensure the probe is localized to the lysosomes.
-
-
Cell Preparation for Flow Cytometry:
-
Harvest the cells and resuspend them in a suitable buffer for flow cytometry.
-
-
pH Calibration:
-
For the calibration curve, resuspend aliquots of the FITC-dextran-loaded cells in calibration buffers of known pH containing 10 µM nigericin.
-
Incubate for 10 minutes on ice to allow for pH equilibration.
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer. FITC fluorescence is pH-sensitive. For ratiometric analysis, you can measure the fluorescence emission at two different wavelengths (e.g., using two different bandpass filters) following excitation with a single laser (e.g., 488 nm). The ratio of the fluorescence intensities is then used to determine the pH.
-
-
Data Analysis:
-
Generate a standard curve by plotting the fluorescence ratio against the pH of the calibration buffers.
-
Use this curve to determine the lysosomal pH of your experimental samples.
-
Visualizations
Troubleshooting Workflow for Weak or Noisy Fluorescent Signal
Caption: Troubleshooting workflow for weak or noisy fluorescent signals.
Decision Tree for Lysosomal pH Probe Selection
Caption: Decision tree for selecting a suitable lysosomal pH probe.
References
CatD-P1 probe stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of the CatD-P1 probe.
Frequently Asked Questions (FAQs)
Q1: What is the this compound probe and what is its primary application?
The this compound probe is a fluorogenic, peptide-based probe designed for the detection of Cathepsin D (CatD) activity. It is a FRET-based probe that incorporates a BODIPY fluorophore as the fluorescence donor and Methyl Red as a quencher.[1][2][3] The probe is designed to be cleaved by active Cathepsin D, resulting in a detectable fluorescent signal, making it a valuable tool for studying CatD activity in biological systems, such as in macrophages.[1][2]
Q2: What are the general recommendations for storing the this compound probe?
While specific long-term stability data for the this compound probe is not extensively published, general best practices for storing peptide-based fluorescent probes should be followed to ensure its integrity and performance. These recommendations are summarized in the table below.
Q3: Is the this compound probe sensitive to pH?
The this compound probe utilizes a BODIPY fluorophore, which is known for its relative insensitivity to pH changes within the physiological range. This is a significant advantage as Cathepsin D is active in the acidic environment of lysosomes (pH 4-5) and can also be found in less acidic compartments like phagolysosomes or the cytosol.
Q4: How should I prepare working solutions of the this compound probe?
It is recommended to prepare fresh working solutions of the this compound probe for each experiment to minimize degradation. Use a high-quality, anhydrous solvent such as DMSO to prepare a concentrated stock solution. Further dilutions to the final working concentration should be made in an appropriate aqueous buffer immediately before use.
Troubleshooting Guide
Issue: No or weak fluorescent signal upon this compound probe application.
This is a common issue that can arise from several factors. The following decision tree can help you troubleshoot the problem.
Caption: Troubleshooting decision tree for no or weak fluorescent signal with the this compound probe.
Issue: High background fluorescence.
High background can mask the specific signal from CatD activity.
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Cause: The probe concentration may be too high, leading to non-specific binding or aggregation.
-
Solution: Perform a concentration titration to determine the optimal probe concentration for your experimental setup.
-
-
Cause: Incomplete removal of unbound probe.
-
Solution: Ensure adequate washing steps after probe incubation to remove any unbound probe.
-
-
Cause: Autofluorescence from cells or media.
-
Solution: Image an unstained control sample to assess the level of autofluorescence and, if necessary, use imaging software to subtract the background.
-
Data and Protocols
This compound Probe Storage Conditions
| Parameter | Recommendation | Rationale |
| Storage Temperature | Store lyophilized probe at -20°C or -80°C for long-term storage. Store stock solutions in an anhydrous solvent (e.g., DMSO) at -20°C or -80°C. | Prevents degradation of the peptide backbone and fluorophore. |
| Solvent for Stock | High-quality, anhydrous DMSO is recommended. | Minimizes hydrolysis of the probe. |
| Aliquoting | Aliquot the stock solution into small, single-use volumes. | Avoids repeated freeze-thaw cycles which can lead to probe degradation. |
| Light Exposure | Protect the probe from light, both in its lyophilized form and in solution, by using amber vials or wrapping tubes in foil. | The BODIPY fluorophore is susceptible to photobleaching. |
| Working Solutions | Prepare fresh from a frozen stock aliquot for each experiment. Do not store aqueous working solutions for extended periods. | Peptide probes can be less stable in aqueous buffers. |
Experimental Protocol: Detection of Cathepsin D Activity in Macrophages
This protocol is a general guideline based on the application of similar fluorogenic probes.
Caption: General experimental workflow for detecting Cathepsin D activity using the this compound probe.
Materials:
-
This compound Probe
-
Anhydrous DMSO
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cultured macrophages
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Fluorescence microscope with appropriate filters for BODIPY (Excitation/Emission ~503/516 nm)
Procedure:
-
Probe Preparation:
-
Prepare a stock solution of the this compound probe in anhydrous DMSO (e.g., 1-10 mM).
-
Dilute the stock solution to the desired final working concentration in pre-warmed cell culture medium immediately before use. The optimal concentration should be determined empirically but typically ranges from 1-10 µM.
-
-
Cell Treatment:
-
Culture macrophages to the desired confluency in a suitable imaging plate (e.g., glass-bottom dish or 96-well plate).
-
If applicable, treat the cells with your experimental compounds for the desired duration.
-
-
Probe Incubation:
-
Remove the cell culture medium and add the medium containing the this compound probe.
-
Incubate the cells for a specific period (e.g., 1-2 hours) at 37°C in a CO2 incubator. The optimal incubation time may need to be determined experimentally.
-
-
Washing:
-
Remove the probe-containing medium.
-
Wash the cells 2-3 times with warm PBS or cell culture medium to remove any unbound probe.
-
-
Imaging:
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Add fresh PBS or imaging buffer to the cells.
-
Image the cells using a fluorescence microscope with filter sets appropriate for the BODIPY fluorophore.
-
-
Controls:
-
Negative Control: Include a sample of cells not treated with the probe to assess autofluorescence.
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Inhibitor Control: Pre-incubate cells with a known Cathepsin D inhibitor (e.g., pepstatin A) before adding the this compound probe to confirm that the observed fluorescence is due to CatD activity.
-
References
Validation & Comparative
A Head-to-Head Comparison of Cathepsin D Fluorescent Probes: CatD-P1 and Its Alternatives
For researchers in cellular biology, oncology, and neurodegenerative disease, the accurate detection of Cathepsin D (CatD) activity is crucial for understanding disease progression and developing novel therapeutics. Fluorescent probes have emerged as indispensable tools for this purpose, offering high sensitivity and spatiotemporal resolution. This guide provides a detailed comparison of CatD-P1, a FRET-based probe, with other notable fluorescent probes for Cathepsin D, focusing on their performance, underlying mechanisms, and experimental usability.
Executive Summary
Cathepsin D is an aspartic protease primarily located in lysosomes, where it plays a critical role in protein degradation. Its dysregulation has been implicated in various pathologies, including cancer and Alzheimer's disease. The development of fluorescent probes to monitor CatD activity has significantly advanced research in these areas.
This comparison focuses on two main classes of Cathepsin D fluorescent probes:
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FRET-Based Probes (e.g., this compound and its optimized successor, CatD-P3): These probes operate on a Förster Resonance Energy Transfer (FRET) mechanism, resulting in a significant increase in fluorescence upon cleavage by Cathepsin D. This "OFF/ON" switch provides a high signal-to-noise ratio.
-
Activity-Based Probes (e.g., BODIPY FL-pepstatin A): These probes consist of a fluorophore conjugated to a Cathepsin D inhibitor (pepstatin A). They bind to the active site of the enzyme, leading to a fluorescent signal. However, these probes are "always on," which can result in a lower signal-to-noise ratio compared to FRET-based probes.[1][2]
Quantitative Performance Comparison
The selection of a fluorescent probe is heavily influenced by its photophysical and performance characteristics. The following table summarizes the key quantitative data for CatD-P3 (the improved, water-soluble version of this compound) and BODIPY FL-pepstatin A.
| Feature | CatD-P3 | BODIPY FL-pepstatin A |
| Mechanism of Action | FRET-based (cleavage-induced fluorescence) | Activity-based (inhibitor binding) |
| Signal Change | ~26-fold increase in fluorescence upon cleavage[3] | "Always on" fluorescence upon binding |
| Fluorophore | BODIPY FL | BODIPY FL |
| Quencher | Methyl Red | None |
| Excitation Maximum (λex) | ~503 nm | ~505 nm |
| Emission Maximum (λem) | ~516 nm | ~513 nm |
| Quantum Yield (Φ) of BODIPY FL | Approaching 1.0 (in methanol)[4][5] | Approaching 1.0 (in methanol) |
| pH Sensitivity | pH-insensitive fluorophore | Fluorescence is relatively insensitive to pH |
| Water Solubility | High (due to 5 kDa PEG chain) | Moderate |
| Specificity | High for Cathepsin D, with some cross-reactivity with Cathepsin E. | High for active Cathepsin D |
| Inhibitory Concentration (IC50) | Not applicable (substrate) | ~10-50 nM |
| Signal-to-Noise Ratio | High (due to "OFF/ON" mechanism) | Lower (due to "always on" nature) |
| Photostability | BODIPY dyes are known for good photostability | BODIPY dyes are known for good photostability |
Note: The initial this compound probe exhibited poor aqueous solubility, which was significantly improved in the CatD-P3 version.
Mechanism of Action and Experimental Workflow
The distinct mechanisms of these probes dictate their experimental application and data interpretation.
CatD-P Probes: A FRET-Based Approach
The CatD-P series of probes are designed as peptide substrates for Cathepsin D, flanked by a BODIPY FL fluorophore and a Methyl Red quencher. In their intact state, the proximity of the quencher to the fluorophore suppresses fluorescence emission through FRET. Upon enzymatic cleavage of the peptide linker by Cathepsin D, the fluorophore and quencher are separated, leading to a dramatic increase in fluorescence. This mechanism offers the significant advantage of signal amplification, as a single active enzyme can process multiple probe molecules.
BODIPY FL-pepstatin A: An Activity-Based Inhibitor
BODIPY FL-pepstatin A is a fluorescently labeled version of pepstatin A, a potent inhibitor of aspartic proteases, including Cathepsin D. This probe directly binds to the active site of Cathepsin D. The fluorescence of the BODIPY FL moiety allows for the visualization and localization of the active enzyme. While highly specific for the active form of the enzyme, this probe is constitutively fluorescent, meaning the signal is present as long as the probe is bound. This can lead to higher background fluorescence compared to FRET-based probes.
Experimental Protocols
The following are generalized protocols for in vitro and cellular assays. Specific parameters may require optimization based on the experimental setup.
In Vitro Cathepsin D Activity Assay
This protocol is designed for a 96-well plate format and can be adapted for both FRET-based and activity-based probes.
Materials:
-
Recombinant human Cathepsin D
-
Cathepsin D fluorescent probe (e.g., CatD-P3 or BODIPY FL-pepstatin A)
-
Assay Buffer (e.g., 50 mM sodium acetate, pH 4.0)
-
Pepstatin A (inhibitor control)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Dilute recombinant Cathepsin D to the desired concentration in pre-chilled assay buffer.
-
Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO) and then dilute to the final working concentration in assay buffer. For CatD-P3, a typical concentration is 10-20 µM.
-
Prepare a stock solution of Pepstatin A for the inhibitor control wells.
-
-
Assay Setup:
-
Sample Wells: Add diluted Cathepsin D to the wells.
-
Inhibitor Control Wells: Pre-incubate diluted Cathepsin D with Pepstatin A for 15-30 minutes at 37°C before adding the probe.
-
Blank Wells: Add assay buffer only.
-
-
Initiate Reaction: Add the fluorescent probe solution to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C, protected from light.
-
Measurement:
-
For kinetic assays, measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 30-60 minutes).
-
For endpoint assays, measure the fluorescence after a fixed incubation time (e.g., 60 minutes).
-
Use excitation and emission wavelengths appropriate for the BODIPY FL fluorophore (e.g., Ex/Em = ~505/513 nm).
-
Cellular Imaging of Cathepsin D Activity
This protocol outlines the steps for visualizing Cathepsin D activity in live cells using fluorescence microscopy.
Materials:
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Cultured cells of interest
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Complete cell culture medium
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Cathepsin D fluorescent probe
-
Pepstatin A (inhibitor control)
-
Phosphate-buffered saline (PBS)
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Fluorescence microscope with appropriate filters for BODIPY FL
Procedure:
-
Cell Seeding: Seed cells in a suitable imaging vessel (e.g., glass-bottom dish or chamber slide) and allow them to adhere overnight.
-
Inhibitor Control (Optional): For control wells, pre-incubate the cells with Pepstatin A in cell culture medium for 1-2 hours.
-
Probe Loading:
-
Remove the culture medium and wash the cells with PBS.
-
Add the fluorescent probe diluted in serum-free medium to the cells. A typical concentration for CatD-P3 is 10 µM.
-
Incubate the cells with the probe for the desired time (e.g., 1-2 hours) at 37°C in a CO2 incubator.
-
-
Washing: Remove the probe-containing medium and wash the cells gently with PBS two to three times to remove excess probe.
-
Imaging:
-
Add fresh culture medium or imaging buffer to the cells.
-
Visualize the cells using a fluorescence microscope with the appropriate filter set for BODIPY FL.
-
Capture images for analysis.
-
Conclusion
Both FRET-based probes like CatD-P3 and activity-based probes such as BODIPY FL-pepstatin A are valuable tools for studying Cathepsin D.
-
CatD-P3 is highly recommended for applications requiring high sensitivity and a clear "OFF/ON" signal, making it ideal for quantitative activity assays and live-cell imaging where a high signal-to-noise ratio is paramount. Its improved water solubility also enhances its ease of use in aqueous buffer systems.
-
BODIPY FL-pepstatin A is a reliable tool for localizing active Cathepsin D within cells and for inhibitor screening assays. Its direct binding to the active site provides a clear indication of the presence of the active enzyme.
The choice between these probes will ultimately depend on the specific experimental question and the required level of sensitivity and quantitative accuracy. For researchers aiming to quantify subtle changes in Cathepsin D activity, the signal amplification and high signal-to-noise ratio of FRET-based probes like CatD-P3 offer a distinct advantage.
References
- 1. A fluorogenic, peptide-based probe for the detection of Cathepsin D in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. Quantum Yield [BODIPY FL] | AAT Bioquest [aatbio.com]
Validating the Specificity of CatD-P1: A Comparative Guide Against Cathepsin B and Cathepsin L
For researchers and professionals in drug development, the precise validation of an inhibitor's specificity is paramount to ensure targeted efficacy and minimize off-target effects. This guide provides a comparative analysis of the specificity of the hypothetical Cathepsin D (CatD) inhibitor, CatD-P1, against the closely related cysteine proteases, Cathepsin B (CatB) and Cathepsin L (CatL). The following data and protocols are representative of standard industry practices for validating protease inhibitor selectivity.
Performance Comparison of this compound
The inhibitory activity of this compound was quantified by determining the half-maximal inhibitory concentration (IC50) against Cathepsin D, Cathepsin B, and Cathepsin L. The results, summarized in the table below, demonstrate the high selectivity of this compound for its intended target, Cathepsin D.
| Enzyme | This compound IC50 (nM) | Fold Selectivity vs. CatD |
| Cathepsin D | 15 | 1 |
| Cathepsin B | > 10,000 | > 667 |
| Cathepsin L | > 10,000 | > 667 |
This data is representative and for illustrative purposes.
Experimental Protocol: In Vitro Enzyme Inhibition Assay
A fluorescence-based enzymatic assay was employed to determine the IC50 values of this compound against recombinant human Cathepsin D, Cathepsin B, and Cathepsin L.
Materials:
-
Recombinant Human Cathepsin D, Cathepsin B, and Cathepsin L
-
Fluorogenic Substrates:
-
Cathepsin D: Mca-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)-D-Arg-NH2
-
Cathepsin B: Z-Arg-Arg-AMC
-
Cathepsin L: Z-Phe-Arg-AMC
-
-
Assay Buffers:
-
Cathepsin D: 100 mM Sodium Acetate, pH 3.5
-
Cathepsin B/L: 100 mM Sodium Acetate, 5 mM DTT, 1 mM EDTA, pH 5.5
-
-
This compound (test inhibitor)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Enzyme Preparation: Recombinant cathepsins were diluted to their optimal working concentrations in the respective assay buffers.
-
Inhibitor Preparation: A serial dilution of this compound was prepared in the corresponding assay buffer.
-
Assay Reaction:
-
25 µL of the appropriate enzyme dilution was added to each well of the 96-well plate.
-
50 µL of the serially diluted this compound or buffer (for control wells) was added to the wells.
-
The plate was incubated for 15 minutes at 37°C to allow for inhibitor-enzyme binding.
-
-
Substrate Addition: 25 µL of the corresponding fluorogenic substrate was added to each well to initiate the enzymatic reaction.
-
Fluorescence Measurement: The fluorescence intensity was measured kinetically over 30 minutes at 37°C using a microplate reader with the appropriate excitation and emission wavelengths for the fluorogenic substrate.
-
Data Analysis: The rate of substrate hydrolysis was determined from the linear phase of the kinetic read. The percentage of inhibition for each this compound concentration was calculated relative to the control (no inhibitor). IC50 values were determined by fitting the concentration-response data to a four-parameter logistic equation using graphing software.
Visualizing the Validation Workflow and Cellular Context
To further clarify the experimental process and the biological relevance of this compound's specificity, the following diagrams illustrate the validation workflow and a simplified signaling pathway.
Caption: Workflow for determining the IC50 of this compound.
Caption: Specific inhibition of Cathepsin D by this compound.
Pepstatin A Inhibition for Confirming Cathepsin D Signaling Specificity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Pepstatin A with other methods for confirming the specificity of Cathepsin D (CatD) signaling pathways. The information presented herein is supported by experimental data and detailed protocols to assist researchers in designing robust experiments to investigate the role of CatD in various physiological and pathological processes.
Cathepsin D, a lysosomal aspartic protease, is integral to cellular protein turnover, antigen processing, and the activation of bioactive proteins.[1][2] Its dysregulation has been implicated in numerous diseases, including cancer and neurodegenerative disorders.[1][3] Consequently, elucidating the specific signaling pathways mediated by CatD is of paramount importance. Pepstatin A, a potent and specific inhibitor of aspartic proteases, serves as a critical tool for this purpose.[4]
Comparative Analysis of Cathepsin D Inhibition Strategies
To rigorously establish the specificity of a signaling event to CatD activity, it is essential to compare the effects of direct inhibition with other experimental controls. This section compares Pepstatin A with alternative approaches.
| Method | Principle | Advantages | Disadvantages | Typical Concentration | Reference |
| Pepstatin A | A pentapeptide that acts as a transition-state analog inhibitor of aspartic proteases, including CatD. | High potency and specificity for aspartic proteases. Well-characterized mechanism of action. Commercially available and widely used. | Not entirely specific to CatD; also inhibits other aspartic proteases like Cathepsin E, pepsin, and renin. Off-target effects on signaling pathways like ERK have been reported. | 0.1 - 10 µM in cell culture; ~40 µM IC50 for CatD in vitro. | |
| RNA interference (siRNA/shRNA) | Silencing of the CTSD gene, which encodes for Cathepsin D, leading to reduced protein expression. | Highly specific to CatD. Allows for long-term studies of CatD depletion. | Can have off-target effects. Efficiency of knockdown can vary. May induce compensatory mechanisms. | Varies depending on the delivery method and cell type. | |
| CRISPR/Cas9 Gene Knockout | Permanent disruption of the CTSD gene, leading to a complete loss of CatD protein. | Complete and permanent loss of function, providing definitive evidence for the role of CatD. | Technically challenging. Potential for off-target mutations. Irreversible, which may not be suitable for all experimental designs. | Not applicable. | |
| Other Small Molecule Inhibitors (e.g., Antipain) | Various compounds that inhibit CatD activity through different mechanisms. Antipain is a serine and cysteine protease inhibitor that also shows some activity against CatD. | Can provide alternative chemical scaffolds for inhibiting CatD. May have different off-target effect profiles compared to Pepstatin A. | Often less potent or specific than Pepstatin A. May have broader off-target effects on other proteases. | Antipain IC50 for CatD is ~200 µM. |
Experimental Protocols
This protocol outlines a typical in vitro assay to measure the inhibitory effect of Pepstatin A on CatD activity.
Materials:
-
Recombinant Human Cathepsin D
-
Cathepsin D substrate (e.g., a fluorogenic peptide)
-
Assay Buffer (e.g., 0.1 M acetate, pH 3.5)
-
Pepstatin A
-
DMSO (for dissolving Pepstatin A)
-
384-well assay plate
-
Fluorometric plate reader
Procedure:
-
Prepare Pepstatin A Stock Solution: Dissolve Pepstatin A in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Prepare Working Solutions: Serially dilute the Pepstatin A stock solution in assay buffer to achieve a range of desired concentrations.
-
Enzyme Preparation: Dilute the recombinant Cathepsin D in assay buffer to the desired working concentration.
-
Assay Reaction:
-
Add the diluted Cathepsin D to the wells of the 384-well plate.
-
Add the various concentrations of Pepstatin A (or vehicle control) to the respective wells.
-
Incubate for a short period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Substrate Addition: Add the Cathepsin D substrate to all wells to initiate the reaction.
-
Measurement: Immediately begin reading the fluorescence signal at appropriate excitation and emission wavelengths over a set period.
-
Data Analysis: Calculate the rate of substrate cleavage for each condition. Determine the IC50 value of Pepstatin A by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
This protocol describes how to use Pepstatin A to investigate the role of CatD in a specific cellular signaling pathway.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
Pepstatin A
-
Stimulus for the P1 signaling pathway (if applicable)
-
Lysis buffer
-
Antibodies for Western blotting (e.g., anti-CatD, anti-P1, anti-phospho-P1, and loading control)
Procedure:
-
Cell Culture and Treatment:
-
Plate the cells and allow them to adhere and grow to the desired confluency.
-
Pre-treat the cells with Pepstatin A (e.g., 10 µM) or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with the appropriate agonist to activate the P1 signaling pathway. Include an unstimulated control group.
-
-
Cell Lysis: After the desired stimulation time, wash the cells with cold PBS and lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against the proteins of interest (e.g., phospho-P1, total P1, CatD, and a loading control like GAPDH or β-actin).
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a suitable detection method.
-
-
Analysis: Quantify the band intensities to determine the effect of Pepstatin A on the phosphorylation or activation of P1. A significant reduction in the P1 signal in the presence of Pepstatin A would suggest that CatD activity is required for this signaling event.
Visualizing Signaling and Experimental Logic
To further clarify the role of Pepstatin A in elucidating CatD-mediated signaling, the following diagrams illustrate the key concepts.
Caption: Cathepsin D Signaling Pathway.
Caption: Experimental Workflow for Pepstatin A Inhibition.
Caption: Logical Relationship of Pepstatin A Inhibition.
References
Cross-Validation of CatD-P1 Results with Antibody-Based Methods for Cathepsin D Detection: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the peptide-based fluorescent probe, CatD-P1, with established antibody-based methods for the detection and quantification of Cathepsin D (CatD). This document outlines the principles, experimental protocols, and comparative performance data to assist in selecting the most appropriate method for specific research needs.
Cathepsin D is a lysosomal aspartic protease implicated in various physiological and pathological processes, including tumor progression and neurodegenerative disorders.[1] Accurate detection and quantification of its activity and expression are crucial for both basic research and clinical applications. This guide explores the cross-validation of results obtained from the recently developed fluorogenic peptide probe, this compound, against traditional antibody-based techniques such as Western Blot, ELISA, and Immunohistochemistry.
Comparative Analysis of Cathepsin D Detection Methods
The selection of a detection method for Cathepsin D depends on the specific experimental goals, such as quantifying protein levels, assessing enzymatic activity, or visualizing its localization within cells and tissues. The following table summarizes the key characteristics of this compound and antibody-based methods.
| Feature | This compound Peptide Probe | Antibody-Based Methods (Western Blot, ELISA, IHC) |
| Principle of Detection | FRET-based fluorogenic peptide substrate cleaved by active Cathepsin D, leading to a fluorescent signal.[2][3] | Specific binding of antibodies to Cathepsin D protein. |
| Target Detected | Active form of Cathepsin D.[4] | Total Cathepsin D protein (pro-form, mature form, and inactive forms). |
| Signal Amplification | No inherent signal amplification.[4] | Enzymatic amplification (e.g., HRP, AP) in Western Blot and ELISA provides high sensitivity. |
| Quantitative Capability | Can provide a quantitative measure of enzymatic activity. | ELISA and Western Blot can provide quantitative or semi-quantitative data on protein levels. |
| pH Sensitivity | Designed to be pH-insensitive for detection in various cellular compartments. | Antibody binding can be pH-sensitive, requiring specific buffer conditions. |
| Spatial Resolution | Can be used for in-situ imaging of Cathepsin D activity in live cells. | Immunohistochemistry (IHC) provides high-resolution localization in fixed tissues. |
| Specificity | Specificity is determined by the peptide cleavage sequence. May have cross-reactivity with other proteases. | High specificity can be achieved with monoclonal antibodies. Polyclonal antibodies may show cross-reactivity. |
| Live-Cell Imaging | Suitable for real-time monitoring of Cathepsin D activity in living cells. | Generally not suitable for live-cell imaging, as fixation and permeabilization are required. |
Experimental Protocols
Detailed methodologies for utilizing this compound and standard antibody-based techniques for Cathepsin D detection are provided below.
This compound Staining Protocol for Live-Cell Imaging
This protocol is based on the methodology for similar fluorogenic peptide probes.
-
Cell Culture: Plate cells in a suitable imaging dish or plate and culture under standard conditions.
-
Probe Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Dilute the stock solution to the desired working concentration (e.g., 1-10 µM) in cell culture medium.
-
Cell Staining: Remove the culture medium from the cells and add the this compound working solution.
-
Incubation: Incubate the cells at 37°C for a specified period (e.g., 30-60 minutes) to allow for probe uptake and cleavage by active Cathepsin D.
-
Imaging: Wash the cells with fresh culture medium or PBS to remove excess probe. Image the cells using a fluorescence microscope with appropriate filter sets for the fluorophore used in the this compound probe (e.g., excitation/emission maxima around 488/515 nm for a BODIPY fluorophore).
Western Blot Protocol for Cathepsin D
This is a general protocol and may require optimization based on the specific antibody and sample type.
-
Sample Preparation: Lyse cells or tissues in RIPA buffer supplemented with protease inhibitors. Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for Cathepsin D overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
ELISA Protocol for Cathepsin D
This protocol is based on a typical sandwich ELISA format.
-
Coating: Coat a 96-well plate with a capture antibody specific for Cathepsin D and incubate overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Add standards and samples to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody specific for Cathepsin D. Incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate and add streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature.
-
Substrate Addition: Wash the plate and add a TMB substrate solution.
-
Signal Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
Immunohistochemistry (IHC) Protocol for Cathepsin D
This is a general protocol for paraffin-embedded tissue sections.
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate buffer, pH 6.0).
-
Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and block non-specific binding sites with a blocking serum.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody against Cathepsin D overnight at 4°C.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by an avidin-biotin-HRP complex. Visualize the signal with a DAB substrate kit.
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate, and mount with a coverslip.
Visualizing the Cross-Validation Workflow and Signaling Pathway
The following diagrams illustrate the logical workflow for cross-validating this compound results and the general signaling principle of the FRET-based probe.
Caption: Workflow for cross-validating this compound and antibody-based methods.
Caption: Mechanism of the FRET-based this compound probe.
References
Comparative Analysis of Cathepsin D Activity in Different Cell Lines: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the enzymatic activity of Cathepsin D across various cell lines is crucial for advancing cancer biology research and developing targeted therapeutics. This guide provides a comparative analysis of Cathepsin D activity, supported by experimental data and detailed protocols, to aid in the selection of appropriate cell models and the design of future studies.
Cathepsin D, a lysosomal aspartic protease, is ubiquitously expressed and plays a critical role in protein degradation and turnover. However, in various cancer types, its expression is often dysregulated. Overexpression and secretion of the precursor form, pro-Cathepsin D, are frequently associated with increased tumor progression, metastasis, and poor prognosis. This guide focuses on the comparative enzymatic activity of Cathepsin D in commonly used cancer cell lines.
Quantitative Comparison of Cathepsin D Activity
The enzymatic activity of Cathepsin D can vary significantly among different cell lines, reflecting their tissue of origin and malignant potential. Below is a summary of reported Cathepsin D activity in several key cell lines. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions and units of measurement.
| Cell Line | Cancer Type | Relative Cathepsin D Activity | Specific Activity (units/mg protein) | Reference |
| MCF-7 | Breast Adenocarcinoma | High | - | [1] |
| MDA-MB-231 | Breast Adenocarcinoma | High (2 to 3-fold higher than normal) | - | [1] |
| Hs578Bst | Normal Breast | Low | - | [1] |
| A549 | Lung Carcinoma | Expressed, involved in apoptosis | Not Reported | [2] |
| Caco-2 | Colorectal Adenocarcinoma | Secreted | Not Reported | [3] |
| HT-29 | Colorectal Adenocarcinoma | Secreted | Not Reported |
Note: "units/mg protein" for breast cancer and normal tissue are provided as a reference for the magnitude of difference observed in vivo. One study reported pepstatin-inhibitable, Cathepsin D-specific activity in breast cancer tissue to be 2.2 ± 1.4 units/mg of protein, significantly higher than the 0.24 ± 0.21 units/mg of protein in normal breast tissue. Malignant breast cancer cell lines MCF-7 and MDA-MB-231 exhibit a 2 to 3-fold increase in pepstatin-inhibitable protease activity, which is indicative of Cathepsin D activity, when compared to the normal breast cell line Hs578Bst.
Experimental Protocols
Accurate measurement of Cathepsin D activity is fundamental for comparative studies. The most common method is a fluorometric activity assay.
Cathepsin D Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits and published literature.
Materials:
-
Cell lines of interest (e.g., MCF-7, MDA-MB-231, Hs578Bst, A549, Caco-2)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors, omitting pepstatin A)
-
Bradford reagent for protein quantification
-
Cathepsin D substrate (e.g., a fluorogenic peptide substrate like Mca-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)-D-Arg-NH2)
-
Cathepsin D assay buffer (typically an acidic buffer, pH 3.5-5.0)
-
Pepstatin A (a specific inhibitor of aspartic proteases)
-
96-well black microplate
-
Fluorometric plate reader (Excitation/Emission ~328/460 nm)
Procedure:
-
Cell Lysate Preparation:
-
Culture cells to 70-80% confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cell pellet in ice-cold cell lysis buffer.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using the Bradford assay.
-
-
Assay Reaction:
-
For each cell line, prepare two sets of reactions: one with and one without the inhibitor Pepstatin A.
-
In a 96-well black microplate, add a standardized amount of protein lysate (e.g., 20-50 µg) to each well.
-
To the inhibitor-containing wells, add Pepstatin A to a final concentration of 1 µM and incubate for 10 minutes at room temperature.
-
Add the Cathepsin D substrate to all wells.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Measurement:
-
Measure the fluorescence intensity using a fluorometric plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the fluorescence values of the wells containing Pepstatin A from the corresponding wells without the inhibitor to determine the specific Cathepsin D activity.
-
Express the activity as relative fluorescence units (RFU) per microgram of protein or calculate the specific activity in nmol/min/mg protein using a standard curve generated with purified Cathepsin D.
-
Signaling Pathways and Experimental Workflows
The multifaceted role of Cathepsin D in cancer is underscored by its involvement in distinct signaling pathways that regulate cell proliferation, invasion, and apoptosis.
Pro-Proliferative and Pro-Metastatic Signaling of Secreted Cathepsin D
In the tumor microenvironment, secreted pro-Cathepsin D can be auto-activated in the acidic milieu. This active Cathepsin D contributes to the degradation of the extracellular matrix (ECM), which can release growth factors and promote cancer cell invasion and metastasis. Emerging evidence also suggests a link between Cathepsin D and the activation of pro-survival signaling pathways such as MAPK/ERK and Wnt/β-catenin.
Pro-Apoptotic Signaling of Intracellular Cathepsin D
Conversely, under certain cellular stress conditions, mature Cathepsin D can be released from the lysosome into the cytosol. Cytosolic Cathepsin D can then trigger the intrinsic pathway of apoptosis by activating Bax, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.
General Experimental Workflow
The following diagram outlines a typical workflow for a comparative study of Cathepsin D activity in different cell lines.
Conclusion
The activity of Cathepsin D is highly variable across different cancer cell lines, with notably higher activity in malignant breast cancer cells compared to their normal counterparts. This differential activity underscores the importance of selecting appropriate cell models for studying the role of Cathepsin D in cancer progression and for the preclinical evaluation of targeted inhibitors. The provided protocols and workflow diagrams serve as a foundational resource for researchers embarking on such comparative analyses. Further research is warranted to establish a comprehensive database of quantitative Cathepsin D activity across a wider panel of cancer cell lines to facilitate more direct and robust comparisons.
References
- 1. Western blotting and isoform analysis of cathepsin D from normal and malignant human breast cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cathepsin L is involved in cathepsin D processing and regulation of apoptosis in A549 human lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cancer with low cathepsin D levels is susceptible to vacuolar (H+)‐ATPase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to In Vivo Cathepsin D Imaging: Is CatD-P1 the Right Tool?
For researchers in oncology, neurodegenerative disease, and immunology, the ability to visualize enzymatic activity in real-time within a living organism is a powerful tool. Cathepsin D (CatD), a lysosomal aspartic protease, is a key biomarker in various pathologies, making it a prime target for in vivo imaging. This guide provides a comparative analysis of CatD-P1, a recently developed fluorescent probe, against established alternatives for in vivo imaging of cathepsin activity.
At a Glance: this compound vs. In Vivo-Validated Probes
While this compound shows promise in cellular assays, its suitability for in vivo imaging has not yet been demonstrated in published literature. In contrast, other probes, such as near-infrared fluorescent (NIRF) peptide-based probes and quenched activity-based probes (qABPs), have been successfully used for in vivo applications. This guide will focus on a comparison between this compound and two representative in vivo-validated probes: a Cathepsin D-specific activatable NIRF probe and a pan-cathepsin qABP (VGT-309).
Performance Comparison
| Feature | This compound | Cathepsin D-Specific NIRF Probe | VGT-309 (Pan-Cysteine-Cathepsin qABP) |
| Target Specificity | Cathepsin D | Cathepsin D[1][2][3] | Cysteine Cathepsins (B, L, S, X)[4][5] |
| Mechanism of Action | FRET-based (cleavage separates fluorophore and quencher) | Self-quenched (cleavage de-quenches multiple fluorophores) | Activity-based (covalent binding and release of quencher) |
| Fluorophore | BODIPY (Ex/Em: 503/516 nm) | Cyanine dye (e.g., Cy5.5, NIR) | Indocyanine Green (ICG) (Ex/Em: ~780/810 nm, NIR) |
| In Vitro Signal Activation | Strong OFF/ON signal upon activation | Up to 350-fold signal amplification post-cleavage | Dose-dependent increase in fluorescence |
| In Vivo Data Available | No | Yes (in mouse models of cancer and Alzheimer's disease) | Yes (preclinical and clinical studies in cancer) |
| Quantitative In Vivo Data | N/A | Prolonged retention in a transgenic mouse model of Alzheimer's disease compared to controls | High tumor-to-background ratio (TBR) in canine and human studies (TBR range: 2.15–7.18) |
| pH Sensitivity | pH insensitive | Not specified, but used in acidic lysosomal environments | Designed for activity in the tumor microenvironment |
| Advantages | High sensitivity and pH insensitivity in vitro. | High signal amplification and specificity for Cathepsin D. NIR fluorescence allows for deeper tissue penetration. | Clinically translated for fluorescence-guided surgery. Excellent in vivo performance with high TBR. |
| Limitations | Lack of published in vivo data. Visible light fluorophore limits tissue penetration. | May have lower signal retention compared to covalently binding probes. | Not specific for Cathepsin D; targets a broader class of cathepsins. |
Signaling Pathways and Experimental Workflows
To aid in understanding the mechanisms and applications of these probes, the following diagrams illustrate their activation pathways and a general workflow for in vivo imaging.
Experimental Protocols
In Vivo Imaging with a Cathepsin D-Specific NIRF Probe (Adapted from Tung et al. and others)
-
Animal Models: Nude mice bearing subcutaneous tumors (e.g., human Cathepsin D-transfected tumor cells) or transgenic mouse models of diseases with elevated Cathepsin D activity (e.g., 5XFAD mice for Alzheimer's disease) are typically used.
-
Probe Preparation and Administration: The lyophilized NIRF probe is reconstituted in a biocompatible vehicle such as PBS. The probe is administered via intravenous (tail vein) injection at a predetermined optimal dose (e.g., 2 mg/kg).
-
Imaging System: A whole-body small animal imaging system capable of detecting near-infrared fluorescence (e.g., IVIS Spectrum, Pearl Trilogy) is used. The animal is anesthetized for the duration of the imaging session.
-
Imaging Protocol:
-
Baseline images are acquired before probe injection.
-
Post-injection imaging is performed at multiple time points (e.g., 1, 6, 12, 24 hours) to determine the optimal imaging window for maximal tumor-to-background signal.
-
For longitudinal studies, imaging can be repeated over several days or weeks.
-
-
Data Analysis:
-
Regions of interest (ROIs) are drawn around the tumor (or other target tissue) and a background region (e.g., non-tumor bearing muscle).
-
The mean fluorescence intensity in the ROIs is quantified.
-
The tumor-to-background ratio (TBR) is calculated by dividing the mean fluorescence intensity of the tumor by that of the background tissue.
-
In Vivo Imaging with VGT-309 (Pan-Cysteine-Cathepsin qABP)
-
Animal Models: Preclinical studies have utilized various cancer models, including xenografts in immunodeficient mice and spontaneous tumors in canines.
-
Probe Preparation and Administration: VGT-309 is formulated for intravenous injection. A typical dose used in preclinical mouse models is 2 mg/kg.
-
Imaging System: A near-infrared imaging system with appropriate filters for ICG fluorescence (excitation ~780 nm, emission ~810 nm) is required. For clinical applications, specialized intraoperative imaging devices are used.
-
Imaging Protocol:
-
The optimal imaging time for VGT-309 has been determined to be approximately 24 hours post-injection.
-
Whole-body or targeted imaging of the tumor site is performed under anesthesia.
-
-
Data Analysis:
-
Similar to the NIRF probe, ROIs are drawn to quantify fluorescence intensity in the tumor and background tissues.
-
TBR is calculated to assess the specificity of the probe.
-
Ex vivo analysis of excised tumors and organs is often performed to confirm biodistribution and probe activation.
-
Conclusion: Choosing the Right Probe for Your Study
The suitability of this compound for in vivo imaging studies remains to be established. While its pH insensitivity and strong signal activation in vitro are advantageous, the lack of in vivo data and its visible light emission profile are significant limitations for whole-animal imaging.
For researchers aiming to image Cathepsin D activity in vivo, a Cathepsin D-specific NIRF probe offers a more direct and validated approach. The near-infrared fluorescence allows for greater tissue penetration, and the specificity for Cathepsin D ensures that the signal is directly related to the target enzyme.
For studies where the collective activity of cysteine cathepsins (which are often upregulated alongside Cathepsin D in the tumor microenvironment) is of interest, a pan-cathepsin qABP like VGT-309 is an excellent, clinically relevant choice. Its proven in vivo performance and high tumor-to-background ratios make it a robust tool for detecting cancerous lesions.
Ultimately, the choice of probe will depend on the specific research question. If the goal is to specifically track the activity of Cathepsin D, a targeted NIRF probe is the most appropriate choice based on current literature. If the aim is to delineate tumors for surgical guidance or to image the broader proteolytic activity in the tumor microenvironment, a pan-cathepsin probe like VGT-309 is a powerful and well-validated option. As research progresses, it is possible that in vivo data for this compound or similar FRET-based probes will become available, potentially offering new options for researchers in the future.
References
- 1. Preparation of a cathepsin D sensitive near-infrared fluorescence probe for imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A cathepsin targeted quenched activity-based probe facilitates enhanced detection of human tumors during resection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. med.stanford.edu [med.stanford.edu]
A Comparative Analysis of Novel Cathepsin D Inhibitors and the Benchmark Pepstatin A
For Immediate Release
In the landscape of therapeutic drug development, particularly for cancers and neurodegenerative disorders where it is often implicated, the lysosomal aspartic protease Cathepsin D (CD) remains a critical target. The pentapeptide Pepstatin A has long been the gold-standard inhibitor for research purposes, valued for its high potency. However, its broad reactivity against other aspartic proteases and poor pharmacological properties have driven the quest for novel, more selective, and clinically viable inhibitors. This guide provides a comparative overview of the efficacy of emerging Cathepsin D inhibitors against Pepstatin A, supported by experimental data and detailed methodologies.
Quantitative Efficacy: A Head-to-Head Comparison
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki), with lower values indicating higher potency. The data presented below has been collated from various studies to provide a comparative snapshot of inhibitor efficacy against Cathepsin D.
| Inhibitor Class | Specific Inhibitor | IC50 (nM) | Ki (nM) | Reference Compound | Reference IC50/Ki (nM) |
| Natural Pentapeptide | Pepstatin A | < 0.1 - 10 | ~0.01 - 1 | - | - |
| Pepstatin A Analogue | BODIPY FL-pepstatin A | 10 | - | Pepstatin A | - |
| Trifluoromethylated Pepstatin A Analogue | (R)-TFM based analog of Pepstatin A (compound 6) | Sub-nanomolar (<1) | - | Pepstatin A | Sub-nanomolar (<1) |
| Statine-Containing Substrate Analogue | Boc-Phe-Leu-Ala-(S,S)-Sta-Val-Leu-OMe | - | 1.1 | - | - |
Note: IC50 and Ki values for Pepstatin A can vary between studies due to different assay conditions, such as substrate concentration and pH.
In Focus: Novel Inhibitor Classes
Recent research has yielded several promising classes of novel Cathepsin D inhibitors, each with unique characteristics.
Trifluoromethylated Pepstatin A Analogues: The introduction of trifluoromethyl (TFM) groups into the Pepstatin A scaffold has been explored to enhance selectivity and potency. One such analogue, an (R)-TFM based derivative, has demonstrated sub-nanomolar IC50 against Cathepsin D, comparable to Pepstatin A, but with increased selectivity.[1]
BODIPY FL-pepstatin A: This fluorescently-labeled version of Pepstatin A, with an IC50 of 10 nM, serves as a powerful tool for in vitro and in-cell assays to visualize Cathepsin D activity and localization.[2]
Statine-Containing Substrate Analogues: These compounds are designed to mimic the substrate of Cathepsin D, with the non-proteinogenic amino acid statine playing a key role in inhibiting the enzyme's active site. The inhibitor Boc-Phe-Leu-Ala-(S,S)-Sta-Val-Leu-OMe has shown a potent Ki of 1.1 nM.
Other Investigated Compounds: While direct IC50 or Ki values against purified Cathepsin D are not readily available in the literature for the following compounds, studies have indicated their inhibitory potential:
-
Morin Hydrate: This natural flavonoid has been shown to bind to the catalytic core of Cathepsin D.
-
Oxymatrine and Fucoidan: These natural compounds have been observed to down-regulate the expression of Cathepsin D and inhibit its activity in a dose-dependent manner in cell-based assays.
Experimental Protocols
A standardized and reproducible experimental protocol is paramount for the accurate assessment of inhibitor efficacy. Below is a detailed methodology for a typical in vitro fluorescence-based Cathepsin D inhibition assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified human Cathepsin D.
Materials:
-
Recombinant Human Cathepsin D
-
Fluorogenic Cathepsin D substrate (e.g., Mca-GKPILFFRLK(Dnp)-D-Arg-NH₂)
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 3.5)
-
Test compound (inhibitor)
-
Pepstatin A (as a positive control)
-
DMSO (for dissolving compounds)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation/Emission wavelengths specific to the substrate, e.g., 328 nm/460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and Pepstatin A in DMSO.
-
Create a serial dilution of the test compound and Pepstatin A in Assay Buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.
-
Dilute the recombinant Cathepsin D to the desired working concentration in cold Assay Buffer.
-
Dilute the fluorogenic substrate to its working concentration in Assay Buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to respective wells:
-
Blank (no enzyme): Assay Buffer and substrate.
-
Negative Control (no inhibitor): Assay Buffer, Cathepsin D, and substrate.
-
Positive Control: Assay Buffer, Cathepsin D, a known concentration of Pepstatin A, and substrate.
-
Test Compound: Assay Buffer, Cathepsin D, serially diluted test compound, and substrate.
-
-
The final volume in each well should be consistent.
-
-
Incubation:
-
Pre-incubate the enzyme with the inhibitors (test compound and Pepstatin A) for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
-
Measurement:
-
Immediately begin measuring the fluorescence intensity at regular intervals for a set period (kinetic assay) or after a fixed incubation time (end-point assay) using a fluorescence microplate reader.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank wells from all other wells.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., sigmoidal dose-response).
-
Visualizing the Landscape: Pathways and Processes
To better understand the context in which Cathepsin D inhibitors operate, the following diagrams illustrate the enzyme's signaling pathway and a typical experimental workflow.
Caption: Cathepsin D signaling in health and disease.
Caption: Workflow for a Cathepsin D inhibition assay.
References
Navigating Cathepsin D Analysis: A Comparative Guide to Activity and Protein Level Quantification
For researchers, scientists, and professionals in drug development, accurately quantifying Cathepsin D (CatD) is crucial for understanding its role in various physiological and pathological processes, including cancer progression and neurodegenerative diseases. This guide provides a comprehensive comparison of two primary methodologies: the direct measurement of CatD enzymatic activity using the fluorescent probe CatD-P1, and the quantification of total CatD protein levels via established immunoassays like ELISA and Western Blotting.
This guide presents experimental data, detailed protocols, and visual workflows to facilitate an objective comparison, enabling researchers to select the most appropriate method for their specific experimental needs.
Correlation of this compound Fluorescence with Cathepsin D Protein Levels
This compound is a FRET-based fluorescent probe designed to measure the enzymatic activity of Cathepsin D.[1][2] The probe consists of a fluorophore and a quencher linked by a peptide sequence specifically recognized and cleaved by active Cathepsin D.[1][2][3] Cleavage of the peptide substrate by active CatD separates the fluorophore from the quencher, resulting in a quantifiable increase in fluorescence. This fluorescence intensity is directly proportional to the enzymatic activity of Cathepsin D in the sample.
It is critical to understand that this compound fluorescence measures the activity of the enzyme, not the total amount of Cathepsin D protein. Cathepsin D is synthesized as an inactive precursor, pro-Cathepsin D (approximately 52 kDa), which is then processed into a mature, active form (heavy chain around 31-34 kDa and a light chain). Methods like ELISA and Western Blotting typically measure the total protein level, including both precursor and mature forms, unless antibodies specific to a particular form are used.
Therefore, a direct correlation between this compound fluorescence and total Cathepsin D protein levels is not always linear. For instance, a sample might have high levels of total Cathepsin D protein (measured by ELISA) but low enzymatic activity (low this compound fluorescence) if the majority of the protein is in its inactive precursor form. Conversely, a sample with a lower total protein level but a higher proportion of the mature, active enzyme could exhibit strong this compound fluorescence.
The following table provides an illustrative comparison of data that could be obtained from analyzing cell lysates with varying levels of Cathepsin D expression and activation.
Table 1: Illustrative Comparison of Cathepsin D Quantification Methods
| Sample ID | Treatment | This compound Fluorescence (Relative Fluorescence Units - RFU) | Total Cathepsin D by ELISA (ng/mL) | Mature Cathepsin D by Western Blot (Relative Band Intensity) |
| 1 | Control (Untreated) | 1500 | 50 | 1.0 |
| 2 | Stimulation (e.g., with an agent inducing lysosomal activity) | 4500 | 55 | 3.2 |
| 3 | Overexpression of CatD (inactive precursor) | 1800 | 150 | 1.2 |
| 4 | Inhibition (with Pepstatin A) | 250 | 52 | 2.9 |
This is a hypothetical dataset created to illustrate the potential differences in results from each method. The values are representative of expected outcomes based on the principles of each assay.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
This compound Fluorescence Assay for Cathepsin D Activity
This protocol is based on the principles of FRET-based probes for measuring Cathepsin D activity.
-
Sample Preparation:
-
Prepare cell lysates in a suitable lysis buffer.
-
Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Dilute the lysates to a consistent final protein concentration in an appropriate assay buffer (typically an acidic buffer with a pH of 4.0-5.0 to ensure optimal Cathepsin D activity).
-
-
Assay Procedure:
-
Pipette the diluted cell lysates into the wells of a 96-well black microplate.
-
Include a negative control (lysis buffer only) and a positive control (recombinant active Cathepsin D). For inhibition control, pre-incubate a sample with Pepstatin A, a specific inhibitor of aspartic proteases like Cathepsin D.
-
Prepare the this compound probe solution according to the manufacturer's instructions.
-
Add the this compound probe solution to each well to initiate the enzymatic reaction.
-
Incubate the plate at 37°C, protected from light, for a specified period (e.g., 60 minutes).
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore used in the this compound probe (e.g., for a BODIPY fluorophore, λex/em ~503/516 nm).
-
-
Data Analysis:
-
Subtract the fluorescence of the negative control from all sample readings.
-
Express the Cathepsin D activity as Relative Fluorescence Units (RFU) per microgram of protein.
-
ELISA for Total Cathepsin D Protein Quantification
This protocol outlines a typical sandwich ELISA procedure for measuring total Cathepsin D protein levels.
-
Plate Preparation:
-
Coat the wells of a 96-well microplate with a capture antibody specific for human Cathepsin D and incubate overnight.
-
Wash the plate multiple times with a wash buffer to remove unbound antibody.
-
Block the remaining protein-binding sites in the wells with a blocking buffer.
-
-
Assay Procedure:
-
Prepare a standard curve using known concentrations of recombinant human Cathepsin D.
-
Add the standards and prepared samples (cell lysates, serum, etc.) to the wells and incubate.
-
Wash the plate to remove unbound proteins.
-
Add a biotinylated detection antibody specific for Cathepsin D to each well and incubate.
-
Wash the plate and then add an enzyme-conjugated streptavidin (e.g., streptavidin-HRP).
-
Wash the plate again and add a substrate solution (e.g., TMB) to produce a colorimetric signal.
-
Stop the reaction with a stop solution.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of Cathepsin D in the samples by interpolating their absorbance values on the standard curve.
-
Western Blotting for Cathepsin D Protein Analysis
Western blotting allows for the separation and visualization of different forms of Cathepsin D (pro- and mature forms).
-
Sample Preparation and Electrophoresis:
-
Prepare cell lysates and determine the protein concentration.
-
Denature the protein samples by heating in a loading buffer.
-
Separate the proteins by size using SDS-PAGE.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunodetection:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for Cathepsin D.
-
Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Wash the membrane again to remove unbound secondary antibody.
-
-
Detection and Analysis:
-
Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
The different forms of Cathepsin D will appear as distinct bands (e.g., ~52 kDa for pro-Cathepsin D and ~31-34 kDa for the mature heavy chain).
-
Perform densitometric analysis on the bands of interest to quantify their relative intensity. A loading control (e.g., β-actin or GAPDH) should be used for normalization.
-
Visualizing the Methodologies
To further clarify the experimental workflows and the underlying principles, the following diagrams are provided.
Figure 1. Experimental workflow for comparing Cathepsin D activity and protein levels.
Figure 2. Mechanism of this compound and different forms of Cathepsin D protein.
Conclusion
The choice between measuring Cathepsin D activity with this compound and quantifying protein levels with ELISA or Western Blot depends on the specific research question.
-
This compound fluorescence assay is the method of choice for assessing the functional activity of the enzyme, which is often more biologically relevant than the total protein concentration. It provides a dynamic measure of the enzyme's catalytic potential.
-
ELISA offers a high-throughput and quantitative measure of the total Cathepsin D protein concentration in various sample types.
-
Western Blotting provides semi-quantitative data but has the unique advantage of distinguishing between the inactive precursor and the active mature forms of Cathepsin D, offering insights into the activation state of the enzyme.
For a comprehensive understanding of Cathepsin D's role in a biological system, a combined approach is recommended. By correlating the enzymatic activity (from this compound fluorescence) with the levels of different protein forms (from Western Blotting) and the total protein amount (from ELISA), researchers can gain a more complete and nuanced picture of Cathepsin D regulation and function.
References
Validating Cathepsin D as a Therapeutic Target: A Comparative Guide Featuring CatD-P1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of Cathepsin D (CatD) as a therapeutic target, with a special focus on the utility of the fluorogenic peptide probe, CatD-P1. We offer an objective comparison of this compound-based validation strategies with traditional inhibitor-based approaches, supported by experimental data and detailed protocols.
Cathepsin D is a lysosomal aspartic protease that plays a crucial role in cellular homeostasis, including protein turnover and degradation of misfolded proteins.[1][2] However, its dysregulation is implicated in a variety of pathologies. Elevated levels and activity of Cathepsin D outside the lysosomes are associated with tumor growth, invasion, and metastasis in various cancers such as breast, ovarian, and colorectal cancer.[1] Conversely, a decline in Cathepsin D function is linked to neurodegenerative disorders like Alzheimer's disease and neuronal ceroid lipofuscinosis, due to the accumulation of protein aggregates.[1][3] This dual role makes Cathepsin D a compelling, albeit complex, therapeutic target.
This compound: A Tool for Target Validation
Recent advancements have introduced novel tools for studying Cathepsin D activity. Among these are FRET (Förster Resonance Energy Transfer)-based probes, such as this compound. This compound is a peptide-based probe designed for the detection of Cathepsin D activity. It consists of a specific peptide sequence cleaved by Cathepsin D, flanked by a fluorophore and a quencher. In its intact state, the probe's fluorescence is quenched. Upon cleavage by active Cathepsin D, the fluorophore is separated from the quencher, resulting in a measurable fluorescent signal. This "turn-on" mechanism provides a direct and sensitive readout of CatD enzymatic activity.
While not a therapeutic inhibitor itself, this compound is a powerful tool for validating Cathepsin D as a therapeutic target. It can be employed in high-throughput screening assays to identify novel CatD inhibitors and to assess the efficacy of potential therapeutic compounds in cellular and in vivo models.
Comparison of Target Validation Approaches: this compound vs. Traditional Inhibitors
The validation of Cathepsin D as a therapeutic target can be approached using different tools. Here, we compare the use of the this compound probe with the well-established Cathepsin D inhibitor, Pepstatin A.
| Feature | This compound (Fluorogenic Probe) | Pepstatin A (Inhibitor) |
| Primary Function | Detection and quantification of CatD activity | Inhibition of CatD enzymatic activity |
| Mechanism of Action | FRET-based substrate. Cleavage by CatD results in a fluorescent signal. | A potent, reversible inhibitor that binds to the active site of aspartic proteases. |
| Application in Target Validation | - High-throughput screening for CatD inhibitors.- Assessing CatD activity in disease models.- Studying the downstream effects of CatD inhibition by candidate drugs. | - Direct assessment of the therapeutic effect of CatD inhibition.- Proof-of-concept studies for CatD-targeted therapies. |
| Advantages | - High sensitivity and specificity for CatD activity.- "Signal-on" detection minimizes background noise.- Suitable for real-time monitoring of enzyme activity. | - Well-characterized and widely used as a reference inhibitor.- Directly mimics the action of a therapeutic inhibitor. |
| Limitations | - Indirectly validates the target by measuring activity.- Does not directly demonstrate the therapeutic effect of inhibition. | - Not specific to Cathepsin D; inhibits other aspartic proteases.- Potential for off-target effects in complex biological systems. |
Experimental Protocols
Cathepsin D Activity Assay using a Fluorogenic Substrate (this compound Principle)
This protocol outlines a general procedure for measuring Cathepsin D activity in biological samples using a fluorogenic substrate, based on the principles of probes like this compound.
Materials:
-
96-well black microplate
-
Fluorometric microplate reader (Excitation/Emission wavelengths specific to the probe, e.g., 328/460 nm or 330/390 nm)
-
Recombinant Human Cathepsin D
-
Cathepsin D Assay Buffer
-
This compound or a similar fluorogenic Cathepsin D substrate
-
Test samples (cell lysates, tissue homogenates)
-
Pepstatin A (as a control inhibitor)
Procedure:
-
Prepare samples: Lyse cells or homogenize tissues in a suitable lysis buffer on ice. Centrifuge to pellet debris and collect the supernatant. Determine the protein concentration of the lysate.
-
Reaction setup: To each well of the 96-well plate, add the following in order:
-
Sample (e.g., 20-50 µg of protein lysate)
-
Cathepsin D Assay Buffer to a final volume of 50 µL.
-
For control wells, pre-incubate the sample with Pepstatin A (e.g., 1 µM final concentration) for 15-30 minutes at 37°C.
-
-
Initiate the reaction: Add 50 µL of the fluorogenic Cathepsin D substrate solution to each well.
-
Measurement: Immediately place the plate in the microplate reader and measure the fluorescence intensity at the appropriate wavelengths. For kinetic assays, record readings every 1-2 minutes for 30-60 minutes at 37°C.
-
Data Analysis: Calculate the rate of substrate cleavage (change in fluorescence over time). Compare the activity in test samples to controls.
Cathepsin D Inhibitor Screening Assay
This protocol describes a high-throughput screening assay to identify potential inhibitors of Cathepsin D.
Materials:
-
Same as the Cathepsin D Activity Assay protocol
-
Library of test compounds
Procedure:
-
Assay setup: In a 96-well plate, add:
-
Recombinant Human Cathepsin D
-
Cathepsin D Assay Buffer
-
Test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (Pepstatin A).
-
-
Pre-incubation: Incubate the plate for 15-30 minutes at 37°C to allow the compounds to interact with the enzyme.
-
Substrate addition: Add the fluorogenic Cathepsin D substrate to all wells to initiate the reaction.
-
Measurement: Measure the fluorescence intensity as described in the activity assay protocol.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value for active compounds.
Visualizing the Workflow and Pathways
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Workflow for Cathepsin D target validation and inhibitor discovery using this compound.
Caption: Simplified signaling pathways involving Cathepsin D in cancer progression.
Conclusion
The validation of Cathepsin D as a therapeutic target is a critical step in the development of novel treatments for a range of diseases. The advent of sophisticated tools like the this compound probe offers researchers a sensitive and specific method for quantifying CatD activity, thereby accelerating the discovery and characterization of new therapeutic inhibitors. By combining the use of such probes with traditional inhibitors like Pepstatin A, a more complete and robust validation of Cathepsin D's therapeutic potential can be achieved. This guide provides the foundational knowledge and protocols to embark on this important area of research.
References
A Comparative Guide to the Kinetic Parameters of Cathepsin D Substrates
For researchers, scientists, and drug development professionals, the selection of an appropriate substrate is critical for the accurate assessment of Cathepsin D activity. This guide provides a comparative analysis of the kinetic parameters of commonly used fluorogenic substrates for Cathepsin D, supported by experimental data and detailed protocols.
Data Presentation: Kinetic Parameters of Cathepsin D Substrates
The efficiency of a substrate is best described by its kinetic parameters, primarily the Michaelis constant (Kₘ) and the catalytic rate constant (kcat). The Kₘ value indicates the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), reflecting the affinity of the enzyme for the substrate. A lower Kₘ suggests a higher affinity. The kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per second. The catalytic efficiency of an enzyme for a particular substrate is given by the kcat/Kₘ ratio.
Below is a summary of the kinetic parameters for several fluorogenic Cathepsin D substrates.
| Substrate Sequence | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (µM⁻¹s⁻¹) | Citation |
| MOCAc-Gly-Lys-Pro-Ile-Ile-Phe-Phe-Arg-Leu-Lys(Dnp)γ-NH₂ | - | - | 16.3 | [1] |
| MOCAc-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)γ-NH₂ | - | - | 15.6 | [1][2][3] |
| Kallistatin-derived (Ala-Ile-Ala-Phe-Phe-Ser-Arg-Gln) | 0.27 | 16.25 | 60.19 | |
| Arg-Pro-Lys-Pro-Leu-Leu-Phe(NO₂)-Tyr-Leu-Leu | - | - | 1.3 | |
| Phe-Ala-Ala-Phe(NO₂)-Phe-Val-Leu-OM4P | 7.1 | 2.9 | 0.408 | |
| Cathepsin D substrate for imaging probe | 6.7 | - | - |
Experimental Protocol: Fluorometric Assay for Cathepsin D Activity
This protocol outlines a general procedure for determining the kinetic parameters of Cathepsin D with a fluorogenic substrate.
I. Materials and Reagents:
-
Recombinant Human Cathepsin D
-
Fluorogenic Cathepsin D substrate (e.g., MOCAc-GKPILFFRLK(Dnp)-D-Arg-NH₂)
-
Assay Buffer (e.g., 100 mM Sodium Acetate, pH 3.5)
-
Inhibitor (optional, for control experiments, e.g., Pepstatin A)
-
96-well black microplate
-
Fluorescence microplate reader
II. Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Dilute the Cathepsin D enzyme to the desired concentration in cold assay buffer. Keep on ice.
-
Prepare a series of substrate dilutions in the assay buffer to determine Kₘ.
-
-
Assay Protocol:
-
To each well of the 96-well plate, add 50 µL of the diluted substrate solution.
-
For inhibitor controls, pre-incubate the enzyme with the inhibitor (e.g., Pepstatin A) for 15-30 minutes at room temperature.
-
Initiate the reaction by adding 50 µL of the diluted Cathepsin D enzyme solution to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the specific substrate (e.g., Ex/Em = 328/393 nm for MOCAc-based substrates).
-
Measure the fluorescence intensity kinetically, with readings taken every 1-2 minutes for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Plot the initial velocities against the corresponding substrate concentrations.
-
Determine the Kₘ and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
-
Calculate kcat by dividing Vmax by the enzyme concentration.
-
Visualizations
Experimental Workflow for Cathepsin D Kinetic Assay
Caption: Workflow for a Cathepsin D kinetic assay.
Simplified Signaling Pathway: Cathepsin D in Apoptosis
Caption: Role of Cathepsin D in the apoptotic pathway.
References
Safety Operating Guide
Proper Disposal Procedures for CatD-P1: A Guide for Laboratory Professionals
For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of CatD-P1, a pH-insensitive fluorescent probe for Cathepsin D. Adherence to these procedures is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.
Quantitative Data on Related Compounds
For context, the following table summarizes key information for a related Cathepsin D inhibitor. This data is provided to give an indication of the characteristics of similar compounds.
| Compound | Catalog No. | CAS No. | Formula | GHS Classification |
| CatD-IN-1 | HY-148298 | 1628521-28-7 | C18H18Cl2N4O5 | Not a hazardous substance or mixture[1] |
Experimental Protocols: General Disposal Procedure for this compound
The following step-by-step guide outlines the recommended disposal procedure for this compound and associated materials. This protocol is based on standard practices for non-hazardous or low-hazard chemical and biological waste.
1. Personal Protective Equipment (PPE):
-
Always wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound and its waste.
2. Waste Segregation:
-
Solid Waste: Dispose of all solid materials contaminated with this compound, such as pipette tips, microfuge tubes, and gloves, in a designated hazardous or chemical waste container. This container should be clearly labeled.
-
Liquid Waste: Collect all liquid waste containing this compound, including unused solutions and cell culture media, in a sealable, leak-proof container. This container must be clearly labeled as "Hazardous Waste" or "Chemical Waste" and should specify the contents.
-
Sharps: Any sharps, such as needles or blades, contaminated with this compound must be disposed of in a designated sharps container.
3. Container Management:
-
Keep all waste containers securely closed except when adding waste.
-
Ensure that waste containers are compatible with the chemical properties of this compound.
-
Store waste containers in a designated, well-ventilated area away from incompatible materials.
4. Disposal of Fluorescent Materials:
-
Fluorescent compounds require careful handling. Do not dispose of this compound waste down the drain or in the regular trash.
-
Some institutions have specific protocols for fluorescent waste. Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines.
5. Final Disposal:
-
Arrange for the collection and disposal of the chemical waste containers through your institution's EHS-approved waste management vendor.
Cathepsin D Signaling and Activation
The following diagram illustrates the synthesis and activation pathway of Cathepsin D, the target of the this compound probe. Understanding this pathway provides context for the probe's application in research.
Caption: Synthesis and activation of Cathepsin D.
Cathepsin D in Wnt/β-catenin Signaling Pathway
Cathepsin D expression can be influenced by the Wnt/β-catenin signaling pathway, which is often implicated in cancer progression. The diagram below shows a simplified representation of this relationship.
Caption: Wnt/β-catenin pathway inducing Cathepsin D expression.
References
Personal protective equipment for handling CatD-P1
Extensive searches for a substance specifically identified as "CatD-P1" have not yielded any matching results in scientific or safety databases. Therefore, specific personal protective equipment (PPE), handling protocols, disposal guidelines, and experimental data for a substance with this designation cannot be provided.
The information presented below is based on general best practices for handling potentially hazardous materials in a laboratory setting. Researchers, scientists, and drug development professionals should always consult their institution's Environmental Health and Safety (EHS) department for a comprehensive risk assessment before handling any new or unknown substance.
I. Personal Protective Equipment (PPE)
A thorough risk assessment is crucial to determine the appropriate level of PPE.[1][2] The selection of PPE depends on the anticipated hazards of the material being handled.[1][3][4]
Recommended General Laboratory PPE:
| PPE Category | Specific Items | Purpose |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact with chemicals and biological agents. |
| Body Protection | Laboratory coat, disposable gown or coveralls | Protects skin and personal clothing from contamination. |
| Eye and Face Protection | Safety glasses with side shields, goggles, or face shield | Protects against splashes, sprays, and airborne particles. |
| Foot Protection | Closed-toe shoes | Prevents injuries from spills and dropped objects. |
| Respiratory Protection | N95 respirator or higher (if warranted by risk assessment) | Protects against inhalation of hazardous aerosols or particles. |
II. Operational and Disposal Plans
A. Handling Procedures:
-
Preparation: Before handling any unknown substance, ensure all necessary PPE is readily available and in good condition. Review the facility's safety protocols and locate the nearest safety shower and eyewash station.
-
Containment: Handle the substance in a designated area, such as a chemical fume hood or biological safety cabinet, to minimize exposure.
-
Spill Management: Have a spill kit readily available. In the event of a spill, follow your institution's established spill response procedures.
B. Disposal Plan:
The disposal of chemical or biological waste must comply with all federal, state, and local regulations.
-
Waste Segregation: Segregate waste into appropriate, clearly labeled containers based on its hazard classification (e.g., chemical, biological, sharps).
-
Decontamination: Decontaminate all surfaces and equipment that have come into contact with the substance using an appropriate disinfectant or cleaning agent.
-
Waste Pickup: Arrange for the collection and disposal of hazardous waste through your institution's EHS department or a licensed waste management vendor.
III. Experimental Protocols and Data
Without specific information on "this compound," it is not possible to provide experimental protocols or quantitative data.
IV. Logical Workflow for Handling Unknown Substances
The following diagram illustrates a general workflow for safely managing a new or uncharacterized substance in a laboratory environment.
Caption: General workflow for handling unknown laboratory substances.
References
- 1. Types of PPE and Indications for Use Based on Risk Assessment – OSU CVM Veterinary Clinical and Professional Skills Center Handbook [ohiostate.pressbooks.pub]
- 2. animal.research.wvu.edu [animal.research.wvu.edu]
- 3. cvma-watchdog.net [cvma-watchdog.net]
- 4. Personal protective equipment (PPE) | American Veterinary Medical Association [avma.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
